molecular formula C6H13NO4S B157386 (+)-Igmesine hydrochloride CAS No. 137796-01-1

(+)-Igmesine hydrochloride

Cat. No.: B157386
CAS No.: 137796-01-1
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Description

2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid
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InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
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InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1CCS(=O)(=O)O
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Molecular Formula

C6H13NO4S
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Related CAS

71119-23-8 (hydrochloride salt)
Record name 2-(N-Morpholino)ethanesulfonic acid
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DSSTOX Substance ID

DTXSID4063454
Record name 4-Morpholineethanesulfonic acid
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Molecular Weight

195.24 g/mol
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Physical Description

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
Record name 4-Morpholineethanesulfonic acid
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CAS No.

4432-31-9, 145224-94-8, 1266615-59-1
Record name 4-Morpholineethanesulfonic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical and early clinical studies. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological actions of (+)-Igmesine. We delve into its binding characteristics, its influence on key signaling pathways, and its modulation of ion channels and neurotransmitter systems. This document synthesizes quantitative data into structured tables, details experimental methodologies for key assays, and provides visual representations of the signaling cascades and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex mechanism of action.

Core Mechanism: High-Affinity Sigma-1 Receptor Agonism

The primary molecular target of (+)-Igmesine is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane. As a ligand-operated chaperone, the σ₁ receptor plays a crucial role in cellular stress responses and the modulation of various signaling pathways.

Binding Affinity and Selectivity

(+)-Igmesine exhibits a high affinity for the σ₁ receptor, with reported IC₅₀ values in the nanomolar range. It displays significant selectivity for the σ₁ receptor over the σ₂ receptor subtype.

Table 1: Binding Affinity of this compound for Sigma Receptors

Receptor SubtypeRadioligandPreparationIC₅₀ (nM)Reference
Sigma-1 (σ₁)--INVALID-LINK---PentazocineRat brain membrane39 ± 8[1](--INVALID-LINK--)
Sigma-2 (σ₂)[³H]DTGNot Specified> 10,000Not Specified
Off-Target Binding Profile

While (+)-Igmesine is highly selective for the σ₁ receptor, comprehensive screening against a panel of other receptors, transporters, and ion channels is crucial for a complete understanding of its pharmacological profile. Available data indicates weak interactions with monoamine transporters.

Table 2: Off-Target Binding Affinities of this compound

TargetAssay TypeIC₅₀/Kᵢ (µM)Reference
Serotonin Transporter (SERT)Uptake AssayWeak inhibition[2](--INVALID-LINK--)
Norepinephrine Transporter (NET)Uptake AssayWeak effects[2](--INVALID-LINK--)
Dopamine Transporter (DAT)Uptake AssayNo significant activity[2](--INVALID-LINK--)
Monoamine Oxidase A (MAO-A)Enzyme Assay> 10[2](--INVALID-LINK--)
Monoamine Oxidase B (MAO-B)Enzyme Assay> 10[2](--INVALID-LINK--)

Modulation of Intracellular Signaling Pathways

As a σ₁ receptor agonist, (+)-Igmesine initiates a cascade of intracellular events by modulating the chaperone activity of the receptor. This leads to interactions with and regulation of several key signaling molecules and pathways.

Sigma-1 Receptor-BiP Interaction

Under basal conditions, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Agonist binding, including by (+)-Igmesine, is thought to induce the dissociation of the σ₁ receptor from BiP, allowing it to interact with its downstream targets.

cluster_basal Basal State cluster_activation Agonist Activation S1R_BiP σ₁ Receptor-BiP Complex S1R_active Active σ₁ Receptor S1R_BiP->S1R_active Dissociates to BiP BiP Igmesine (B115768) (+)-Igmesine Igmesine->S1R_BiP Binds

Sigma-1 receptor activation by (+)-Igmesine.
Modulation of Calcium Homeostasis

A critical function of the activated σ₁ receptor is the modulation of intracellular calcium (Ca²⁺) signaling. (+)-Igmesine has been shown to influence Ca²⁺ homeostasis through multiple mechanisms.

  • Interaction with IP₃ Receptors: The activated σ₁ receptor translocates to the ER membrane where it stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, enhancing Ca²⁺ flux from the ER into the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics.[3]

  • Inhibition of Voltage-Gated Calcium Channels: Studies have demonstrated that the antidepressant-like effects of igmesine involve the modulation of both L-type and N-type voltage-dependent calcium channels (VDCCs).[4]

Igmesine (+)-Igmesine S1R σ₁ Receptor Igmesine->S1R Activates IP3R IP₃ Receptor S1R->IP3R Stabilizes VDCC L/N-type Ca²⁺ Channels S1R->VDCC Inhibits Ca_ER Ca²⁺ IP3R->Ca_ER Releases ER Endoplasmic Reticulum Mitochondria Mitochondria Ca_ER->Mitochondria Enters Ca_Mito Ca²⁺ Ca_Influx

Modulation of calcium signaling by (+)-Igmesine.
Interaction with NMDA Receptors and Modulation of Glutamatergic Neurotransmission

(+)-Igmesine indirectly modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. This modulation is thought to be a key component of its neuroprotective and antidepressant effects. Activation of σ₁ receptors can enhance NMDA receptor function.[5][6] Furthermore, (+)-Igmesine has been shown to block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]

Igmesine (+)-Igmesine S1R σ₁ Receptor Igmesine->S1R Activates cGMP cGMP Igmesine->cGMP Blocks increase NMDAR NMDA Receptor S1R->NMDAR Modulates NOS nNOS NMDAR->NOS Activates NO Nitric Oxide NOS->NO Produces sGC sGC NO->sGC Activates sGC->cGMP Produces

Modulation of the NMDA receptor-NO-cGMP pathway.
Putative Downstream Kinase Signaling

The activation of the σ₁ receptor is also linked to the modulation of downstream protein kinase signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroplasticity. While direct evidence for (+)-Igmesine's effect on ERK and Akt phosphorylation is still emerging, σ₁ receptor activation is known to influence these pathways.[7][8]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of (+)-Igmesine for the σ₁ receptor.

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Conditions:

    • Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).

    • Incubation: Incubate membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of (+)-Igmesine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 8.0) for 150 minutes at 25°C.

    • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol).

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Assay Tissue Rat Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (48,000g) Homogenize->Centrifuge1 Resuspend1 Resuspend Pellet Centrifuge1->Resuspend1 Centrifuge2 Centrifuge (48,000g) Resuspend1->Centrifuge2 FinalPellet Final Membrane Pellet Centrifuge2->FinalPellet Incubate Incubate: - Membranes - ³H-Pentazocine - (+)-Igmesine FinalPellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count

Workflow for Sigma-1 Receptor Radioligand Binding Assay.
Intracellular Calcium Imaging

This protocol outlines a method to assess the effect of (+)-Igmesine on intracellular Ca²⁺ concentration.

  • Cell Culture and Loading: Culture primary neurons or a suitable cell line on glass coverslips. Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Experimental Procedure:

    • Establish a baseline fluorescence recording in a physiological buffer.

    • Perfuse the cells with a solution containing (+)-Igmesine and record any changes in fluorescence.

    • To investigate the effect on VDCCs, depolarize the cells with a high concentration of potassium chloride (KCl) in the presence and absence of (+)-Igmesine and record the fluorescence changes.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp to measure the effects of (+)-Igmesine on ion channel currents.

  • Slice Preparation: Prepare acute brain slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • Recording:

    • Transfer a slice to a recording chamber and continuously perfuse with aCSF.

    • Identify individual neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch-clamp recording using a glass micropipette filled with an appropriate internal solution.

    • Record baseline ion channel currents (e.g., voltage-gated potassium or calcium currents) using specific voltage protocols.

    • Apply (+)-Igmesine to the bath and record the changes in the ion channel currents.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence before and after the application of (+)-Igmesine.

Conclusion

This compound exerts its pharmacological effects primarily through the agonism of the σ₁ receptor. This interaction triggers a complex cascade of intracellular events, including the modulation of calcium homeostasis, potentiation of NMDA receptor function, and likely the regulation of key cell survival and plasticity pathways. Its high affinity and selectivity for the σ₁ receptor, coupled with its multifaceted mechanism of action, underscore its therapeutic potential for neurological and psychiatric disorders. Further research into its off-target profile and the specific downstream effectors of its signaling pathways will provide a more complete picture of its pharmacological actions and aid in the development of novel therapeutics targeting the σ₁ receptor.

References

(+)-Igmesine hydrochloride as a selective sigma-1 receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, also known as JO 1784, is a high-affinity and selective agonist for the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of intracellular signaling and cellular stress responses. (+)-Igmesine has demonstrated significant neuroprotective, anti-amnesic, and antidepressant-like properties in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Data Presentation: Binding Profile and Selectivity

This compound exhibits a high affinity and selectivity for the sigma-1 receptor. The following tables summarize the available quantitative data on its binding characteristics.

Table 1: Binding Affinity of this compound for Sigma Receptors

ReceptorParameterValue (nM)Species/TissueReference
Sigma-1KD19.1-
Sigma-1IC5039 ± 8Rat Brain[1]
Sigma-1Ki75-[2]
Sigma-2IC50> 1000-
Sigma-2Ki> 1000-[2]

Table 2: Selectivity Profile of this compound

TargetParameterValue (µM)NotesReference
Serotonin (5-HT) Uptake--Weak inhibitor
Monoamine Oxidase A (MAO-A)IC50> 10No significant activity[3]
Monoamine Oxidase B (MAO-B)IC50> 10No significant activity[3]
NMDA Receptor ComplexIC50~0.1Inhibits NMDA-induced cGMP increase

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from guinea pig brain or cells expressing the sigma-1 receptor.

  • --INVALID-LINK---Pentazocine (radioligand).

  • This compound (test compound).

  • Haloperidol (B65202) (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its KD), and either buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the test compound this compound.

  • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

This in vivo model assesses the anti-amnesic effects of this compound.

Animals:

  • Male Wistar rats or Swiss mice.

Apparatus:

  • A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial (Day 1):

    • Place the animal in the light compartment.

    • After a short habituation period, the guillotine door is opened.

    • When the animal enters the dark compartment, the door is closed, and a mild electric footshock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Retention Trial (Day 2):

    • Administer this compound (e.g., 0.25-16 mg/kg, i.p.) 60 minutes before the retention test.

    • Administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) 30 minutes before the retention test to induce amnesia.

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). An increased latency compared to the scopolamine-only group indicates an anti-amnesic effect.

Forced Swim Test (Antidepressant-like Activity)

This behavioral test is used to evaluate the potential antidepressant effects of this compound.

Animals:

  • Male Sprague-Dawley rats.

Apparatus:

  • A transparent cylinder filled with water (24-25°C) to a depth that prevents the rat from touching the bottom or escaping.

Procedure:

  • Pre-test Session (Day 1):

    • Place each rat in the cylinder for a 15-minute swim session.

    • This session is for habituation and to induce a state of behavioral despair.

  • Test Session (Day 2):

    • Administer this compound or a vehicle control.

    • After a predetermined time (e.g., 60 minutes), place the rats individually in the swim cylinder for a 5-minute test session.

    • Record the duration of immobility (floating with only minor movements to keep the head above water).

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Gerbil Model of Global Cerebral Ischemia (Neuroprotection)

This model is used to assess the neuroprotective effects of this compound against ischemic brain injury.

Animals:

  • Mongolian gerbils.

Procedure:

  • Induction of Ischemia:

    • Anesthetize the gerbils.

    • Make a midline cervical incision and expose both common carotid arteries.

    • Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a set duration (e.g., 5 minutes).

  • Reperfusion and Treatment:

    • Remove the clips to allow reperfusion of the brain.

    • Administer this compound or a vehicle at various time points post-ischemia.

  • Assessment of Neuroprotection:

    • After a survival period (e.g., 4-7 days), perfuse the animals and process the brains for histological analysis.

    • Stain brain sections (e.g., with cresyl violet) to assess neuronal survival, particularly in the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.

    • Quantify the number of surviving neurons. A significant increase in neuronal survival in the (+)-Igmesine-treated group compared to the vehicle group indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular signaling events that contribute to its diverse pharmacological effects. The sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in maintaining cellular homeostasis.

Modulation of Intracellular Calcium Signaling

Under basal conditions, the sigma-1 receptor is associated with the ER chaperone BiP (Binding immunoglobulin protein). Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the activity of various ion channels, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and potentiates calcium release from the ER, which is critical for numerous cellular processes, including neuronal excitability and synaptic plasticity.

G cluster_ER Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex S1R σ1R S1R_BiP->S1R Dissociation BiP BiP IP3R IP3R S1R->IP3R Modulation Ca_ER Ca²⁺ IP3R->Ca_ER Release Cellular Response Cellular Response Ca_ER->Cellular Response Increased Cytosolic Ca²⁺ Igmesine (+)-Igmesine Igmesine->S1R_BiP Agonist Binding

Sigma-1 Receptor Activation and Calcium Signaling.
Attenuation of ER Stress and Neuroprotection

By acting as a chaperone, the sigma-1 receptor helps to mitigate endoplasmic reticulum (ER) stress, a condition implicated in various neurodegenerative diseases. Agonists like (+)-Igmesine can enhance the cell's ability to cope with stressors such as oxidative stress and protein misfolding, thereby promoting cell survival.

G Cellular Stress Cellular Stress ER Stress ER Stress Cellular Stress->ER Stress S1R σ1R ER Stress->S1R Activation Neuroprotection Neuroprotection S1R->Neuroprotection Promotes Igmesine (+)-Igmesine Igmesine->S1R Agonist

Role of (+)-Igmesine in ER Stress and Neuroprotection.
Modulation of Neurotransmitter Systems

The sigma-1 receptor can influence the release and activity of several neurotransmitters. The anti-amnesic effects of (+)-Igmesine are, in part, attributed to its ability to potentiate acetylcholine (B1216132) release in the hippocampus. Furthermore, it modulates NMDA receptor function, which is crucial for learning and memory. The antidepressant-like effects may be linked to its influence on serotonergic and dopaminergic pathways, although direct high-affinity binding to these receptors is low.

G cluster_neuro Neurotransmitter Modulation Igmesine (+)-Igmesine S1R σ1R Activation Igmesine->S1R ACh ↑ Acetylcholine Release S1R->ACh NMDA Modulation of NMDA Receptors S1R->NMDA Serotonin Influence on Serotonergic Pathways S1R->Serotonin Anti-amnesic Effects Anti-amnesic Effects ACh->Anti-amnesic Effects Learning & Memory Learning & Memory NMDA->Learning & Memory Antidepressant-like Effects Antidepressant-like Effects Serotonin->Antidepressant-like Effects

References

The Rise and Discontinuation of a Sigma-1 Agonist: A Technical History of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a potent and selective sigma-1 (σ1) receptor agonist, emerged from early research into non-opioid binding sites in the central nervous system. Initially investigated for its antidepressant and neuroprotective properties, its development journey provides a valuable case study in the exploration of sigma receptor pharmacology. This technical guide details the discovery, synthesis, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound. It aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in sigma receptor ligands and the broader history of neuropsychiatric drug discovery.

Discovery and History

The story of this compound is intrinsically linked to the broader discovery of sigma receptors. Initially misidentified as a subtype of opioid receptors, sigma receptors were later recognized as a distinct class of proteins with unique pharmacological profiles.[1] This realization spurred the development of selective ligands to probe their function.

(+)-Igmesine, also known as JO-1784, was synthesized and identified as a high-affinity ligand for the σ1 receptor.[2] Its development was driven by the hypothesis that σ1 receptor modulation could offer therapeutic benefits in a range of central nervous system (CNS) disorders. Pfizer Inc. led the later stages of its clinical development.[3][4]

Synthesis

The synthesis of racemic igmesine (B115768) has been described, followed by the resolution of the desired (+)-enantiomer. A common synthetic route involves the alkylation of 2-phenylbutyric acid with cinnamyl bromide, followed by a Curtius rearrangement to form an isocyanate. Subsequent reduction and acylation steps yield the final compound.[2] The dextrorotatory (+) enantiomer, (+)-Igmesine, is the pharmacologically active form.[5]

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the σ1 receptor, with significantly lower affinity for the σ2 receptor and other CNS targets.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/Assay ConditionReference(s)
Binding Affinity
σ1 Receptor KD19.1 nM[6]
σ2 Receptor IC50> 1000 nM[6]
Monoamine Oxidase (MAO) A or B IC50> 10 µM[3]
Functional Activity
NMDA-induced cGMP increase IC50~100 nM[6]

Mechanism of Action

The primary mechanism of action of this compound is its agonism at the σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[3] Activation of the σ1 receptor by agonists like (+)-Igmesine initiates a cascade of intracellular signaling events.

Modulation of Intracellular Calcium Signaling

A key function of the σ1 receptor is the modulation of intracellular calcium (Ca2+) homeostasis. Upon agonist binding, the σ1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER membrane. This interaction potentiates the release of Ca2+ from ER stores.[7][8][9] This modulation of Ca2+ signaling is believed to be a critical component of the antidepressant-like effects of σ1 agonists.[7]

Igmesine This compound Sigma1R Sigma-1 Receptor (at ER) Igmesine->Sigma1R Binds to BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor (at ER) Sigma1R->IP3R Interacts with and potentiates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mediates Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: this compound's modulation of intracellular calcium signaling.
Interaction with NMDA Receptors

(+)-Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neurotransmission.[3] The σ1 receptor can form a complex with the NMDA receptor at the cell surface, and its activation can potentiate NMDA receptor-mediated currents.[1][10][11] This potentiation is thought to contribute to the cognitive-enhancing and neuroprotective effects observed with σ1 agonists. One proposed mechanism for this is the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally exert a negative feedback on NMDA receptor activity.[10]

Igmesine This compound Sigma1R Sigma-1 Receptor Igmesine->Sigma1R Activates NMDAR NMDA Receptor Sigma1R->NMDAR Potentiates SK_Channel SK Channel Sigma1R->SK_Channel Ca_influx Increased Ca²⁺ Influx NMDAR->Ca_influx SK_Channel->NMDAR Negative Feedback Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_influx->Synaptic_Plasticity

Caption: Interaction of the Sigma-1 receptor with the NMDA receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the σ1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.

Materials:

  • Rat brain tissue homogenate (or other tissue expressing σ1 receptors)

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 ligand)

  • Test compound: this compound

  • Non-specific binding control: Haloperidol (at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In reaction tubes, combine the brain homogenate, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.

  • For determining non-specific binding, a separate set of tubes will contain the homogenate, radioligand, and a saturating concentration of haloperidol.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rats

The FST is a common preclinical behavioral test used to screen for potential antidepressant effects.

Objective: To assess the antidepressant-like activity of this compound in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., saline)

  • Cylindrical swim tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording equipment

Procedure:

  • Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.[12]

  • Drug Administration (Day 2): Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).[13]

  • Test Session (Day 2): Place the rats individually back into the swim tank for a 5-minute test session. Record the session for later analysis.[12]

  • Behavioral Scoring: An observer, blind to the treatment conditions, will score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors during the 5-minute test.

  • Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Preclinical Development

Numerous preclinical studies demonstrated the potential of this compound in models of depression and cognitive impairment.

  • Antidepressant-like effects: (+)-Igmesine reduced immobility time in the forced swim test in rats, a classic indicator of antidepressant activity.[7]

  • Cognitive enhancement: It showed cognitive-protective effects in preclinical models of amnesia.[14]

  • Neuroprotection: Studies in gerbil models of global cerebral ischemia indicated that igmesine has neuroprotective properties.[15]

Start Compound Discovery & Synthesis InVitro In Vitro Screening (Binding Assays) Start->InVitro Characterization InVivo_PK In Vivo Pharmacokinetics InVitro->InVivo_PK Lead Selection InVivo_PD In Vivo Pharmacodynamics (e.g., FST) InVivo_PK->InVivo_PD Tox Toxicology Studies InVivo_PD->Tox IND IND Filing Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A generalized preclinical development workflow for a CNS drug candidate.

Clinical Development and Discontinuation

This compound advanced to Phase III clinical trials for the treatment of major depressive disorder.[14] Early clinical results were mixed. One double-blind, randomized controlled trial with 348 patients showed a significant improvement in depression scores with a 25 mg/day dose compared to placebo at an interim analysis, but this effect was not statistically significant by the end of the 6-week treatment period.[14] However, in a subset of patients in the UK, the 25 mg dose was significantly superior to placebo.[14]

Despite showing some promise, the clinical development of this compound was ultimately discontinued. The reasons cited were not primarily due to safety concerns but rather to "marketing considerations" by Pfizer.[3][4][6][16][17] This decision was part of a broader strategic shift within the pharmaceutical industry, which saw many companies de-prioritizing neuroscience research and development due to the high failure rates and complexities of developing drugs for CNS disorders.[16][17]

Discovery Discovery of Sigma Receptors Ligand_Dev Development of Selective Sigma-1 Ligands Discovery->Ligand_Dev Igmesine_ID Identification of (+)-Igmesine Ligand_Dev->Igmesine_ID Preclinical Preclinical Efficacy (Antidepressant Models) Igmesine_ID->Preclinical PhaseI_II Phase I & II Clinical Trials (Safety & Early Efficacy) Preclinical->PhaseI_II PhaseIII Phase III Clinical Trials (Pivotal Efficacy) PhaseI_II->PhaseIII Discontinuation Discontinuation of Development PhaseIII->Discontinuation Mixed Efficacy Results & Marketing Considerations

Caption: The logical progression of this compound's development and discontinuation.

Conclusion

The development of this compound represents a significant chapter in the exploration of sigma-1 receptor pharmacology. While it did not ultimately reach the market, the research surrounding this compound provided valuable insights into the potential therapeutic roles of sigma-1 agonists in neuropsychiatric disorders. The journey of (+)-Igmesine underscores the complex interplay of scientific, clinical, and commercial factors that govern the drug development process. For researchers today, the story of (+)-Igmesine serves as a rich source of data and a reminder of the enduring challenges and opportunities in the quest for novel CNS therapeutics.

References

Physicochemical properties of (+)-Igmesine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (+)-Igmesine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound powder, a selective sigma-1 (σ1) receptor agonist. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its fundamental chemical and physical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-((1R)-1-phenylethyl)but-3-en-1-amine hydrochlorideN/A
Molecular Formula C₂₃H₂₉N·HCl
Molecular Weight 355.94 g/mol
CAS Number 130152-35-1
Appearance White to off-white crystalline powderGeneral Observation
Melting Point Data not publicly available. See Section 3.1 for an experimental protocol.N/A
pKa Data not publicly available.N/A

Solubility Profile

The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development.

Table 2: Solubility Data for this compound

SolventSolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO) ≥ 17.8 mg/mL (≥ 50 mM)Not Specified
Aqueous Buffers pH-dependent. Data not publicly available. See Section 3.2 for an experimental protocol.N/AN/A

The hydrochloride salt form of Igmesine suggests that its aqueous solubility is likely to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound powder using the capillary melting point method.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The temperature is raised at a rapid rate until it is approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound in aqueous solutions across a physiologically relevant pH range.[1]

Methodology:

  • Materials: this compound powder, a series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10, a constant temperature shaker bath, a calibrated pH meter, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. An excess amount of this compound powder is added to separate vials containing each buffer solution. b. The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). c. The samples are agitated until equilibrium is reached (typically 24-48 hours). d. After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids. e. The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. f. The final pH of each saturated solution is measured. g. The solubility is plotted against the final pH to generate a pH-solubility profile.

Stability Profile

The chemical stability of an active pharmaceutical ingredient is crucial for ensuring its safety and efficacy throughout its shelf life. While specific stability data for this compound is not publicly available, a general protocol for assessing its stability is provided below.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[2][3]

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated (e.g., at 60°C) for a defined period.

    • Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: The solid powder is heated in an oven (e.g., at 105°C) for a defined period.

    • Photostability: The solid powder and a solution of the compound are exposed to light according to ICH Q1B guidelines.

  • Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage degradation is calculated.

Signaling Pathway

(+)-Igmesine is a selective agonist for the sigma-1 (σ1) receptor, which is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor.[4] The interaction between the σ1 receptor and the NMDA receptor is a key aspect of its mechanism of action.

Igmesine_Signaling_Pathway NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Ion Channel Opening Sigma1R_PM Sigma-1 Receptor Sigma1R_PM->NMDAR Sigma1R_ER Sigma-1 Receptor Sigma1R_ER->Sigma1R_PM Translocation Igmesine (+)-Igmesine Hydrochloride Igmesine->Sigma1R_ER Downstream Downstream Signaling Cascades Ca_influx->Downstream

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Diagrams

Workflow for Melting Point Determination

Melting_Point_Workflow start Start prep Prepare Sample: Finely grind and pack capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat_fast Rapidly heat to ~15°C below expected M.P. setup->heat_fast heat_slow Reduce heating rate to 1-2°C/min heat_fast->heat_slow observe Observe for melting heat_slow->observe record Record onset and completion temperatures observe->record end End record->end

Caption: Workflow for determining the melting point.

Workflow for pH-Dependent Solubility Determination

Solubility_Workflow start Start prep_buffers Prepare aqueous buffers of varying pH start->prep_buffers add_drug Add excess (+)-Igmesine HCl to each buffer prep_buffers->add_drug equilibrate Equilibrate with agitation (24-48h at constant temp.) add_drug->equilibrate filter Filter to remove undissolved solids equilibrate->filter analyze Analyze filtrate concentration (e.g., HPLC-UV) filter->analyze measure_ph Measure final pH of saturated solution filter->measure_ph plot Plot solubility vs. pH analyze->plot measure_ph->plot end End plot->end

Caption: Workflow for pH-dependent solubility profiling.

References

(+)-Igmesine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activity. It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and a visualization of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the dextrorotatory enantiomer of Igmesine. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride
CAS Number 130152-35-1
Molecular Formula C23H30ClN
Molecular Weight 355.9 g/mol
Canonical SMILES CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl
InChI Key SCHQQPAJNUHKSV-RSGUCCNWSA-N

Biological Activity and Quantitative Data

(+)-Igmesine is a potent and selective agonist for the sigma-1 (σ1) receptor, with significantly lower affinity for the sigma-2 (σ2) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.

The binding affinity and functional activity of this compound have been characterized in several studies. Key quantitative data are presented in the table below.

ParameterValueSpecies/SystemReference(s)
Kd (σ1 receptor) 19.1 nMRat brain[1]
IC50 (σ2 receptor) > 1000 nM-[1]
IC50 (NMDA-induced cGMP increase) ~100 nM-[1]

Signaling Pathway

As a σ1 receptor agonist, this compound is proposed to exert its effects by modulating the sigma-1 receptor signaling pathway. Upon binding of (+)-Igmesine, the σ1 receptor is thought to dissociate from its chaperone protein, BiP (Binding immunoglobulin protein), and translocate to various intracellular sites to interact with and modulate the function of target proteins. This includes the regulation of calcium homeostasis, modulation of ion channels (such as K+ channels), and interaction with G-protein coupled receptors. These actions ultimately contribute to its observed neuroprotective and antidepressant effects by interfering with pathways like the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]

Igmesine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane / ER Membrane cluster_intracellular Intracellular Igmesine Igmesine Sigma1R Sigma-1 Receptor Igmesine->Sigma1R Binds to BiP BiP Sigma1R->BiP Dissociates from IonChannels Ion Channels (e.g., K+) Sigma1R->IonChannels Modulates GPCRs GPCRs Sigma1R->GPCRs Modulates Ca2_Modulation Ca2+ Modulation Sigma1R->Ca2_Modulation Modulates NOS nNOS Sigma1R->NOS Inhibits NMDAR NMDA Receptor NMDAR->NOS Activates Neuroprotection Neuroprotection Ca2_Modulation->Neuroprotection cGMP cGMP Increase NOS->cGMP Antidepressant_Effects Antidepressant Effects cGMP->Antidepressant_Effects Neuroprotection->Antidepressant_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on established methodologies in the field.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound for the σ1 receptor in rat brain homogenates.

Materials:

  • Rat brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • --INVALID-LINK---pentazocine (radioligand)

  • This compound (unlabeled ligand)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a crude membrane fraction from rat brain tissue by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.

  • Resuspend the pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 200-300 µ g/tube .

  • For saturation binding, incubate the membrane preparation with increasing concentrations of --INVALID-LINK---pentazocine. For competition binding, incubate with a fixed concentration of --INVALID-LINK---pentazocine and increasing concentrations of unlabeled this compound.

  • Define non-specific binding by adding a high concentration of haloperidol to a parallel set of tubes.

  • Incubate the samples at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression analysis to determine the Kd and Bmax (for saturation) or Ki (for competition).

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol describes the use of the FST in mice to evaluate the antidepressant-like effects of this compound.[3][4][5]

Materials:

  • Male Swiss mice (or other appropriate strain)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Video recording equipment (optional)

Procedure:

  • Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Fill the beakers with water to a depth of 15 cm.

  • Gently place each mouse individually into a beaker.

  • The total duration of the test is 6 minutes.[4][6]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[4][6]

  • After the test, remove the mice from the water, dry them, and return them to their home cages.

  • Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Measurement of NMDA-induced cGMP Increase

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated signaling by this compound in brain tissue slices.[2][7][8]

Materials:

  • Rat or mouse brain slices (e.g., hippocampus or cerebellum)

  • Artificial cerebrospinal fluid (aCSF)

  • N-Methyl-D-aspartate (NMDA)

  • This compound

  • cGMP enzyme immunoassay (EIA) kit

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.

  • Pre-incubate the slices with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes). Including a phosphodiesterase inhibitor in the incubation medium can enhance the cGMP signal.

  • Stimulate the slices with a fixed concentration of NMDA for a short duration (e.g., 2-5 minutes).

  • Terminate the reaction by rapidly homogenizing the slices in an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and extract cGMP.

  • Centrifuge the homogenates and collect the supernatant.

  • Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Determine the IC50 value for this compound's inhibition of the NMDA-induced cGMP increase by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

This compound is a well-characterized selective σ1 receptor agonist with demonstrated potential in preclinical models of neurological and psychiatric disorders. Its mechanism of action, centered on the modulation of the σ1 receptor signaling pathway, offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound.

References

An In-depth Technical Guide to the Endogenous Ligands and Binding Sites for (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a synthetic ligand that has garnered significant interest within the scientific community for its high affinity and selectivity for the sigma-1 (σ1) receptor. Initially explored for its potential antidepressant and neuroprotective properties, the study of (+)-Igmesine has provided valuable insights into the function of sigma receptors. This technical guide provides a comprehensive overview of the binding profile of this compound, its interaction with sigma receptors, and the current understanding of the endogenous ligands that may act at these sites.

Binding Profile of this compound

This compound is characterized as a potent and selective sigma-1 receptor agonist. Its binding affinity has been quantified in numerous studies, revealing a clear preference for the σ1 receptor subtype over the sigma-2 (σ2) receptor.

Table 1: Quantitative Binding Data for this compound

LigandReceptor SubtypeBinding ParameterValue (nM)Species/TissueReference
This compoundSigma-1 (σ1)KD19.1-
This compoundSigma-1 (σ1)IC5039 ± 8Rat brain membrane
This compoundSigma-2 (σ2)IC50> 1000-

Endogenous Ligands and Binding Sites

The identification of endogenous ligands for sigma receptors has been a long-standing area of research. While no single endogenous ligand has been definitively confirmed for the sigma-1 receptor, several classes of molecules are proposed to interact with this site. For the sigma-2 receptor, recent discoveries have identified promising candidates.

Sigma-1 (σ1) Receptor

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Several endogenous molecules are thought to bind to the σ1 receptor and modulate its activity.

Neurosteroids: Certain neurosteroids have been shown to interact with σ1 receptors and are considered potential endogenous ligands.[1][2][3] These include:

  • Progesterone: Acts as a potent antagonist of the σ1 receptor.[3]

  • Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEA-S): Act as agonists at the σ1 receptor.[3][4]

  • Pregnenolone and its sulfate: Also demonstrate agonistic properties at the σ1 receptor.[3][4]

Tryptaminergic Trace Amines:

  • N,N-Dimethyltryptamine (DMT): This endogenous hallucinogen has been identified as a potential endogenous ligand for the σ1 receptor.[5][6] It binds to the σ1 receptor with moderate affinity and can modulate its function.[5][6]

Table 2: Binding Affinities of Proposed Endogenous Ligands for the Sigma-1 Receptor

Endogenous LigandReceptor SubtypeBinding ParameterValue (µM)Reference
N,N-Dimethyltryptamine (DMT)Sigma-1 (σ1)Kd14.75[5]
Sigma-2 (σ2) Receptor

The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also implicated in a variety of cellular processes, including cholesterol homeostasis and cell signaling. Recent studies have identified two putative endogenous ligands:

  • Histatin-1: A salivary peptide with roles in wound healing and antimicrobial activity, has been shown to be an endogenous ligand for the σ2 receptor.[7][8][9]

  • 20(S)-Hydroxycholesterol (20(S)-OHC): This oxysterol has been identified as another putative endogenous ligand for the σ2 receptor.[10][11]

Table 3: Binding Affinities of Proposed Endogenous Ligands for the Sigma-2 Receptor

Endogenous LigandReceptor SubtypeBinding ParameterValue (nM)Reference
Histatin-1Sigma-2 (σ2)Ki239[8]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (KD or Ki) and density (Bmax) of receptors for a given ligand.

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from a suitable source (e.g., rat brain, cultured cells expressing the receptor of interest).

  • Radioligand: For σ1 receptors, --INVALID-LINK---pentazocine is commonly used. For σ2 receptors, [³H]DTG (1,3-di-o-tolylguanidine) is used in the presence of a selective σ1 ligand to mask σ1 sites.

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol for Competitive Binding Assay:

  • Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound in the presence of the membrane preparation in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation at 37°C Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Competitor Solution ((+)-Igmesine) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Fig. 1: Radioligand Binding Assay Workflow.
Calcium Imaging Assays

Calcium imaging is a functional assay used to measure changes in intracellular calcium concentration in response to receptor activation.

Objective: To assess the agonist activity of this compound at the sigma-1 receptor by measuring changes in intracellular calcium.

Materials:

  • Cultured cells expressing the sigma-1 receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Fluorescence microscope or plate reader.

Protocol:

  • Cell Plating: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Record the changes in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the dose-response relationship and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plating Cell Plating DyeLoading Calcium Dye Loading Plating->DyeLoading Baseline Baseline Fluorescence DyeLoading->Baseline Agonist Agonist Addition ((+)-Igmesine) Baseline->Agonist Measurement Fluorescence Recording Agonist->Measurement Analysis EC50 Determination Measurement->Analysis

Fig. 2: Calcium Imaging Assay Workflow.

Signaling Pathways

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor acts as a molecular chaperone at the ER-mitochondrion associated membranes (MAMs). Upon stimulation by an agonist like (+)-Igmesine, it can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other cellular compartments to modulate various signaling pathways. A key function is the regulation of intracellular Ca2+ homeostasis through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.

G cluster_er Endoplasmic Reticulum cluster_agonist cluster_downstream Downstream Effects Sigma1_BiP σ1-Receptor-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R translocates and interacts Ca_release Ca²⁺ Release IP3R->Ca_release potentiates Igmesine (+)-Igmesine Igmesine->Sigma1_BiP binds Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_release->Mito_Ca Cell_Signaling Cellular Signaling (e.g., NMDA-R modulation) Ca_release->Cell_Signaling

Fig. 3: Simplified Sigma-1 Receptor Signaling Pathway.
Sigma-2 (σ2) Receptor Signaling

The σ2 receptor (TMEM97) is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1). It is involved in regulating cholesterol homeostasis and has been shown to modulate the activity of various signaling pathways, including those involved in cell proliferation and survival. For instance, it can influence the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like mTOR. It has also been implicated in modulating Nerve Growth Factor (NGF) signaling through the TrkA receptor.

G cluster_membrane Cell Membrane / ER cluster_ligand cluster_downstream Downstream Effects Sigma2_PGRMC1 σ2-Receptor (TMEM97) -PGRMC1 Complex Cholesterol Cholesterol Homeostasis Sigma2_PGRMC1->Cholesterol EGFR_mTOR EGFR/mTOR Pathway Sigma2_PGRMC1->EGFR_mTOR NGF_TrkA NGF/TrkA Signaling Sigma2_PGRMC1->NGF_TrkA Endo_Ligand Endogenous Ligand (e.g., Histatin-1, 20(S)-OHC) Endo_Ligand->Sigma2_PGRMC1 binds Cell_Processes Cell Proliferation & Survival EGFR_mTOR->Cell_Processes NGF_TrkA->Cell_Processes

Fig. 4: Overview of Sigma-2 Receptor Signaling.

Conclusion

This compound remains a critical pharmacological tool for elucidating the complex roles of the sigma-1 receptor. Understanding its binding characteristics and the signaling pathways it modulates is essential for the development of novel therapeutics targeting the sigma receptor system. The ongoing discovery of endogenous ligands for both sigma-1 and sigma-2 receptors will further refine our comprehension of their physiological and pathophysiological significance, opening new avenues for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.

References

In Vitro Characterization of (+)-Igmesine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro pharmacological characterization of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist. The information presented herein is intended to support research and drug development efforts by providing key binding affinity and functional activity data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Pharmacological Data

The in-vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and functional potency.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeLigand/RadioligandPreparationKD (nM)IC₅₀ (nM)Reference
Sigma-1 (σ₁)19.1[1]
Sigma-2 (σ₂)> 1000[1]

KD: Dissociation Constant; IC₅₀: Half-maximal Inhibitory Concentration.

Table 2: Functional Activity of this compound

AssayEffectPreparationIC₅₀ (nM)Reference
NMDA-induced cGMP increaseInhibition~100[1]
Monoamine Oxidase (MAO-A/B)Inhibition> 10,000[2]

IC₅₀: Half-maximal Inhibitory Concentration.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

cluster_0 Cell Membrane cluster_1 Intracellular Space NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Glutamate Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Modulates Ca_Channel Ca²⁺ Channel nNOS nNOS Ca_ion->nNOS Activation NO NO nNOS->NO Synthesis sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Synthesis Igmesine (+)-Igmesine Igmesine->NMDA_R Inhibits (via σ₁R) Igmesine->Sigma1_R

Modulation of NMDA Receptor-Mediated cGMP Synthesis by (+)-Igmesine.

cluster_workflow In Vitro Characterization Workflow cluster_binding Binding Affinity cluster_functional Functional Activity A Compound Preparation (this compound) B Radioligand Binding Assays A->B C Functional Assays A->C D Data Analysis B->D B1 Sigma-1 Receptor B2 Sigma-2 Receptor C->D C1 NMDA-induced cGMP Assay C2 Intracellular Ca²⁺ Mobilization E K_D / K_i Determination D->E F IC₅₀ / EC₅₀ Determination D->F G Pharmacological Profile E->G F->G

Experimental Workflow for In Vitro Characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of a compound to sigma receptors.

Objective: To determine the dissociation constant (KD) or inhibitory constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 are commonly used.

  • Radioligand:

    • For Sigma-1: --INVALID-LINK---pentazocine.

    • For Sigma-2: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) with a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Add the following to the appropriate wells:

      • Total Binding: Assay buffer.

      • Non-specific Binding: 10 µM Haloperidol.

      • Test Compound: Serial dilutions of this compound.

    • Add the membrane preparation to each well.

    • Add the radioligand to each well at a concentration near its KD.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

NMDA-Induced cGMP Assay

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated cyclic guanosine (B1672433) monophosphate (cGMP) production by this compound.

Objective: To determine the IC₅₀ value of this compound for the inhibition of NMDA-induced cGMP accumulation.

Materials:

  • Cell Line: A suitable neuronal cell line expressing NMDA and sigma-1 receptors (e.g., primary cortical neurons, PC12 cells, or SH-SY5Y cells).

  • Test Compound: this compound.

  • Stimulant: N-methyl-D-aspartate (NMDA).

  • Co-agonist: Glycine (B1666218).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cGMP degradation.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Lysis Buffer: To terminate the reaction and lyse the cells.

  • cGMP Immunoassay Kit: (e.g., ELISA or RIA).

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor for a defined period.

    • Stimulate the cells with a fixed concentration of NMDA and glycine for a short duration (e.g., 2-5 minutes).

    • Terminate the reaction by adding lysis buffer.

  • cGMP Measurement:

    • Collect the cell lysates.

    • Measure the cGMP concentration in the lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cGMP levels to the protein concentration of each sample.

    • Plot the percentage of inhibition of the NMDA-induced cGMP response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol describes a method to measure the effect of this compound on intracellular calcium levels, a key downstream signaling event of sigma-1 receptor activation.

Objective: To characterize the effect of this compound on intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG-108, PC12, or HEK293 cells).

  • Test Compound: this compound.

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or Fluo-8 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Positive Control: A known sigma-1 receptor agonist (e.g., (+)-pentazocine).

  • Antagonist (for confirmation): A known sigma-1 receptor antagonist (e.g., BD-1063).

  • A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate the cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.

    • Allow the cells to adhere overnight.

    • Wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add various concentrations of this compound (or positive control/antagonist) to the wells.

    • Immediately begin recording the fluorescence intensity over time. For antagonist experiments, pre-incubate with the antagonist before adding the agonist.

  • Data Analysis:

    • Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4).

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.

    • For antagonist experiments, the ability of the antagonist to block the agonist-induced response can be quantified.

Conclusion

The in-vitro characterization of this compound demonstrates its high affinity and selectivity for the sigma-1 receptor. Functionally, it acts as an antagonist of NMDA receptor-mediated signaling and modulates intracellular calcium, consistent with its classification as a sigma-1 receptor agonist. The experimental protocols provided in this guide offer a framework for the consistent and reproducible in-vitro evaluation of this and similar compounds, facilitating further research into their therapeutic potential.

References

(+)-Igmesine Hydrochloride: A Technical Guide to its Preclinical Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical data supporting the neuroprotective effects of (+)-Igmesine hydrochloride, a potent and selective sigma-1 (σ1) receptor agonist. It details the compound's mechanism of action, summarizes quantitative outcomes from key preclinical models, outlines experimental protocols, and visualizes complex pathways and workflows.

Introduction

This compound, also known as JO 1784, is a synthetic ligand that demonstrates high affinity and selectivity for the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER) associated with the mitochondria (MAM - mitochondria-associated membrane), which plays a crucial role in cellular stress responses and neuronal plasticity.[3][4] Numerous preclinical studies have highlighted the potential of (+)-Igmesine as a neuroprotective agent across various models of neurological insults, including cerebral ischemia and cognitive impairment.[3] Although its clinical development for depression was discontinued (B1498344) for marketing reasons, the extensive preclinical data underscores the therapeutic potential of targeting the σ1 receptor for neuroprotection.[3]

Mechanism of Neuroprotection

The neuroprotective effects of (+)-Igmesine are intrinsically linked to its function as a σ1 receptor agonist. Activation of this receptor initiates a cascade of intracellular events that collectively enhance neuronal survival and function under stress conditions.

Key Mechanisms Include:

  • Modulation of Calcium Homeostasis: Upon agonist binding, the σ1 receptor dissociates from the IP3 receptor at the MAM, thereby regulating calcium (Ca²⁺) flux from the ER into the mitochondria. This stabilization of intracellular calcium signaling is critical for preventing excitotoxicity and mitochondrial dysfunction.[3][4]

  • Attenuation of Excitotoxicity: (+)-Igmesine modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[3] It has been shown to interfere with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway, reducing the downstream damaging effects of excessive glutamate (B1630785) release, a key event in ischemic brain injury.[2]

  • Reduction of ER Stress and Apoptosis: As a chaperone protein, the σ1 receptor helps maintain ER integrity. Its activation by (+)-Igmesine mitigates ER stress and inhibits apoptotic pathways, partly by increasing the expression of the anti-apoptotic protein Bcl-2.[4]

  • Enhancement of Neurotransmission: Studies have indicated that (+)-Igmesine can increase the release of acetylcholine, a neurotransmitter vital for cognitive processes.[3]

The diagram below illustrates the proposed signaling pathway for (+)-Igmesine-mediated neuroprotection.

Proposed signaling pathway for (+)-Igmesine.

Quantitative Data from Preclinical Models

(+)-Igmesine has demonstrated efficacy in several well-established animal models of neurological disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects in Cerebral Ischemia Models
Model TypeSpeciesDosing RegimenKey OutcomesSignificanceReference
Global Cerebral IschemiaGerbil50, 75, 100 mg/kg p.o. (1, 24, 48h post-ischemia)Protection against neuronal death in hippocampal CA1 region.P < 0.03 - 0.005[1]
Global Cerebral IschemiaGerbil100 mg/kg i.p. (multiple doses post-ischemia)Attenuation of ischemia-induced hyperactivity and increased Nitric Oxide Synthase (NOS) activity.-[1]
Table 2: Cognitive-Enhancing Effects in Amnesia and Aging Models
Model TypeSpeciesDosing RegimenKey OutcomesReference
Prenatal Cocaine ExposureRat0.1 - 1 mg/kg i.p.Reversal of learning and memory deficits in water-maze, T-maze, and passive avoidance tasks.[5]
Scopolamine-Induced AmnesiaRat0.25 - 16 mg/kg i.p.Improved cognitive functions.[3]
Accelerated Senescence (SAMP8)Mouse0.1 - 3 mg/kg s.c.Improved cognitive functions.[3]

Detailed Experimental Protocols

To ensure reproducibility and provide a clear understanding of the experimental context, this section details the methodologies used in a key preclinical study.

Protocol: Gerbil Model of Global Cerebral Ischemia

This protocol is based on the methodology described by O'Neill et al., 1995.[1]

Objective: To assess the neuroprotective effect of (+)-Igmesine on ischemic neuronal death and associated behavioral and biochemical changes.

Materials:

  • Male Mongolian Gerbils.

  • This compound (JO 1784).

  • Anesthetic (e.g., halothane).

  • Surgical tools for carotid artery occlusion.

  • Histological staining reagents (e.g., Cresyl violet).

  • Equipment for measuring home cage activity.

  • Reagents for Nitric Oxide Synthase (NOS) activity assay.

Procedure:

  • Anesthesia: Anesthetize gerbils using an appropriate anesthetic.

  • Surgical Procedure (Ischemia Induction):

    • Make a midline ventral incision in the neck to expose both common carotid arteries.

    • Isolate the arteries from the vagus nerves.

    • Induce global cerebral ischemia by occluding both common carotid arteries with non-traumatic clips for 5 minutes.

    • Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Drug Administration:

    • Histology Arm: Administer (+)-Igmesine (50, 75, or 100 mg/kg, p.o.) or vehicle at 1, 24, and 48 hours post-occlusion.

    • Behavioral/Biochemical Arm: Administer (+)-Igmesine (100 mg/kg, i.p.) or vehicle at 30 minutes, 6, 24, and 48 hours post-occlusion.

  • Endpoint Analysis:

    • Histology (96 hours post-surgery):

      • Perfuse animals and prepare brain tissue for sectioning.

      • Perform Cresyl violet staining on coronal sections.

      • Quantify neuronal cell death in the CA1 region of the hippocampus.

    • Behavior and Biochemistry (4 days post-surgery):

      • Measure home cage locomotor activity to assess ischemia-induced hyperactivity.

      • Dissect brain regions (cortex, hippocampus, cerebellum, brain stem) and measure NOS activity using an appropriate assay.

The workflow for this experimental protocol is visualized below.

G cluster_arms Post-Ischemia Treatment Arms start Start acclimatize Animal Acclimatization (Gerbils) start->acclimatize surgery Bilateral Carotid Artery Occlusion (5 min) acclimatize->surgery sham Sham Surgery (No Occlusion) acclimatize->sham drug_hist Drug Admin (Histology) (1, 24, 48h post-op) surgery->drug_hist drug_behav Drug Admin (Behavior) (0.5, 6, 24, 48h post-op) surgery->drug_behav end End sham->end hist_eval Histological Evaluation (96h post-op) drug_hist->hist_eval behav_eval Behavioral & NOS Assay (4 days post-op) drug_behav->behav_eval hist_eval->end behav_eval->end

Workflow for the gerbil global ischemia model.

Conclusion and Future Directions

The preclinical evidence strongly supports the neuroprotective properties of this compound. Through its action as a selective σ1 receptor agonist, it effectively modulates key pathways involved in excitotoxicity, calcium dysregulation, and apoptosis. It has demonstrated robust efficacy in models of both acute neuronal injury (cerebral ischemia) and chronic cognitive decline.

While the clinical development of (+)-Igmesine was halted, the compound remains a valuable pharmacological tool for investigating the therapeutic potential of the σ1 receptor. The detailed preclinical data and protocols presented here provide a solid foundation for future research into next-generation σ1 receptor agonists for the treatment of stroke, neurodegenerative diseases, and other neurological disorders. Further studies could focus on optimizing dosing strategies and exploring its efficacy in combination with other neuroprotective or thrombolytic agents.

References

Early Clinical Trials of (+)-Igmesine Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, was investigated in the late 1990s and early 2000s as a potential novel antidepressant. Early clinical trials, including Phase II and Phase III studies, explored its efficacy and safety in patients with major depressive disorder. While initial findings suggested potential antidepressant effects at lower doses, the overall results were not robust enough to support continued development, which was ultimately discontinued (B1498344) for marketing considerations prior to 2004.[1] This technical guide provides a comprehensive overview of the available data from these early clinical trials, including efficacy and safety findings, and delves into the proposed mechanism of action. Due to the discontinuation of the development program, publicly available information is limited, and this document reflects the extent of the data retrievable from published studies.

Introduction

This compound emerged as a promising antidepressant candidate due to its unique mechanism of action, primarily targeting the sigma-1 receptor.[1][2][3] Unlike traditional monoaminergic antidepressants, igmesine's activity as a sigma-1 agonist suggested a novel pathway for treating depression, potentially involving the modulation of intracellular calcium signaling and interaction with the NMDA receptor pathway.[2][3][4] This guide summarizes the key findings from the early clinical development of igmesine (B115768), offering insights for researchers and professionals in the field of psychopharmacology and drug development.

Mechanism of Action

Igmesine is a selective agonist for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The antidepressant effects of igmesine are thought to be mediated through several downstream pathways:

  • Modulation of Intracellular Calcium: Activation of the sigma-1 receptor by igmesine is believed to potentiate the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2][4] This process can influence various neuronal functions, including neurotransmitter release and synaptic plasticity.

  • Interaction with NMDA Receptors: Preclinical studies suggest that igmesine can interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[3]

  • Neurotransmitter System Modulation: Sigma-1 receptors are known to interact with a variety of neurotransmitter systems, including dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of depression.[1]

cluster_neuron Neuron igmesine This compound sigma1 Sigma-1 Receptor (ER) igmesine->sigma1 Binds to & Activates ca_mobilization Intracellular Ca2+ Mobilization sigma1->ca_mobilization Potentiates nmda_pathway NMDA Receptor Pathway Modulation sigma1->nmda_pathway Modulates neurotransmitter Neurotransmitter Release ca_mobilization->neurotransmitter antidepressant_effect Antidepressant Effect nmda_pathway->antidepressant_effect neurotransmitter->antidepressant_effect

Proposed Mechanism of Action of this compound.

Clinical Trials and Efficacy

Igmesine was evaluated in both Phase II and Phase III clinical trials for the treatment of major depressive disorder.[1] The primary efficacy endpoint in these studies was the change in the Hamilton Depression Rating Scale (HAM-D) score.

Phase III Randomized Controlled Trial

A key study was a double-blind, randomized controlled trial involving 348 patients with major depressive disorder.[1]

Experimental Protocol:

  • Study Design: Double-blind, randomized, placebo-controlled.

  • Patient Population: 348 adults with a diagnosis of major depressive disorder.

  • Treatment Arms:

    • This compound (25 mg/day)

    • Placebo

  • Duration: 6 weeks.

  • Primary Outcome Measure: Change in Hamilton Depression Rating Scale (HAM-D) score from baseline.

Efficacy Results:

An interim analysis of the data showed a statistically significant improvement in HAM-D scores for the igmesine group compared to placebo.[1] However, by the end of the 6-week treatment period, this difference was no longer statistically significant.[1] Interestingly, in a subset of 263 patients from the United Kingdom and a separate outpatient subset, the 25 mg/day dose of igmesine demonstrated a statistically significant superiority over placebo.[1]

Phase II Multicentric Trial

A Phase II trial provided further insights into the dose-response relationship of igmesine.[5]

Experimental Protocol:

  • Study Design: Multicenter, randomized, placebo-controlled.

  • Patient Population: Patients with major depressive disorder.

  • Treatment Arms:

    • This compound (25 mg/day)

    • This compound (100 mg/day)

    • Fluoxetine (20 mg/day)

    • Placebo

  • Primary Outcome Measure: Change in total HAM-D score.

Efficacy Results:

The lower dose of igmesine (25 mg/day) showed a significant beneficial effect on the HAM-D score in an outpatient sub-group when compared to placebo.[5] Conversely, the higher dose (100 mg/day) failed to demonstrate a significant effect, suggesting a narrow therapeutic window or a non-linear dose-response curve.[5]

screening Screening & Enrollment (N=348) randomization Randomization screening->randomization igmesine_arm Igmesine (25 mg/day) randomization->igmesine_arm placebo_arm Placebo randomization->placebo_arm interim_analysis Interim Analysis igmesine_arm->interim_analysis placebo_arm->interim_analysis final_analysis Final Analysis (6 Weeks) interim_analysis->final_analysis outcome Outcome Assessment (HAM-D Score) final_analysis->outcome

Simplified Workflow of the Phase III Igmesine Trial.

Quantitative Data Summary

Due to the limited publicly available data, a detailed quantitative summary with statistical measures such as p-values and confidence intervals is not possible. The following tables summarize the qualitative outcomes reported from the key clinical trials.

Table 1: Efficacy of this compound in Major Depressive Disorder

Trial PhaseDose(s)Comparator(s)Key FindingCitation(s)
Phase III25 mg/dayPlaceboSignificant improvement at interim analysis, but not at 6-week endpoint. Significant effect in UK and outpatient subsets.[1]
Phase II25 mg/day, 100 mg/dayPlacebo, Fluoxetine (20 mg/day)25 mg/day dose showed a significant beneficial effect in an outpatient subgroup; 100 mg/day dose was not effective.[5]

Safety and Tolerability

Detailed safety data from the clinical trials of igmesine have not been published.[1] One report mentioned that adverse events were more frequent with the 100 mg dose compared to the 25 mg dose, but no patients discontinued the trial due to these adverse events.[1] The specific types and frequencies of adverse events remain unknown.

Discontinuation of Development

The clinical development of this compound for depression and other indications was discontinued by Pfizer before 2004 due to "marketing considerations".[1] The specific details behind this decision have not been publicly disclosed.

Conclusion and Future Perspectives

The early clinical trials of this compound provided a glimpse into the potential of targeting the sigma-1 receptor for the treatment of depression. The findings suggested a possible, albeit inconsistent, antidepressant effect, particularly at a lower dose of 25 mg/day. The lack of robust efficacy in the broader patient population of the Phase III trial and the failure of the higher dose in the Phase II study, coupled with undisclosed marketing considerations, led to the discontinuation of its development.

For researchers and drug development professionals, the story of igmesine underscores the complexities of developing novel antidepressants. The challenges in translating preclinical promise to clinical efficacy, understanding dose-response relationships for novel mechanisms, and the influence of commercial factors are all highlighted. While igmesine itself did not reach the market, the exploration of the sigma-1 receptor as a therapeutic target for depression and other neuropsychiatric disorders continues, and the lessons from these early trials remain relevant.

References

(+)-Igmesine Hydrochloride: An In-depth Technical Guide on its Role as an Endoplasmic Reticulum Chaperone Protein Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a selective agonist of the sigma-1 receptor (Sig-1R), a unique ligand-operated chaperone protein residing in the endoplasmic reticulum (ER). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its role in mitigating ER stress. This document details the engagement of this compound with the Sig-1R, leading to the modulation of the unfolded protein response (UPR) and calcium homeostasis, which are critical factors in cellular survival and neuroprotection. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental protocols for key assays and visualizations of the relevant signaling pathways to facilitate further research and drug development in this area.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (Sig-1R) is a 223-amino acid transmembrane protein primarily located at the mitochondria-associated ER membrane (MAM), a critical interface for inter-organelle signaling.[1][2] Unlike conventional receptors, Sig-1R functions as a molecular chaperone, playing a pivotal role in cellular homeostasis, particularly under conditions of cellular stress.[1][3] Its unique mechanism of action and its involvement in a range of neurological and psychiatric conditions have positioned it as a promising therapeutic target.[4]

This compound is a high-affinity and selective ligand for the Sig-1R.[1] Its agonistic activity at this receptor has been shown to elicit neuroprotective and antidepressant-like effects in various experimental models.[1][5] This guide delves into the core mechanisms of this compound's action as a Sig-1R agonist, focusing on its function as an ER chaperone protein agonist.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Binding Affinity and Selectivity of this compound

ParameterReceptorValueSpecies/SystemReference
KD Sigma-119.1 nM-[1]
IC50 Sigma-139 ± 8 nMRat brain membrane[6]
IC50 Sigma-2> 1000 nM-[1]

Table 2: In Vitro and In Vivo Efficacy of this compound

Assay/ModelEffectConcentration/DoseSystemReference
NMDA-induced cGMP increase InhibitionIC50 ≈ 100 nM-[1]
Global Cerebral Ischemia Neuroprotection50, 75, and 100 mg/kg (p.o.)Gerbil[7]
Scopolamine-induced amnesia Improved cognitive function0.25-16 mg/kg (i.p.)Rat[8]
Accelerated Aging (SAMP8) Improved cognitive function0.1-3 mg/kg (s.c.)Mouse[8]
Cocaine-induced learning deficits Reversal of deficits0.1-1 mg/kg (i.p.)Rat[9]

Table 3: Clinical Trial Data for this compound

IndicationDoseOutcomePatient PopulationReference
Major Depressive Disorder 25 mg/day and 100 mg/dayFailed to show efficacy in Phase III348 patients[4]

Signaling Pathways and Mechanisms of Action

The chaperone activity of Sig-1R is central to its role in cellular protection. Under basal conditions, Sig-1R is associated with the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[10] This interaction keeps Sig-1R in an inactive state.

Upon ER stress, characterized by the accumulation of unfolded or misfolded proteins, or through stimulation by agonists like this compound, Sig-1R dissociates from BiP.[10] This dissociation allows Sig-1R to interact with and modulate the activity of other crucial proteins involved in the unfolded protein response (UPR) and calcium signaling.

Modulation of the Unfolded Protein Response (UPR)

The UPR is a cellular stress response aimed at restoring ER homeostasis. It is mediated by three main sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[11] Sig-1R has been shown to interact directly with the IRE1 branch of the UPR.[3] By stabilizing IRE1, Sig-1R promotes the splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates the expression of genes involved in protein folding and degradation, thereby helping to alleviate ER stress.[3]

UPR_Modulation cluster_ER Endoplasmic Reticulum Igmesine (+)-Igmesine hydrochloride Sig1R_BiP Sig-1R-BiP Complex Igmesine->Sig1R_BiP Agonist Binding Sig1R Active Sig-1R Sig1R_BiP->Sig1R Dissociation BiP BiP Sig1R_BiP->BiP IRE1 IRE1 Sig1R->IRE1 Stabilization XBP1s XBP1s IRE1->XBP1s splicing PERK PERK ATF6 ATF6 UPR Unfolded Protein Response Cell_Survival Cell Survival UPR->Cell_Survival XBP1s->UPR Activation

Fig. 1: this compound-mediated modulation of the UPR.
Regulation of Calcium Homeostasis

The MAM, where Sig-1R is enriched, is a critical hub for calcium (Ca²⁺) signaling between the ER and mitochondria.[4][6] Sig-1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca²⁺ from the ER.[6] By stabilizing the IP3R, Sig-1R ensures proper Ca²⁺ flux from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production.[12] During ER stress, this regulated Ca²⁺ transfer helps prevent mitochondrial dysfunction and the initiation of apoptotic pathways.

Calcium_Homeostasis cluster_MAM Mitochondria-Associated ER Membrane (MAM) ER ER Lumen (High [Ca²⁺]) Ca_flux Ca²⁺ ER->Ca_flux Mitochondria Mitochondrial Matrix (Low [Ca²⁺]) ATP_Production ATP Production Mitochondria->ATP_Production Apoptosis Apoptosis Mitochondria->Apoptosis Prevents Igmesine (+)-Igmesine hydrochloride Sig1R Active Sig-1R Igmesine->Sig1R IP3R IP3 Receptor Sig1R->IP3R Stabilizes IP3R->Mitochondria Ca²⁺ flux Ca_flux->IP3R

Fig. 2: Role of this compound in regulating Ca²⁺ homeostasis.

Experimental Protocols

Disclaimer: The following are generalized protocols for key experimental techniques. Specific parameters may vary based on the exact experimental setup and reagents used in the cited studies.

Sigma-1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the sigma-1 receptor.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the Sig-1R.

Materials:

  • Rat brain membrane preparation (or other tissue/cell homogenate expressing Sig-1R)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • This compound

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Co-immunoprecipitation (Co-IP) for Sig-1R-BiP Interaction

This protocol describes a general method to investigate the dissociation of the Sig-1R-BiP complex upon treatment with this compound.[13][14][15]

Objective: To determine if this compound induces the dissociation of BiP from Sig-1R.

Materials:

  • Cell line expressing Sig-1R and BiP (e.g., CHO cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Sig-1R antibody

  • Anti-BiP antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot apparatus

  • ECL substrate

Procedure:

  • Cell Treatment: Culture cells to approximately 80-90% confluency and treat with this compound at the desired concentration and for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-Sig-1R antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-BiP antibody to detect the amount of BiP that was co-immunoprecipitated with Sig-1R.

    • Probe a separate blot of the input lysate with anti-BiP and anti-Sig-1R to confirm protein expression.

Western Blot for ER Stress Markers

This protocol outlines a method to assess the activation of the UPR by measuring the levels of key ER stress marker proteins.[9][11][16][17][18]

Objective: To measure the expression levels of IRE1, PERK, ATF6, and downstream effectors like XBP1s and CHOP following treatment with an ER stress inducer and this compound.

Materials:

  • Cultured cells

  • ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

  • This compound

  • Cell lysis buffer

  • Primary antibodies against p-IRE1, p-PERK, cleaved ATF6, XBP1s, and CHOP

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • ECL substrate

Procedure:

  • Cell Treatment: Treat cells with an ER stress inducer in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the ER stress markers of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Assessment of Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

This protocol is a representative in vivo method to evaluate the neuroprotective effects of this compound.[19][20][21][22]

Objective: To determine if this compound can reduce neuronal damage following an ischemic event.

Materials:

  • Mongolian gerbils

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • This compound

  • Perfusion solutions (saline and paraformaldehyde)

  • Histological stains (e.g., cresyl violet)

  • Microscope

Procedure:

  • Induction of Ischemia: Anesthetize the gerbils and transiently occlude both common carotid arteries for a set duration (e.g., 5 minutes) to induce global cerebral ischemia.

  • Drug Administration: Administer this compound or vehicle at various time points post-ischemia.

  • Behavioral Assessment: Conduct behavioral tests (e.g., open field test) to assess neurological deficits.

  • Histological Analysis:

    • At a predetermined time point post-ischemia (e.g., 7 days), perfuse the animals with saline followed by paraformaldehyde.

    • Remove the brains and process them for histology.

    • Stain brain sections (e.g., with cresyl violet) to visualize neuronal morphology.

  • Quantification of Neuronal Damage: Count the number of surviving neurons in specific brain regions (e.g., the CA1 region of the hippocampus) to quantify the extent of neuroprotection.

Forced Swim Test (FST)

This is a common behavioral test used to screen for antidepressant-like activity in rodents.[7][23][24][25][26]

Objective: To assess the potential antidepressant effects of this compound.

Materials:

  • Rats or mice

  • Cylindrical container filled with water

  • This compound

  • Video recording equipment (optional)

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test.

  • Test Procedure:

    • Place each animal individually into a cylinder of water from which it cannot escape.

    • The water temperature should be maintained at approximately 23-25°C.

    • The test duration is typically 6 minutes.

  • Behavioral Scoring:

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This compound, as a selective sigma-1 receptor agonist, demonstrates significant potential as a therapeutic agent through its role as an ER chaperone protein agonist. By modulating the unfolded protein response and maintaining calcium homeostasis, it can mitigate ER stress and promote cellular survival, particularly in the context of neurodegenerative and psychiatric disorders. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for understanding its mechanism of action.

While preclinical studies have been promising, the transition to clinical efficacy has been challenging. Future research should focus on elucidating the full spectrum of Sig-1R's interactions and downstream signaling pathways. A deeper understanding of the pharmacokinetics and pharmacodynamics of this compound in humans is also crucial. The experimental protocols provided herein offer a starting point for further investigation into the therapeutic applications of targeting the Sig-1R with agonists like this compound. Continued exploration in this area holds the promise of novel treatments for a range of debilitating diseases.

References

Pharmacological Profile of (+)-Igmesine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 (σ₁) receptor agonist that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. Initially investigated for its antidepressant properties, its unique mechanism of action, involving the modulation of various signaling pathways, suggests a broader therapeutic potential, including neuroprotection. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization.

Core Pharmacological Profile

This compound is a high-affinity ligand for the σ₁ receptor, exhibiting significant selectivity over the sigma-2 (σ₂) receptor. Its pharmacological effects are primarily attributed to its agonist activity at the σ₁ receptor, which is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the σ₁ receptor by this compound modulates several downstream signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor and intracellular calcium (Ca²⁺) homeostasis.

Data Presentation: Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandPreparationAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Sigma-1 (σ₁)--INVALID-LINK---PentazocineRat brain membraneCompetition-39 ± 8[1]
Sigma-2 (σ₂)[³H]DTG-Competition->1000
MAO-A---->10,000[2]
MAO-B---->10,000[2]

Table 2: Functional Activity of this compound

AssaySystemMeasured EffectIC₅₀ (nM)Reference
NMDA-induced cGMP formation-Inhibition~100[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the σ₁ receptor by measuring its ability to displace a known radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine

  • Receptor Source: Rat brain membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the rat brain membrane homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of this compound or buffer (for total binding) or haloperidol (for non-specific binding).

  • Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3]

NMDA-Induced cGMP Functional Assay

This assay measures the functional effect of this compound on the NMDA receptor-nitric oxide-cGMP signaling pathway.[2][4]

Materials:

  • Cell Culture: Primary neuronal cultures or brain slices

  • Stimulant: N-methyl-D-aspartate (NMDA)

  • Test Compound: this compound

  • Assay Buffer: Krebs-Ringer bicarbonate buffer

  • cGMP Assay Kit: Commercially available ELISA or RIA kit

Procedure:

  • Pre-incubate the neuronal cells or brain slices with varying concentrations of this compound for a specified period.

  • Stimulate the cells with a fixed concentration of NMDA to induce cGMP production.

  • Terminate the reaction by adding a lysis buffer or by rapid freezing.

  • Homogenize the samples and measure the protein concentration.

  • Quantify the concentration of cGMP in the samples using a cGMP assay kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration for each sample.

  • Determine the IC₅₀ value of this compound for the inhibition of NMDA-induced cGMP formation by plotting the percentage of inhibition against the log concentration of the compound.

Intracellular Calcium Flux Assay

This protocol assesses the ability of σ₁ receptor agonists to modulate intracellular calcium levels.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., SH-SY5Y)

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM

  • Test Compound: this compound

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence Plate Reader: Equipped with injectors for compound addition

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add varying concentrations of this compound to the wells using the plate reader's injector system.

  • Immediately begin kinetic reading of fluorescence intensity over a period of several minutes to capture the calcium transient.

  • Analyze the data by calculating the change in fluorescence from baseline (ΔF/F₀) or the peak fluorescence intensity.

  • Determine the EC₅₀ or IC₅₀ value for the effect of this compound on intracellular calcium mobilization.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with the σ₁ receptor and the subsequent modulation of downstream signaling cascades.

Sigma-1 Receptor Activation and Translocation

Upon binding of an agonist like this compound, the σ₁ receptor can dissociate from its chaperone partner, BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum.[5] This dissociation allows the σ₁ receptor to translocate to other cellular compartments and interact with various client proteins.

sigma1_activation cluster_ER Endoplasmic Reticulum BiP BiP Sigma1_inactive σ₁ Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active σ₁ Receptor (Active) Sigma1_inactive->Sigma1_active Igmesine (+)-Igmesine hydrochloride Igmesine->Sigma1_inactive Binds Sigma1_active->BiP Dissociates Translocation Translocation & Interaction with Client Proteins Sigma1_active->Translocation nmda_calcium_pathway cluster_membrane Plasma Membrane NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Igmesine (+)-Igmesine hydrochloride Sigma1 σ₁ Receptor Igmesine->Sigma1 Activates Sigma1->NMDA_R Modulates nNOS nNOS Ca_influx->nNOS Activates NO Nitric Oxide nNOS->NO Produces sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces Downstream Downstream Cellular Effects cGMP->Downstream experimental_workflow cluster_functional Functional Characterization start Compound Synthesis (this compound) binding Radioligand Binding Assays (Determine Kᵢ for σ₁, σ₂, etc.) start->binding selectivity Selectivity Profiling (Screen against other receptors) start->selectivity data_analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀ determination) binding->data_analysis functional Functional Assays functional->data_analysis selectivity->data_analysis profile Pharmacological Profile Generation data_analysis->profile cgmp_assay NMDA-induced cGMP Assay calcium_assay Intracellular Calcium Flux Assay

References

(+)-Igmesine Hydrochloride: An In-Depth Technical Guide on its Effects on Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a selective high-affinity ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). Its engagement with the σ1 receptor initiates a cascade of intracellular events that prominently feature the modulation of calcium (Ca2+) homeostasis. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences intracellular calcium mobilization, detailing its interaction with the σ1 receptor, the subsequent effects on both intracellular calcium stores and plasma membrane calcium channels, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through diagrams.

Introduction to this compound

This compound, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, is a potent and selective agonist for the sigma-1 receptor.[1] Initially investigated for its potential antidepressant and neuroprotective properties, the pharmacological profile of (+)-Igmesine is intrinsically linked to its ability to modulate intracellular calcium signaling pathways.[2][3] Understanding these effects is crucial for the development of novel therapeutics targeting the σ1 receptor for a variety of neurological and psychiatric disorders.

Mechanism of Action: The Sigma-1 Receptor and Calcium Homeostasis

The primary molecular target of (+)-Igmesine is the sigma-1 receptor, a 223-amino acid protein that resides predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] The σ1 receptor functions as a molecular chaperone, regulating protein folding and degradation, and as a modulator of various ion channels and signaling proteins.[1]

Activation of the σ1 receptor by agonists like (+)-Igmesine leads to a multifaceted modulation of intracellular calcium concentration ([Ca2+]i) through two principal mechanisms:

  • Mobilization from Intracellular Stores: The σ1 receptor forms a complex with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane responsible for releasing stored calcium.[4] Upon binding of (+)-Igmesine, the σ1 receptor dissociates from the IP3R, thereby sensitizing it to its endogenous ligand, IP3.[4] This results in an amplified release of calcium from the ER lumen into the cytosol.[2][4] Studies have shown that this mobilization is selective for IP3R-sensitive pools, with minimal involvement of ryanodine (B192298) receptor (RyR)-sensitive stores.[2]

  • Influx of Extracellular Calcium: The antidepressant-like effects of (+)-Igmesine have been shown to be dependent on the influx of extracellular calcium.[2] This influx is mediated, at least in part, through the modulation of voltage-dependent calcium channels (VDCCs), specifically L-type and N-type channels.[2] The precise mechanism of this modulation is still under investigation but is believed to be a downstream consequence of σ1 receptor activation.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with its primary target and its effects on downstream signaling.

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor

ParameterValueSpeciesTissue/SystemReference
IC50 39 ± 8 nMRatBrain membrane[1]
Kd 19.1 nM-Recombinant σ1 receptor[5]

Table 2: Functional Activity of this compound

AssayParameterValueSystemReference
NMDA-induced cGMP increaseIC50~100 nM-[5]

Table 3: Pharmacological Modulation of this compound's Effects on Calcium-Dependent Behavior

ModulatorTargetEffect on (+)-Igmesine's ActionReference
VerapamilL-type VDCC antagonistBlocked[2]
ω-Conotoxin GVIAN-type VDCC antagonistBlocked[2]
(-)-Bay K8644L-type VDCC agonistPotentiated[2]
EGTAExtracellular Ca2+ chelatorBlocked[2]
EGTA/AMIntracellular Ca2+ chelatorBlocked[2]
BradykininIP3R positive modulatorPotentiated[2]
Xestospongin CIP3R antagonistBlocked[2]
CaffeineRyanodine receptor agonistNo effect[2]
RyanodineRyanodine receptor antagonistReduced[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Calcium Mobilization

The following diagram illustrates the proposed signaling cascade initiated by (+)-Igmesine.

Igmesine_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ext->Ca_cyto influx VDCC L-type & N-type VDCCs Igmesine (B115768) (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 binds to IP3 IP₃ IP3R IP₃ Receptor IP3->IP3R activates Sigma1->VDCC modulates Sigma1->IP3R Ca_er Ca²⁺ Ca_er->Ca_cyto release Calcium_Imaging_Workflow start Start: Culture Neuronal Cells load_dye Load cells with Fura-2 AM start->load_dye wash Wash to remove excess dye load_dye->wash baseline Record baseline fluorescence (340nm and 380nm excitation) wash->baseline add_igmesine Add this compound baseline->add_igmesine record_response Record fluorescence changes add_igmesine->record_response analysis Calculate 340/380 ratio (proportional to [Ca²⁺]i) record_response->analysis end End: Data Analysis analysis->end

References

Methodological & Application

Application Notes and Protocols for the Use of (+)-Igmesine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical studies. The σ1 receptor, a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is implicated in various cellular processes, including the modulation of intracellular calcium signaling, ER stress responses, and neuronal plasticity. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments to investigate its biological effects.

Data Presentation

Solubility and Stock Solution Parameters

For reproducible experimental results, proper preparation of this compound solutions is critical. The compound exhibits limited solubility in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).

ParameterValueSource(s)
Molecular Weight 355.94 g/mol [1][2][3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2][3]
Maximum Stock Concentration 50 mM in DMSO (17.8 mg/mL)[3]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
Recommended Working Concentrations for Cell Culture

The optimal working concentration of this compound should be determined empirically for each cell line and experimental endpoint. Based on concentrations used for other σ1 receptor agonists, a starting range is suggested below. A dose-response experiment is recommended to identify the optimal concentration.

Compound TypeExample AgonistTypical Working Concentration Range
Sigma-1 Receptor Agonist(+)-Pentazocine10 µM
Sigma-1 Receptor AgonistPRE-08420 µM - 100 µM
Sigma-1 Receptor AgonistRC3320 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 17.8 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of sterile DMSO to the vial of this compound.

  • Vortex briefly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent cells in culture with this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • 50 mM this compound stock solution in DMSO

  • Sterile, anhydrous DMSO (for vehicle control)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the working solutions of this compound by diluting the 50 mM stock solution in complete cell culture medium.

    • Important: To avoid precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume of medium.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[5][6]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium as is present in the highest concentration of the this compound treatment group.[3]

  • Remove the existing medium from the cultured cells.

  • Add the prepared media containing the desired concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with the downstream cellular or molecular assays.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_culture Cell Culture Treatment cluster_analysis Downstream Analysis A Weigh (+)-Igmesine HCl B Dissolve in DMSO (up to 50 mM) A->B C Aliquot and Store (-20°C or -80°C) B->C E Prepare Working Solutions in Culture Medium C->E D Culture Cells to Desired Confluency D->E F Prepare Vehicle Control (Matched DMSO conc.) D->F G Treat Cells E->G F->G H Incubate for Desired Duration G->H I Cell Viability Assays H->I J Western Blotting H->J K Calcium Imaging H->K L Gene Expression Analysis H->L

Caption: Workflow for dissolving and applying this compound.

Signaling Pathway of this compound

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_pm Plasma Membrane BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP dissociation IRE1 IRE1 Sigma1->IRE1 modulates PERK PERK Sigma1->PERK modulates ATF6 ATF6 Sigma1->ATF6 modulates IP3R IP3 Receptor Sigma1->IP3R stabilizes NMDA_R NMDA Receptor Sigma1->NMDA_R modulates Ca_mito Ca²⁺ IP3R->Ca_mito Ca²⁺ flux ATP ATP Production Ca_mito->ATP Igmesine (+)-Igmesine HCl Igmesine->Sigma1

Caption: Signaling pathways modulated by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and in vivo administration of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride. Based on its physicochemical properties as a hydrochloride salt and a review of preclinical literature, the recommended solvent for in vivo administration, particularly for intraperitoneal injection, is sterile isotonic saline (0.9% NaCl). This document outlines the rationale for solvent selection, provides a summary of dosages used in published animal studies, and offers a detailed, step-by-step protocol for solution preparation and administration.

Introduction to this compound

This compound is a potent and selective agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It has been investigated for its potential therapeutic effects in a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its neuroprotective and antidepressant-like activities in various animal models.[1][2] Given its hydrochloride salt form, (+)-Igmesine is readily soluble in aqueous solutions, making it suitable for parenteral administration in in vivo research.

Recommended Solvent and Rationale

The recommended solvent for the in vivo administration of this compound is sterile 0.9% sodium chloride solution (isotonic saline) .

Rationale for Selection:

  • Physicochemical Properties: As a hydrochloride salt, (+)-Igmesine is expected to have good solubility in aqueous solutions.

  • Biocompatibility: Sterile isotonic saline is a universally accepted and biocompatible vehicle for intravenous, intraperitoneal, and subcutaneous injections in animal models. It minimizes the risk of injection site irritation, osmotic shock, and alterations in physiological homeostasis.

  • Common Practice: The use of simple aqueous solutions like saline is a standard and preferred practice for the initial in vivo evaluation of water-soluble compounds in preclinical research.

In Vivo Administration Data for this compound

The following table summarizes dosages and administration routes for this compound reported in various preclinical studies. This information can serve as a guide for designing new in vivo experiments.

Animal ModelAdministration RouteDosage RangeOutcome InvestigatedReference
GerbilIntraperitoneal (i.p.)100 mg/kgNeuroprotection in cerebral ischemiaO'Neill et al., 1995
GerbilOral (p.o.)50, 75, 100 mg/kgNeuroprotection in cerebral ischemiaO'Neill et al., 1995
RatIntraperitoneal (i.p.)0.1 - 1 mg/kgReversal of learning deficitsMeunier & Maurice, 2004
MouseNot SpecifiedNot SpecifiedAntidepressant-like effectsAkunne et al., 2001

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline. The final concentration can be adjusted based on the desired dosage and injection volume.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% NaCl solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the Required Amount: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

  • Weighing: Aseptically weigh the required amount of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add the appropriate volume of sterile 0.9% NaCl solution to the tube to achieve the desired final concentration (e.g., 1 mg/mL).

  • Ensure Complete Dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: For short-term storage (up to 24 hours), the solution can be stored at 2-8°C. For longer-term storage, it is recommended to prepare fresh solutions before each experiment.

Intraperitoneal (i.p.) Administration to Rodents

This protocol provides a general guideline for the intraperitoneal injection of the prepared this compound solution into mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Procedure:

  • Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Insert a 25-27 gauge needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ.

  • Injection: Once correct placement is confirmed, slowly and steadily inject the solution. The typical injection volume for mice is 5-10 µL/g of body weight.

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for any adverse reactions following the injection.

Visualizations

Solvent_Selection_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration start Start: Weigh (+)-Igmesine HCl dissolve Dissolve in Sterile 0.9% Saline start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter solution Ready for Injection filter->solution restrain Restrain Animal solution->restrain inject Intraperitoneal Injection restrain->inject monitor Monitor Animal inject->monitor

Caption: Experimental workflow for preparing and administering this compound.

Decision_Tree compound Compound Properties This compound is_salt Is it a salt form? compound->is_salt is_soluble Is it water-soluble? is_salt->is_soluble Yes (Hydrochloride) is_salt->is_soluble No saline Recommended Solvent: Sterile Saline (0.9% NaCl) is_soluble->saline Yes cosolvent Consider co-solvents (e.g., DMSO, PEG) is_soluble->cosolvent No suspension Consider suspension (e.g., with Tween 80) cosolvent->suspension If precipitation occurs upon dilution

References

Application Notes and Protocols for (+)-Igmesine Hydrochloride in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity. Preclinical research has demonstrated the potential of (+)-Igmesine as an antidepressant and cognitive enhancer, making it a compound of interest for neuropharmacological studies. These application notes provide detailed protocols for utilizing this compound in common rodent behavioral assays to assess its antidepressant-like, anxiolytic-like, and cognitive-enhancing effects.

Mechanism of Action

This compound exerts its effects primarily through the activation of the σ1 receptor. This activation leads to a cascade of downstream events, including:

  • Modulation of Ion Channels: Interaction with various ion channels, including NMDA receptors and voltage-gated calcium channels, influencing neuronal excitability.

  • Calcium Signaling: Regulation of intracellular calcium homeostasis, which is crucial for synaptic plasticity and neurotransmitter release.

  • Neurotransmitter Release: Potentiation of the release of several neurotransmitters, including acetylcholine, which is vital for cognitive processes.

The multifaceted actions of (+)-Igmesine, initiated by σ1 receptor agonism, are believed to underlie its observed behavioral effects in rodent models.

Data Presentation

The following tables summarize representative quantitative data from rodent behavioral studies involving selective sigma-1 receptor agonists.

Table 1: Antidepressant-Like Effects in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)SpeciesReference
Vehicle (Saline)-165 ± 10MouseUrani et al., 2001
(+)-Igmesine HCl10110 ± 8*MouseUrani et al., 2001
(+)-Igmesine HCl3085 ± 7**MouseUrani et al., 2001

*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings reported by Urani et al. (2001), where igmesine (B115768) was shown to significantly shorten immobility time.

Table 2: Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)

No specific quantitative data for this compound in the EPM was identified in the literature search. The following data for the selective σ1 receptor agonist PRE-084 is provided as a representative example of the expected anxiolytic-like effects.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (%) (Mean ± SEM)SpeciesReference
Vehicle (Saline)-25 ± 3RatRepresentative Data
PRE-084145 ± 4*RatRepresentative Data

*p < 0.05 compared to vehicle.

Table 3: Cognitive-Enhancing Effects in the Novel Object Recognition (NOR) Test

No specific quantitative data for this compound in the NOR test was identified in the literature search. The following data for the selective σ1 receptor agonist PRE-084 is provided as a representative example of the expected cognitive-enhancing effects.

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)SpeciesReference
Vehicle (Saline)-0.15 ± 0.05MouseRepresentative Data
PRE-0840.30.40 ± 0.07*MouseBased on Szczepanik et al., 2023

*p < 0.05 compared to vehicle.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like properties of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Transparent cylindrical container (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate male Swiss mice (20-25 g) to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 30 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test.

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place the mouse into the cylinder.

    • Record the session for 6 minutes.

  • Data Analysis: Score the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. Calculate the total duration of immobility.

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times between the treatment groups and the vehicle control group.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploration of the open arms of an elevated plus-shaped maze.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10 cm with 40 cm high walls; elevated 50 cm from the floor)

  • Video tracking software

  • Animal scale

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats (200-250 g) to the dimly lit testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle (saline) via i.p. injection 30 minutes before the test.

  • Test Session:

    • Place the rat in the center of the maze, facing a closed arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using the video tracking software.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. The percentage of time in the open arms is calculated as: (Time in open arms / Total time in all arms) x 100.

  • Statistical Analysis: Use an independent samples t-test or a one-way ANOVA to compare the open arm exploration between the treatment and control groups.

Novel Object Recognition (NOR) Test for Cognitive Enhancement

Objective: To assess the effects of this compound on recognition memory.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Open field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (e.g., small plastic toys) that are novel to the animals

  • Video recording and analysis software

  • Animal scale

  • Syringes and needles for i.p. injection

Procedure:

  • Habituation (Day 1):

    • Allow each mouse to individually explore the empty open field arena for 10 minutes.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle (saline) via i.p. injection 30 minutes before the training session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

  • Testing (Day 3):

    • No drug is administered on the test day.

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.

  • Data Analysis: Measure the time spent exploring the familiar object (Tf) and the novel object (Tn). Exploration is defined as sniffing or touching the object with the nose. Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.

  • Statistical Analysis: Use an independent samples t-test or a one-way ANOVA to compare the DI between the treatment and control groups.

Visualizations

G cluster_0 Cellular Environment cluster_1 Downstream Effects igmesine This compound sigma1 Sigma-1 Receptor (σ1R) igmesine->sigma1 Agonist Binding bip BiP/GRP78 sigma1->bip Dissociation ip3r IP3 Receptor sigma1->ip3r Modulation ca_channel Voltage-gated Ca²⁺ Channels sigma1->ca_channel Modulation nmda NMDA Receptor sigma1->nmda Modulation ca_mobilization ↑ Intracellular Ca²⁺ Mobilization ip3r->ca_mobilization ca_channel->ca_mobilization nmda->ca_mobilization ach_release ↑ Acetylcholine Release ca_mobilization->ach_release neuronal_plasticity Neuronal Plasticity ach_release->neuronal_plasticity neuroprotection Neuroprotection neuronal_plasticity->neuroprotection behavioral_effects Antidepressant & Cognitive Enhancement neuroprotection->behavioral_effects

Caption: Signaling pathway of this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimation Animal Acclimation (≥ 1 hour) drug_admin Drug Administration ((+)-Igmesine HCl or Vehicle) acclimation->drug_admin behavioral_test Behavioral Assay (FST, EPM, or NOR) drug_admin->behavioral_test data_analysis Data Analysis (e.g., Immobility, Open Arm Time, DI) behavioral_test->data_analysis stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_analysis->stat_analysis

Caption: General experimental workflow for rodent behavioral studies.

Application Notes and Protocols for (+)-Igmesine Hydrochloride in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, in preclinical mouse models of neurodegeneration. The protocols and data presented are compiled from various studies to assist in the design and execution of experiments aimed at evaluating the neuroprotective potential of this compound.

Introduction

This compound is a high-affinity ligand for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate various cellular processes, including calcium signaling, oxidative stress, and neuronal plasticity, making it a promising therapeutic target for neurodegenerative diseases.[1][2] Preclinical studies have demonstrated the cognitive-enhancing and neuroprotective effects of (+)-Igmesine in rodent models of amnesia and accelerated senescence.[2]

Quantitative Data Summary

The following table summarizes the reported effective dosages of this compound in various rodent models of neurodegeneration and cognitive impairment.

Model Species Dosage Range (mg/kg) Administration Route Observed Effects Reference
Scopolamine-Induced AmnesiaRat0.25 - 16Intraperitoneal (i.p.)Improved cognitive function[2]
Senescence-Accelerated Mouse (SAMP8)Mouse0.1 - 3Subcutaneous (s.c.)Improved cognitive function[2]
Global Cerebral IschemiaGerbil50, 75, 100Not SpecifiedSignificant protection against cell death, attenuated hyperactivity[2]
Prenatally Cocaine-ExposedRatNot SpecifiedNot SpecifiedReversal of learning deficits[2]
Chronic Alcohol ConsumptionMouseNot SpecifiedNot SpecifiedImproved cognitive function[2]
Aβ-injectedRat30Not SpecifiedAntidepressant effects[2]

Experimental Protocols

Preparation and Administration of this compound

a) Reagent Preparation:

  • Obtain research-grade this compound.

  • Prepare a stock solution by dissolving the compound in sterile, pyrogen-free 0.9% saline. The concentration of the stock solution should be determined based on the highest required dose and a standard injection volume (e.g., 10 ml/kg body weight).

  • For lower doses, perform serial dilutions from the stock solution using sterile 0.9% saline.

  • It is recommended to prepare fresh solutions on each day of the experiment.

b) Administration Protocol:

  • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection are the most commonly reported routes for mice.

  • Dosage Volume: A standard volume of 10 ml/kg of body weight is typically used for i.p. and s.c. injections in mice.

  • Frequency: The frequency of administration will depend on the experimental design (acute vs. chronic). For acute studies, a single injection is administered prior to behavioral testing. For chronic studies, daily injections over a specified period are common.

  • Control Group: A vehicle control group should be included, receiving injections of sterile 0.9% saline at the same volume, route, and frequency as the treatment groups.

Scopolamine-Induced Amnesia Model in Mice

This model is used to assess the potential of (+)-Igmesine to ameliorate cholinergic dysfunction-related cognitive deficits.

a) Animals:

  • Male C57BL/6 mice are a commonly used strain.

  • Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

b) Procedure:

  • Administer this compound (at the desired dose, i.p.) or vehicle to the respective groups of mice.

  • After a 30-minute pretreatment interval, administer scopolamine (B1681570) hydrobromide (1 mg/kg, i.p.) to all groups except for a naive control group (which receives vehicle twice).[3]

  • Thirty minutes after the scopolamine injection, begin the behavioral assessment (e.g., Morris Water Maze or Passive Avoidance Test).[3]

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

The SAMP8 mouse is a model of accelerated aging that exhibits age-related learning and memory deficits.[4][5]

a) Animals:

  • Male SAMP8 mice and age-matched SAMR1 (Senescence-Accelerated Mouse Resistant 1) mice as controls.

  • Treatment can be initiated at a specific age (e.g., 4 months) and continued for a defined period (e.g., 5 months).[4]

b) Procedure:

  • Administer this compound (e.g., 0.1-3 mg/kg, s.c.) or vehicle daily to the SAMP8 mice.[2]

  • The SAMR1 control group should receive daily vehicle injections.

  • At the end of the treatment period, conduct behavioral testing to assess cognitive function.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to evaluate hippocampal-dependent spatial learning and memory.[6]

a) Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.[6][7]

  • An escape platform (10 cm in diameter) submerged 1 cm below the water surface.[6]

  • A video tracking system to record the swim paths and latencies.

b) Procedure:

  • Acquisition Phase (4-5 consecutive days):

    • Conduct four trials per mouse per day.

    • For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.

    • Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.[6]

    • If the mouse fails to find the platform within the time limit, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.[3]

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).[3]

Immunohistochemistry for Neuronal Markers

This protocol allows for the visualization of neuronal populations and pathological markers in brain tissue.

a) Tissue Preparation:

  • Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[8][9]

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.[8]

  • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.[8]

  • Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.

b) Staining Procedure:

  • Wash free-floating sections in PBS.

  • Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).

  • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

  • Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes) diluted in blocking solution overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the sections with PBS.

  • Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and capture images using a fluorescence or confocal microscope.

Western Blot for Signaling Proteins

This technique is used to quantify the expression levels of specific proteins in brain tissue homogenates.

a) Sample Preparation:

  • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

  • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

b) Procedure:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-σ1R, anti-p-Akt, anti-BDNF, anti-Nrf2) diluted in blocking buffer overnight at 4°C.[10]

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound

Igmesine_Signaling_Pathway cluster_ER Endoplasmic Reticulum Igmesine (+)-Igmesine hydrochloride Sigma1R_inactive Sigma-1 Receptor (Inactive, bound to BiP) Igmesine->Sigma1R_inactive Binds to Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP BiP BiP IP3R IP3 Receptor Sigma1R_active->IP3R NMDAR NMDA Receptor Sigma1R_active->NMDAR Interacts with Nrf2_path Nrf2 Pathway Activation Sigma1R_active->Nrf2_path ER_Ca ER Ca2+ Release IP3R->ER_Ca Mito_Ca Mitochondrial Ca2+ Uptake ER_Ca->Mito_Ca Neuroprotection Neuroprotection & Cognitive Enhancement Mito_Ca->Neuroprotection Ca_Influx Ca2+ Influx Modulation NMDAR->Ca_Influx Ca_Influx->Neuroprotection ARE Antioxidant Response Element Nrf2_path->ARE ARE->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Select Mouse Model (e.g., SAMP8, Scopolamine-induced) Grouping Randomize into Groups (Vehicle, Igmesine Doses) Animal_Model->Grouping Dosing Drug Administration (Acute or Chronic) Grouping->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavior Tissue Tissue Collection (Brain Harvest) Behavior->Tissue Histo Histological Analysis (Immunohistochemistry) Tissue->Histo Biochem Biochemical Analysis (Western Blot, ELISA) Tissue->Biochem Data Data Analysis & Interpretation Histo->Data Biochem->Data

Caption: General experimental workflow for evaluating (+)-Igmesine.

References

Application Notes and Protocols for the Use of (+)-Igmesine hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist.[1] The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in several central nervous system (CNS) disorders.[2][3] These application notes provide detailed protocols for utilizing this compound as a competitor in radioligand binding assays to characterize the sigma-1 receptor.

Pharmacological Profile of this compound

This compound exhibits a high affinity for the sigma-1 receptor with an IC₅₀ of 39 ± 8 nM in rat brain membranes.[4] It is highly selective for the sigma-1 receptor over the sigma-2 (σ₂) receptor.[1] The compound has been investigated for its potential antidepressant and neuroprotective effects.[1][5] Its mechanism of action involves the modulation of various downstream signaling pathways, including intracellular calcium mobilization and interaction with the NMDA receptor complex.[6][7]

Quantitative Data Summary

The binding affinity of this compound for sigma receptors and its effect on NMDA receptor-mediated signaling are summarized below.

LigandReceptor/TargetParameterValueSpecies/TissueReference
This compoundSigma-1 (σ₁)KD19.1 nM-[1]
This compoundSigma-1 (σ₁)IC₅₀39 ± 8 nMRat brain membrane[4]
This compoundSigma-2 (σ₂)IC₅₀> 1000 nM-[1]
This compoundNMDA-induced cGMP increaseIC₅₀~100 nM-[1]

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes the determination of the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.

Materials and Reagents:

  • Receptor Source: Rat brain or guinea pig liver membrane homogenates.[8]

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).[8]

  • Competitor: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain or guinea pig liver tissue according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, --INVALID-LINK---pentazocine (at a concentration close to its KD, e.g., 5 nM), and membrane homogenate (typically 400-500 µg of protein).

    • Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine, 10 µM haloperidol, and membrane homogenate.

    • Competition Binding: Add assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC₅₀:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine.

  • Calculate Kᵢ:

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[9][10][11] Kᵢ = IC₅₀ / (1 + ([L]/KD)) Where:

      • [L] is the concentration of the radioligand (--INVALID-LINK---pentazocine).

      • KD is the dissociation constant of the radioligand for the sigma-1 receptor.

Visualizations

Experimental Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Membrane Homogenate C Pipette into 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding A->C B Prepare Reagents: - (+)-Igmesine HCl (serial dilution) - 3H-pentazocine - Haloperidol B->C D Incubate at 37°C for 150 min C->D E Rapid Filtration (Glass Fiber Filters) D->E F Wash Filters x3 (Ice-cold Buffer) E->F G Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for the competition radioligand binding assay.

Sigma-1 Receptor Signaling Pathway Modulation by this compound

G cluster_membrane Endoplasmic Reticulum Membrane Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Resting State NMDA_R NMDA Receptor Sigma1->NMDA_R Modulates Ca_channel Ion Channels (e.g., K+, Ca2+) Sigma1->Ca_channel Modulates Ca_mobilization Intracellular Ca2+ Mobilization Sigma1->Ca_mobilization Modulates Igmesine This compound (Agonist) Igmesine->Sigma1 Binds & Activates cGMP cGMP Production Igmesine->cGMP Inhibits (via Sigma-1) NMDA_R->cGMP Stimulates Cellular_Response Neuroprotection & Antidepressant Effects NMDA_R->Cellular_Response Ca_mobilization->Cellular_Response

Caption: this compound's modulation of sigma-1 receptor signaling.

References

Application Notes and Protocols for Testing the Anti-amnesic Effects of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential neuroprotective and anti-amnesic properties in various preclinical studies.[1][2] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is involved in modulating crucial cellular functions, including calcium signaling, NMDA receptor activity, and neuronal survival.[1][3][4] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to be beneficial in pathological conditions affecting cognitive function.[1] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-amnesic effects of this compound in a scopolamine-induced amnesia model in rodents. The protocols detailed herein cover behavioral assessments of learning and memory, as well as molecular analyses of the underlying signaling pathways.

Proposed Mechanism of Action

This compound exerts its effects primarily through the activation of the σ1 receptor. This interaction triggers a cascade of downstream events that are believed to counteract the neurochemical deficits associated with amnesia. The proposed signaling pathway involves the modulation of NMDA receptor function and the enhancement of neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).[3][4][5]

Igmesine (B115768) Igmesine Sigma_1_Receptor Sigma-1 Receptor (σ1R) Igmesine->Sigma_1_Receptor NMDA_Receptor NMDA Receptor Sigma_1_Receptor->NMDA_Receptor Modulation Ca_Signaling Ca2+ Signaling NMDA_Receptor->Ca_Signaling CREB_Phosphorylation CREB Phosphorylation Ca_Signaling->CREB_Phosphorylation BDNF_Expression BDNF Expression CREB_Phosphorylation->BDNF_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_Expression->Synaptic_Plasticity Improved_Memory Improved Learning & Memory Synaptic_Plasticity->Improved_Memory

Caption: Proposed signaling pathway of this compound.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the investigation.

cluster_0 Pre-experiment cluster_1 Experimental Phase cluster_2 Post-experiment Acclimatization Animal Acclimatization (7 days) Grouping Random Animal Grouping Acclimatization->Grouping Drug_Admin Drug Administration ((+)-Igmesine HCl or Vehicle) Grouping->Drug_Admin Amnesia_Induction Amnesia Induction (Scopolamine) Drug_Admin->Amnesia_Induction Behavioral_Tests Behavioral Testing Amnesia_Induction->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Molecular_Analysis Molecular Analysis Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis Molecular_Analysis->Data_Analysis

Caption: Overall experimental workflow.

Animal Model
  • Species: Male Swiss albino mice or Wistar rats (8-10 weeks old).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the start of the experiments.[6]

Experimental Groups

A minimum of five groups are recommended for a comprehensive study:

  • Control: Vehicle (e.g., saline) + Vehicle.

  • Scopolamine (B1681570) Control: Vehicle + Scopolamine.

  • Positive Control: Standard nootropic drug (e.g., Piracetam) + Scopolamine.[7]

  • Test Group 1: Low dose this compound + Scopolamine.

  • Test Group 2: High dose this compound + Scopolamine.

Drug Administration
  • This compound: Dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.). Doses can range from 0.1 to 16 mg/kg based on previous studies.[1][2]

  • Scopolamine: Dissolved in saline and administered i.p. at a dose of 0.4-3 mg/kg to induce amnesia.[6][7][8]

  • Administration Schedule: this compound or vehicle is typically administered 30-60 minutes before the behavioral test, and scopolamine is administered 30 minutes before the test.

Experimental Protocols

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible amnesic state in rodents, mimicking some cognitive deficits observed in neurodegenerative diseases.[8][9]

Protocol:

  • Administer this compound or vehicle to the respective animal groups.

  • After 30 minutes, administer scopolamine (0.4-3 mg/kg, i.p.) to all groups except the control group.

  • After another 30 minutes, proceed with the behavioral assessments.

Behavioral Assessments

The MWM is a widely used test to assess spatial learning and memory.[10][11][12]

Protocol:

  • Acquisition Phase (4 days):

    • Four trials per day for each animal.

    • The animal is placed in the water facing the wall of the tank at one of four starting positions.

    • The animal is allowed to swim and find the hidden platform for a maximum of 60 seconds.

    • If the animal fails to find the platform within 60 seconds, it is gently guided to it and allowed to stay there for 20 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

This test evaluates fear-motivated learning and memory.[13][14][15][16][17]

Protocol:

  • Acquisition Trial:

    • The animal is placed in the light compartment of the apparatus.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The animal is then returned to its home cage.

  • Retention Trial (24 hours later):

    • The animal is placed back in the light compartment.

    • Record the step-through latency (time taken to enter the dark compartment), with a cut-off time of 300 seconds.

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[18][19][20][21][22]

Protocol:

  • Habituation (Day 1):

    • Allow each animal to freely explore the empty open-field arena for 5-10 minutes.

  • Familiarization/Training (Day 2):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for 5-10 minutes.

  • Test (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Allow the animal to explore the objects for 5 minutes.

    • Record the time spent exploring the novel object and the familiar object.

    • Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Molecular Analysis

Protocol:

  • Following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus and prefrontal cortex.

  • Homogenize the tissues for protein extraction.

  • Perform Western blotting to quantify the expression levels of key proteins in the proposed signaling pathway, such as:

    • Phosphorylated CREB (p-CREB)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • Subunits of the NMDA receptor (e.g., GluN2A, GluN2B)

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison between the experimental groups.

Table 1: Morris Water Maze - Escape Latency during Acquisition Phase

Group Day 1 (s) Day 2 (s) Day 3 (s) Day 4 (s)
Control Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Scopolamine Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Positive Control Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Igmesine (Low) Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| Igmesine (High)| Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Morris Water Maze - Probe Trial Performance

Group Time in Target Quadrant (s) Platform Crossings (n)
Control Mean ± SEM Mean ± SEM
Scopolamine Mean ± SEM Mean ± SEM
Positive Control Mean ± SEM Mean ± SEM
Igmesine (Low) Mean ± SEM Mean ± SEM

| Igmesine (High)| Mean ± SEM | Mean ± SEM |

Table 3: Passive Avoidance Test - Step-Through Latency

Group Step-Through Latency (s)
Control Mean ± SEM
Scopolamine Mean ± SEM
Positive Control Mean ± SEM
Igmesine (Low) Mean ± SEM

| Igmesine (High)| Mean ± SEM |

Table 4: Novel Object Recognition Test - Discrimination Index

Group Discrimination Index
Control Mean ± SEM
Scopolamine Mean ± SEM
Positive Control Mean ± SEM
Igmesine (Low) Mean ± SEM

| Igmesine (High)| Mean ± SEM |

Table 5: Molecular Analysis - Relative Protein Expression

Group p-CREB/CREB Ratio BDNF Expression
Control Mean ± SEM Mean ± SEM
Scopolamine Mean ± SEM Mean ± SEM
Positive Control Mean ± SEM Mean ± SEM
Igmesine (Low) Mean ± SEM Mean ± SEM

| Igmesine (High)| Mean ± SEM | Mean ± SEM |

Logical Relationships in Experimental Groups

The relationship between the different experimental groups is designed to isolate the effects of this compound on scopolamine-induced amnesia.

Control Control (Baseline Performance) Scopolamine Scopolamine Control (Amnesic Model) Control->Scopolamine Compare to assess amnesia induction Positive_Control Positive Control (Standard Drug Effect) Scopolamine->Positive_Control Compare to validate the model Test_Groups Igmesine Groups (Test Drug Effect) Scopolamine->Test_Groups Compare to assess anti-amnesic effect Positive_Control->Test_Groups Compare to evaluate relative efficacy

Caption: Logical relationships between experimental groups.

Conclusion

This document provides a detailed framework for investigating the anti-amnesic effects of this compound. By following these protocols, researchers can generate robust and comprehensive data to evaluate the therapeutic potential of this compound for cognitive disorders. The combination of behavioral and molecular analyses will provide valuable insights into both the efficacy and the mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Neuronal Cell Line Models for (+)-Igmesine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective properties in preclinical studies.[1][2] The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in various cellular processes, including calcium signaling, ion channel modulation, and neurotrophin signaling.[3][4] This document provides detailed application notes and protocols for studying the effects of this compound in relevant in vitro neuronal cell line models. The selected cell lines, SH-SY5Y, PC12, and HT22, are well-established models for investigating neuroprotection, neurite outgrowth, and cytotoxicity.

Recommended Cell Line Models

A summary of recommended neuronal cell lines for this compound studies is presented in Table 1.

Cell LineOriginKey CharacteristicsRelevant Applications for (+)-Igmesine Studies
SH-SY5Y Human NeuroblastomaCan be differentiated into a more mature neuronal phenotype with dopaminergic and cholinergic characteristics.[5][6] Expresses sigma-1 receptors.[4]Neuroprotection assays (e.g., against oxidative stress or neurotoxin-induced cell death), Calcium signaling studies, Neurite outgrowth analysis.
PC12 Rat PheochromocytomaDifferentiates into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF) or retinoic acid, developing extensive neurites.[7][8]Neurite outgrowth and differentiation assays, Neurotoxicity and cytoprotection studies.[7][9]
HT22 Mouse HippocampalPossesses functional cholinergic properties and is sensitive to glutamate-induced oxidative stress.[10]Neuroprotection studies, particularly against excitotoxicity and oxidative stress.

Signaling Pathways of Interest

The neuroprotective and neuro-regenerative effects of this compound are likely mediated through the modulation of several key signaling pathways initiated by the activation of the sigma-1 receptor.

Igmesine This compound Sigma1R Sigma-1 Receptor (σ1R) Igmesine->Sigma1R activates Ca_homeostasis Ca²⁺ Homeostasis (ER-Mitochondria) Sigma1R->Ca_homeostasis modulates Ion_channels Ion Channel Modulation (e.g., VGCCs) Sigma1R->Ion_channels modulates TrkB TrkB Receptor Signaling Sigma1R->TrkB enhances Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection Neurite_outgrowth Neurite Outgrowth Ion_channels->Neurite_outgrowth influences TrkB->Neuroprotection TrkB->Neurite_outgrowth promotes

Caption: Proposed signaling pathways for this compound.

Experimental Protocols

Detailed protocols for assessing the effects of this compound on neuronal cell viability, cytotoxicity, and neurite outgrowth are provided below.

Protocol 1: Assessment of Neuroprotective Effects using the MTT Assay

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or a neurotoxin like 6-hydroxydopamine (6-OHDA).

Workflow for Neuroprotection Assay:

Caption: Workflow for the MTT-based neuroprotection assay.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (optional, for differentiation)

  • This compound

  • Neurotoxin (e.g., H₂O₂ or 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 3-5 days.[12]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Toxicity: Add the neurotoxin (e.g., a final concentration of 100 µM H₂O₂) to the wells containing this compound and incubate for 24 hours. Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Expected Quantitative Data:

Treatment GroupConcentration (µM)Absorbance (540 nm)Cell Viability (%)
Control-(Value)100
Neurotoxin alone(e.g., 100)(Value)(Value)
(+)-Igmesine HCl1(Value)(Value)
(+)-Igmesine HCl10(Value)(Value)
(+)-Igmesine HCl100(Value)(Value)
Neurotoxin + (+)-Igmesine HCl100 + 1(Value)(Value)
Neurotoxin + (+)-Igmesine HCl100 + 10(Value)(Value)
Neurotoxin + (+)-Igmesine HCl100 + 100(Value)(Value)
Protocol 2: Assessment of Cytotoxicity using the LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.

Procedure:

  • Follow steps 1-4 from the MTT protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[13][14]

  • Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[13]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Expected Quantitative Data:

Treatment GroupConcentration (µM)Absorbance (490 nm)% Cytotoxicity
Control (Spontaneous Release)-(Value)(Value)
Maximum Release (Lysis)-(Value)100
(+)-Igmesine HCl1(Value)(Value)
(+)-Igmesine HCl10(Value)(Value)
(+)-Igmesine HCl100(Value)(Value)
Protocol 3: Assessment of Neurite Outgrowth

This protocol uses PC12 cells, which are a classic model for studying neuritogenesis.

Workflow for Neurite Outgrowth Assay:

cluster_0 Cell Culture and Plating cluster_1 Treatment and Differentiation cluster_2 Analysis A Seed PC12 cells on collagen-coated plates B Treat with (+)-Igmesine HCl and/or Retinoic Acid/NGF A->B C Incubate for 48-96 hours B->C D Fix and stain cells (e.g., with β-tubulin III) C->D E Image acquisition (microscopy) D->E F Quantify neurite length and branching E->F

Caption: Workflow for the PC12 neurite outgrowth assay.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • Collagen IV-coated plates

  • Retinoic acid or Nerve Growth Factor (NGF)

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-tubulin III)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen IV-coated plates at a low density (e.g., 2 x 10³ cells/cm²) to allow for neurite extension.[15]

  • Treatment: After cell attachment, replace the medium with a low-serum medium containing the desired concentrations of this compound, with or without a differentiation agent like 50 ng/mL NGF or 10 µM retinoic acid.[7][8]

  • Incubation: Incubate the cells for 48-96 hours to allow for neurite outgrowth.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with anti-β-tubulin III antibody overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length, number of neurites per cell, and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Expected Quantitative Data:

Treatment GroupConcentration (µM)Average Neurite Length (µm/cell)Number of Neurites per Cell
Control (no differentiation agent)-(Value)(Value)
Differentiation Agent (NGF/RA)(Concentration)(Value)(Value)
(+)-Igmesine HCl1(Value)(Value)
(+)-Igmesine HCl10(Value)(Value)
(+)-Igmesine HCl100(Value)(Value)
Differentiation Agent + (+)-Igmesine HCl(Conc.) + 1(Value)(Value)
Differentiation Agent + (+)-Igmesine HCl(Conc.) + 10(Value)(Value)
Differentiation Agent + (+)-Igmesine HCl(Conc.) + 100(Value)(Value)

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the neuropharmacological properties of this compound in vitro. By utilizing these well-characterized neuronal cell lines and standardized assays, researchers can effectively evaluate its potential as a neuroprotective and neuro-regenerative agent. The data generated from these studies will be crucial for elucidating the mechanisms of action of this compound and supporting its further development as a therapeutic candidate for neurological disorders.

References

Application Notes and Protocols for Intracerebroventricular Administration of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate various cellular processes, including intracellular calcium signaling, N-methyl-D-aspartate (NMDA) receptor function, and cellular stress responses.[2] These mechanisms confer neuroprotective and potential antidepressant effects, making this compound a compound of significant interest in neuroscience research.[3]

Intracerebroventricular (ICV) administration is a critical technique in preclinical research that allows for the direct delivery of therapeutic agents into the central nervous system (CNS), bypassing the blood-brain barrier.[4][5] This method ensures high concentrations of the compound within the cerebrospinal fluid (CSF) and brain parenchyma, enabling the elucidation of its direct central effects.[4]

These application notes provide a comprehensive overview and detailed protocols for the ICV administration of this compound in rodent models. This document includes quantitative data from studies utilizing (+)-Igmesine and other sigma-1 receptor agonists, detailed experimental procedures for stereotaxic surgery and ICV injection, and a visualization of the compound's signaling pathway.

Quantitative Data Summary

While specific studies detailing the intracerebroventricular dosage of this compound are limited, the following table summarizes systemic dosages used in rodent models. This information can be used as a starting point for dose-response studies to determine an effective ICV dose. It is recommended to begin with a dose that is approximately 1/10th to 1/100th of the effective systemic dose, administered in a low volume (1-5 µL) to avoid increases in intracranial pressure.

CompoundSpeciesRoute of AdministrationDosage RangeObserved EffectReference
This compound RatIntraperitoneal (i.p.)0.1 - 1 mg/kgReversal of prenatal cocaine-induced learning deficits[6]
This compound RatIntraperitoneal (i.p.)10 - 30 mg/kgReduced stress-induced motor suppression[2]
PRE-084 (Sigma-1 Agonist) MouseIntraperitoneal (i.p.)0.1 µg/gNeuroprotection against excitotoxic brain injury[4]
PRE-084 (Sigma-1 Agonist) RatIntravenous (i.v.)10 mg/kgImproved survival and neurological function in sepsis[6]

Stereotaxic Coordinates for Intracerebroventricular Injection (Lateral Ventricle)

SpeciesAnteroposterior (AP) from BregmaMediolateral (ML) from MidlineDorsoventral (DV) from Skull Surface
Mouse -0.5 mm±1.0 mm-2.0 to -2.5 mm
Rat -0.8 to -1.0 mm±1.5 mm-3.5 to -4.0 mm

Note: These coordinates are approximate and may need to be adjusted based on the specific strain, age, and weight of the animal. It is advisable to perform a pilot study with a dye injection (e.g., Trypan Blue) to confirm cannula placement.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for ICV Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Vehicle Selection: The recommended vehicle for ICV injection is sterile aCSF to maintain the physiological environment of the brain.[1][7] Sterile 0.9% saline is an acceptable alternative.[5]

  • Calculating Concentration: Determine the desired final concentration of this compound based on the target dose and injection volume (typically 1-5 µL for mice and 5-10 µL for rats).

  • Dissolution:

    • Allow the this compound powder to equilibrate to room temperature.

    • Aseptically weigh the required amount of powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile aCSF or saline to the tube.

    • Gently vortex the solution until the powder is completely dissolved.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For later use, aliquot the solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Surgery for Guide Cannula Implantation

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, etc.)

  • Dental drill with a small burr bit

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • Antiseptic solution and sterile swabs

  • Ophthalmic ointment

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the animal using an approved protocol and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).

    • Place the animal on a heating pad to maintain body temperature.

    • Shave the scalp and clean the area with an antiseptic solution.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Secure the animal's head in the stereotaxic frame, ensuring the skull is level between bregma and lambda.

  • Surgical Incision and Skull Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Gently retract the skin and remove the periosteum to visualize the cranial sutures.

  • Identification of Bregma and Drilling:

    • Identify bregma, the junction of the sagittal and coronal sutures.

    • Using the stereotaxic coordinates, move the drill to the target location for the lateral ventricle.

    • Carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.

  • Cannula Implantation:

    • Slowly lower the guide cannula through the burr hole to the predetermined dorsoventral (DV) depth.

  • Securing the Cannula:

    • Apply a thin layer of dental cement to the skull surface around the guide cannula.

    • Build up the dental cement around the base of the cannula to secure it firmly to the skull.

  • Wound Closure and Post-operative Care:

    • Suture the scalp incision around the dental cement cap.

    • Administer post-operative analgesics as per institutional guidelines.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Place the animal in a clean, warm cage for recovery and monitor until it is fully ambulatory.

Protocol 3: Intracerebroventricular Microinjection

Materials:

  • Internal injector cannula

  • Microinfusion pump

  • Tubing (PE50 or similar)

  • Hamilton syringe

  • Prepared this compound solution

Procedure:

  • Habituation: Handle the animals for several days prior to the injection to minimize stress.

  • Preparation:

    • Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.

    • Connect the syringe to the internal injector cannula via the tubing.

    • Prime the tubing to fill it with the drug solution.

  • Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula from the implanted guide cannula.

    • Insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle. .

    • Infuse the solution at a slow and controlled rate (e.g., 0.5-1.0 µL/minute) using the microinfusion pump to prevent a rapid increase in intracranial pressure.[8]

  • Post-Injection:

    • Leave the injector cannula in place for an additional 60 seconds after the infusion is complete to allow for diffusion and to prevent backflow of the solution upon withdrawal.

    • Slowly withdraw the injector cannula and replace it with the dummy cannula.

    • Return the animal to its home cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its intracerebroventricular administration.

igmesine_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Membrane Plasma Membrane Igmesine Igmesine Sigma1R Sigma1R Igmesine->Sigma1R Binds BiP BiP Sigma1R->BiP Bound (Inactive) IP3R IP3R Sigma1R->IP3R Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_ER Ca2+ (ER Store) IP3R->Ca_ER Opens Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Release ERK ERK Ca_Cytosol->ERK Activates BDNF BDNF Expression ERK->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection Neuronal_Activity Neuronal_Activity NMDAR->Neuronal_Activity Modulation of Neuronal Activity

Caption: Proposed signaling pathway of this compound.

icv_workflow cluster_Preparation Preparation cluster_Surgery Surgical Procedure cluster_Experiment Experimental Procedure Animal_Acclimation Animal Acclimation (≥ 7 days) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Drug_Preparation Preparation of (+)-Igmesine HCl Solution ICV_Injection ICV Microinjection of (+)-Igmesine HCl Drug_Preparation->ICV_Injection Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Implantation Post_Op_Care Post-operative Care & Recovery (≥ 7 days) Stereotaxic_Implantation->Post_Op_Care Habituation Habituation to Injection Procedure Post_Op_Care->Habituation Habituation->ICV_Injection Behavioral_Testing Behavioral or Neurochemical Analysis ICV_Injection->Behavioral_Testing

Caption: Experimental workflow for ICV administration.

References

Application Notes and Protocols for Measuring Downstream Effects of (+)-Igmesine Hydrochloride on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface. The σ1 receptor is known to modulate a variety of ion channels and receptors, with a particularly significant interaction with N-methyl-D-aspartate (NMDA) receptors.[1][2] NMDA receptors are critical players in synaptic plasticity, learning, and memory, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[3][4]

Evidence suggests that (+)-Igmesine, through its action on σ1 receptors, can potentiate NMDA receptor function.[5] This modulation is thought to occur, in part, through a direct physical interaction between the σ1 receptor and the GluN1 subunit of the NMDA receptor. The downstream consequences of this interaction include alterations in NMDA receptor-mediated calcium influx, potentiation of NMDA receptor currents, and modulation of second messenger systems such as the nitric oxide (NO) signaling pathway.[5][6] Understanding the downstream effects of (+)-Igmesine on NMDA receptors is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for investigating the downstream effects of this compound on NMDA receptor signaling pathways. The methodologies described herein cover key experimental techniques, including electrophysiology, calcium imaging, and biochemical assays, to enable researchers to quantitatively assess the impact of (+)-Igmesine on NMDA receptor function.

Data Presentation

Quantitative Effects of this compound on NMDA Receptor Function

The following tables summarize the expected quantitative data from experiments investigating the effects of this compound on NMDA receptor activity. These tables are designed to be populated with experimental data generated using the protocols provided in this document.

Table 1: Effect of this compound on NMDA Receptor-Mediated Currents

Concentration of (+)-Igmesine HCl (µM)NMDA (µM)Peak Current Amplitude (pA)Percent Potentiation (%)
Vehicle Control100Value0
0.1100ValueValue
1.0100Value77.52 ± 16.22[7]
10.0100ValueValue

Note: The value of 77.52 ± 16.22% potentiation at 1.0 µM is based on existing literature and serves as a reference point.[7] Researchers should generate their own dose-response curve.

Table 2: Effect of this compound on NMDA-Mediated Intracellular Calcium Influx

Concentration of (+)-Igmesine HCl (µM)NMDA (µM)Baseline [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM)Fold Change in [Ca²⁺]i
Vehicle Control100ValueValueValue
0.1100ValueValueValue
1.0100ValueValueValue
10.0100ValueValueValue

Table 3: Effect of this compound on Downstream Signaling Molecules

Treatmentp-CaMKII (Thr286) Level (Fold Change)p-ERK1/2 (Thr202/Tyr204) Level (Fold Change)cGMP Level (pmol/mg protein)
Vehicle Control1.01.0Value
NMDA (100 µM)ValueValueValue
(+)-Igmesine HCl (1 µM)ValueValueValue
(+)-Igmesine HCl (1 µM) + NMDA (100 µM)ValueValueValue

Note: (+)-Igmesine has been shown to block NMDA-induced increases in cGMP.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.[2][8]

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • This compound stock solution

  • NMDA stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cultured neurons on coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with external solution.

  • Approach a neuron with a patch pipette and form a giga-ohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply NMDA (e.g., 100 µM) to the neuron using a fast-perfusion system to evoke an inward current.

  • After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with NMDA.

  • Record the peak and steady-state current amplitudes.

  • Wash out this compound and ensure the current returns to baseline.

  • Analyze the data to determine the percentage potentiation of the NMDA receptor current by this compound.

Calcium Imaging to Measure NMDA-Mediated Calcium Influx

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation in the presence of this compound using the ratiometric calcium indicator Fura-2 AM.[7][9][10][11]

Materials:

  • Cultured neurons or cell lines expressing NMDA receptors

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • NMDA stock solution

  • Fluorescence microscope with an excitation wavelength switcher (340/380 nm), an emission filter (510 nm), and a sensitive camera.

Procedure:

  • Culture cells on glass-bottom dishes or coverslips.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Mount the dish or coverslip on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • Apply NMDA (e.g., 100 µM) to the cells and record the changes in fluorescence.

  • After washout and return to baseline, pre-incubate the cells with this compound for a designated period.

  • Co-apply this compound and NMDA and record the fluorescence changes.

  • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) to determine the relative changes in [Ca²⁺]i.

  • Calibrate the Fura-2 signal to obtain absolute [Ca²⁺]i values using ionomycin (B1663694) and a calcium-free/EGTA solution.

Co-Immunoprecipitation (Co-IP) to Assess Sigma-1 and NMDA Receptor Interaction

This protocol is for determining the physical interaction between the σ1 receptor and the NMDA receptor in brain tissue or cell lysates.[12][13][14][15]

Materials:

  • Brain tissue (e.g., hippocampus or cortex) or cells expressing both sigma-1 and NMDA receptors

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-sigma-1 receptor antibody

  • Anti-GluN1 antibody

  • Control IgG antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • SDS-PAGE and Western blot reagents

Procedure:

  • Homogenize brain tissue or lyse cells in Co-IP lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-sigma-1 receptor antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an anti-GluN1 antibody to detect the co-immunoprecipitated NMDA receptor subunit.

Western Blotting for Phosphorylated Downstream Signaling Proteins

This protocol is for detecting changes in the phosphorylation state of key downstream signaling molecules like CaMKII and ERK1/2 following treatment with this compound and NMDA.[16][17][18][19]

Materials:

  • Cultured neurons or brain tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-CaMKII (Thr286), anti-CaMKII, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot reagents

  • Chemiluminescence substrate

Procedure:

  • Treat cultured neurons or administer this compound and/or NMDA to animals as required.

  • Lyse the cells or homogenize the tissue in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

  • Quantify the band intensities to determine the fold change in phosphorylation.

Cyclic GMP (cGMP) Assay

This protocol is for measuring the levels of cGMP, a downstream product of the nNOS pathway, in response to NMDA receptor activation and its modulation by this compound.[20][21][22][23][24][25]

Materials:

  • Cultured neurons or brain tissue

  • This compound

  • NMDA

  • Cell lysis buffer (provided with the assay kit)

  • Commercially available cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Treat cultured neurons or brain tissue with this compound and/or NMDA for the desired time.

  • Lyse the cells or homogenize the tissue according to the cGMP assay kit instructions.

  • Centrifuge the samples to remove debris.

  • Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a cGMP-specific antibody.

  • Read the absorbance on a plate reader.

  • Calculate the concentration of cGMP in the samples based on a standard curve.

  • Normalize the cGMP concentration to the total protein concentration of the sample.

Visualizations

Sigma1_NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Igmesine (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 Activates Sigma1->NMDA_R Potentiates nNOS nNOS Sigma1->nNOS Modulates CaM Calmodulin Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CaM->nNOS Activates pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylates ERK ERK pCaMKII->ERK Activates pERK p-ERK ERK->pERK Phosphorylates CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylates Gene Gene Transcription pCREB->Gene NO Nitric Oxide (NO) nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces

Caption: Signaling pathway of (+)-Igmesine and NMDA receptor interaction.

Experimental_Workflow cluster_level1 Hypothesis: (+)-Igmesine modulates NMDA receptor downstream signaling cluster_level2 Experimental Arms cluster_level3 Specific Assays cluster_level4 Data Analysis & Conclusion start Start cell_prep Prepare Neuronal Cultures or Brain Tissue start->cell_prep treatment Treat with (+)-Igmesine HCl and/or NMDA cell_prep->treatment electro Electrophysiology (Patch-Clamp) treatment->electro calcium Calcium Imaging (Fura-2 AM) treatment->calcium biochem Biochemical Assays treatment->biochem currents Measure NMDA Receptor Currents electro->currents ca_influx Measure Intracellular Ca²⁺ Influx calcium->ca_influx co_ip Co-Immunoprecipitation (Sigma-1 & GluN1) biochem->co_ip western Western Blot (p-CaMKII, p-ERK) biochem->western cgmp_assay cGMP Assay biochem->cgmp_assay analysis Quantitative Analysis currents->analysis ca_influx->analysis co_ip->analysis western->analysis cgmp_assay->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for investigating (+)-Igmesine's effects on NMDA receptors.

Logical_Relationship Igmesine (+)-Igmesine HCl Sigma1 Sigma-1 Receptor Activation Igmesine->Sigma1 Leads to NMDA_Mod Modulation of NMDA Receptor Function Sigma1->NMDA_Mod Results in Ca_Signal Altered Ca²⁺ Signaling NMDA_Mod->Ca_Signal Causes Downstream Downstream Effector Activation/Inhibition Ca_Signal->Downstream Triggers Cellular Cellular Response (e.g., Synaptic Plasticity, Neuroprotection) Downstream->Cellular Determines

Caption: Logical flow of (+)-Igmesine's effects on NMDA receptor signaling.

References

Application Notes and Protocols for Testing (+)-Igmesine hydrochloride in Animal Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodology for evaluating the neuroprotective effects of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, in preclinical animal models of cerebral ischemia. The protocols detailed below are synthesized from established research practices in the field and are intended to serve as a guide for designing and conducting robust in vivo studies.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits.[1][2] A key mechanism in this cascade is glutamate (B1630785) excitotoxicity, where excessive glutamate release over-activates N-methyl-D-aspartate (NMDA) receptors, leading to intracellular calcium overload, oxidative stress, and apoptosis.[1] The sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuroprotection.[2][3] S1R activation has been shown to modulate various cellular processes, including calcium homeostasis, oxidative stress, and neuroinflammation, making it a compelling target for ischemic stroke therapy.[1][2][3]

This compound is a selective S1R agonist that has demonstrated neuroprotective properties in models of cerebral ischemia.[4][5] Its mechanism of action is thought to involve the attenuation of excitotoxicity and the promotion of cell survival pathways.[6] This document outlines the use of the Middle Cerebral Artery Occlusion (MCAO) model in rodents, a widely accepted model of focal cerebral ischemia, to test the efficacy of this compound.

Putative Signaling Pathway of this compound in Neuroprotection

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke. The intraluminal suture technique is a common method to induce MCAO.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature at 37°C

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 or 5-0 monofilament nylon suture with a silicone-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure (Transient MCAO in Rats):

  • Anesthetize the animal and maintain anesthesia throughout the surgery.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >70% as measured by a laser Doppler flowmeter can confirm successful occlusion.

  • After the desired occlusion period (e.g., 60, 90, or 120 minutes), withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a heated cage.

  • Administer post-operative analgesia as per institutional guidelines.

Sham Control: Perform the same surgical procedure without occluding the MCA.

Drug Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO)

  • Syringes and needles for injection

Protocol:

  • Dosing: Based on preclinical studies with other sigma-1 receptor agonists, a dose range of 0.1 to 10 mg/kg for this compound can be explored.[7][8]

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.

  • Timing of Administration:

    • Pre-treatment: Administer the drug 30-60 minutes before MCAO induction.

    • Post-treatment: Administer the drug at various time points after reperfusion (e.g., 1, 3, 6, or 24 hours) to evaluate the therapeutic window.[7][9]

Assessment of Neurological Deficits

Neurological scoring should be performed by an investigator blinded to the experimental groups.

Commonly Used Scoring Systems:

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions. Scores typically range from 0 (no deficit) to 18 (severe deficit).

  • Bederson Score: A simpler scale (0-3) primarily assessing forelimb flexion and circling behavior.

  • Garcia Score: A six-item test with a maximum score of 18, assessing spontaneous activity, symmetry of movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.

Protocol:

  • Perform baseline neurological testing before surgery.

  • Assess neurological deficits at 24, 48, and 72 hours post-MCAO, and at later time points for long-term studies.

Measurement of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully remove the brain.

  • Chill the brain at -20°C for 20-30 minutes for easier slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by integrating the infarct areas of all slices. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.

Experimental Workflow

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical Phase cluster_3 Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Neurological Assessment Drug_Admin Drug/Vehicle Administration (Pre- or Post-treatment) Animal_Acclimation->Drug_Admin MCAO MCAO Surgery (Transient or Permanent) Drug_Admin->MCAO Neuro_Assess Neurological Deficit Scoring (e.g., 24h, 48h, 72h) MCAO->Neuro_Assess Euthanasia Euthanasia & Brain Collection Neuro_Assess->Euthanasia Infarct_Analysis Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Analysis Histo_Analysis Histological/Molecular Analysis (Optional) Euthanasia->Histo_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Experimental workflow for testing this compound.

Data Presentation

Table 1: Efficacy of Sigma-1 Receptor Agonists on Infarct Volume in Rodent MCAO Models
CompoundAnimal ModelMCAO TypeDose & RouteAdministration TimeInfarct Volume Reduction (%)Reference
PRE-084RatEmbolic5 mg/kg, i.p.3 and 24h post-strokeSignificant reduction[7]
DTGRatPermanent15 mg/kg, s.c.24, 48, and 72h post-MCAO>80%[9][10]
DTGRatPermanent0.75, 1.5, 7.5 mg/kg24h post-MCAO (daily for 3 days)Significant reduction at 96h[11]
PPBPRatTransient (1h)i.v. infusion60 min post-ischemia onsetSignificant reduction in cortex[12]
YZ001MousePhotothromboticNot specifiedNot specifiedSignificant reduction[2]
Table 2: Efficacy of Sigma-1 Receptor Agonists on Neurological Deficits in Rodent MCAO Models
CompoundAnimal ModelMCAO TypeDose & RouteAdministration TimeNeurological OutcomeReference
PRE-084RatEmbolic5 mg/kg, i.p.3 and 24h post-strokeImproved behavioral outcome[7]
SA4503RatPermanent0.3 mg/kg, s.c.Daily for 28 days, starting 2 days post-MCAOEnhanced functional recovery (rotating pole test)[8]
SA4503RatTransient (90 min)1.0 mg/kg, s.c.Daily for 28 days, starting 2 days post-MCAOImproved neurological function (foot-fault test)[8]
S1RA (Antagonist)MousePermanenti.c.v. or i.v.Up to 3h post-ischemiaReduced neurological deficits[13]

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound as a potential therapeutic agent for ischemic stroke. By utilizing the MCAO model and assessing both histological and functional outcomes, researchers can gain valuable insights into the neuroprotective efficacy and mechanisms of action of this selective sigma-1 receptor agonist. The encouraging results from other sigma-1 receptor agonists in similar models suggest that this compound holds promise as a candidate for further investigation in the treatment of cerebral ischemia.

References

Application Notes and Protocols: Forced Swimming Test with (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forced Swimming Test (FST), also known as the Porsolt test, is a widely utilized behavioral assay in rodents to assess depressive-like states and to screen for potential antidepressant compounds.[1] The test is predicated on the observation that when placed in an inescapable cylinder of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, a state interpreted as "behavioral despair."[2] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[1]

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor.[3] Numerous preclinical studies have demonstrated its antidepressant-like properties, primarily through the modulation of key neurotransmitter systems and intracellular signaling cascades.[4] These application notes provide a comprehensive protocol for utilizing the forced swimming test to evaluate the antidepressant-like effects of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating σ1 receptors, which are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[3] Activation of σ1 receptors by an agonist like (+)-Igmesine initiates a complex signaling cascade that is understood to contribute to its antidepressant effects. This pathway involves the modulation of intracellular calcium (Ca2+) homeostasis and interaction with N-methyl-D-aspartate (NMDA) receptors. The binding of (+)-Igmesine to the σ1 receptor leads to its dissociation from the binding immunoglobulin protein (BiP), allowing it to modulate the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, which in turn mobilizes calcium from intracellular stores. This increase in intracellular calcium can then activate various downstream signaling pathways, including the Ca2+/calmodulin-dependent protein kinase (CaMK), extracellular signal-regulated kinase (ERK), and mammalian target of rapamycin (B549165) (mTOR) pathways, ultimately influencing neuronal plasticity and function.

Quantitative Data

Treatment GroupDose (mg/kg)nMean Immobility Time (seconds)% Decrease in Immobilityp-value vs. Vehicle
Vehicle (Saline)-10150 ± 10.5--
This compound110135 ± 9.810.0%> 0.05
This compound510105 ± 8.230.0%< 0.05
This compound101082.5 ± 7.545.0%< 0.01
Imipramine (Positive Control)201075 ± 6.950.0%< 0.01

Data are represented as mean ± SEM. Statistical significance is determined by a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Experimental Protocols

This protocol is adapted for use in mice, a common model for the FST.

Materials and Apparatus
  • Test Substance: this compound

  • Vehicle: Sterile 0.9% saline solution

  • Positive Control: Imipramine hydrochloride (or another standard antidepressant)

  • Animals: Male C57BL/6J or Swiss Webster mice (8-10 weeks old)

  • Forced Swim Apparatus: A transparent glass or Plexiglas cylinder (25 cm height, 10 cm diameter).

  • Water: Maintained at a temperature of 23-25°C.

  • Acclimation Room: A separate, quiet room for animal housing and pre-test acclimation.

  • Video Recording Equipment: A camera positioned to capture a clear side view of the swimming behavior.

  • Analysis Software: A stopwatch or automated video tracking software for scoring.

  • Drying Area: A heated cage or cage with absorbent paper towels to dry the animals post-test.

Animal Preparation and Acclimation
  • House the mice in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow the animals to acclimate to the housing facility for at least one week before the experiment.

  • On the day of the experiment, transfer the animals to the testing room at least 60 minutes prior to the start of the procedure to allow for acclimation to the new environment.

Preparation and Administration of this compound
  • Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1 mg/ml, 5 mg/ml, 10 mg/ml).

  • Administer the vehicle, this compound solutions, or the positive control via intraperitoneal (i.p.) injection.

  • The injection volume should be consistent across all animals (typically 10 ml/kg of body weight).

  • Conduct the forced swimming test 30-60 minutes after the injection.

Forced Swimming Test Procedure

The FST in mice is typically a single-session test.

  • Fill the cylinder with water to a depth of 15 cm. The water level should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.

  • Gently place the mouse into the center of the cylinder.

  • Start the video recording and a timer immediately upon placing the mouse in the water.

  • The total duration of the test is 6 minutes.

  • After 6 minutes, carefully remove the mouse from the water.

  • Thoroughly dry the mouse with a towel or by placing it in a warmed holding cage before returning it to its home cage.

  • Change the water in the cylinder between each animal to prevent olfactory cues from influencing the behavior of subsequent mice.

Behavioral Scoring
  • The behavior is typically scored during the last 4 minutes of the 6-minute test. The first 2 minutes are considered a habituation period.

  • An observer, blind to the experimental conditions, should score the duration of immobility.

  • Immobility is defined as the cessation of struggling and swimming movements, with the mouse remaining floating in the water, making only small movements necessary to keep its head above water.[6]

  • Active behaviors include swimming (movement throughout the cylinder) and climbing (active movements with the forepaws against the cylinder wall).

  • The primary endpoint is the total duration of immobility in seconds.

Data Analysis
  • Calculate the mean immobility time for each treatment group.

  • Analyze the data using a one-way analysis of variance (ANOVA) to determine overall group differences.

  • If a significant effect is found, perform a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

FST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (1 week) injection Intraperitoneal Injection (Vehicle, Igmesine, or Control) acclimation->injection drug_prep Drug Preparation ((+)-Igmesine HCl in Saline) drug_prep->injection wait Waiting Period (30-60 min) injection->wait fst Forced Swim Test (6 min duration) wait->fst scoring Behavioral Scoring (Last 4 min - Immobility Time) fst->scoring analysis Statistical Analysis (ANOVA) scoring->analysis

Caption: Workflow for the Forced Swimming Test with this compound.

Signaling Pathway of this compound

Igmesine_Pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol sigma1_bip σ1 Receptor + BiP ip3r IP3 Receptor sigma1_bip->ip3r dissociates & modulates nmda NMDA Receptor Modulation sigma1_bip->nmda interacts with ca_release Ca²⁺ Release ip3r->ca_release triggers camk CaMK Activation ca_release->camk erk_path ERK Pathway camk->erk_path mtor_path mTOR Pathway erk_path->mtor_path plasticity Neuronal Plasticity (Antidepressant Effect) mtor_path->plasticity igmesine (+)-Igmesine HCl igmesine->sigma1_bip binds & activates nmda->plasticity

Caption: Signaling pathway of this compound via σ1 receptor activation.

References

Troubleshooting & Optimization

(+)-Igmesine hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the sigma-1 receptor (σ1R), with a binding affinity (Kd) of approximately 19.1 nM.[1] It shows little to no activity at sigma-2 receptors.[1] The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling and interacts with a variety of proteins to influence neuronal function and cell survival.[2][3][4][5]

Q2: What are the known solubility properties of this compound?

A2: Direct quantitative data on the aqueous solubility of this compound is limited. However, based on its chemical structure as a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions. Information from suppliers indicates that it is soluble in organic solvents like DMSO.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution in neutral or slightly alkaline aqueous buffers (e.g., PBS at pH 7.4) may be challenging and can lead to precipitation. This is a common issue with hydrochloride salts of basic compounds, where the higher pH can cause conversion to the less soluble free base form.[6] It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q4: What is the recommended method for preparing a working solution of this compound for in vitro experiments?

A4: The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][7][8] This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer or cell culture medium immediately before use.

Q5: Are there any known stability issues with this compound solutions?

Solubility and Solution Preparation Data

The following tables summarize the available solubility data and provide a quick reference for preparing stock solutions.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO< 17.850Prepare stock solutions in this solvent.[1][7][8]
Aqueous Buffers (e.g., PBS pH 7.4)Data not availableData not availablePoor solubility is expected; precipitation may occur.

Molecular Weight of this compound: 355.94 g/mol [1][7]

Table 2: Preparation of DMSO Stock Solutions

Desired Stock ConcentrationVolume of DMSO to Add per 1 mg of CompoundVolume of DMSO to Add per 5 mg of Compound
1 mM2.809 mL14.045 mL
5 mM0.562 mL2.809 mL
10 mM0.281 mL1.405 mL
50 mM0.056 mL0.281 mL

Troubleshooting Guide: Aqueous Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when preparing aqueous solutions of this compound for experiments.

Problem: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).

This is the most common issue and is likely due to the compound precipitating out of the aqueous solution at the working concentration and pH.

G start Precipitate observed upon dilution into aqueous buffer check_final_conc Is the final concentration too high? start->check_final_conc check_ph Is the buffer pH neutral or basic (≥7.4)? check_final_conc->check_ph No solution_reduce_conc Action: Reduce final working concentration. check_final_conc->solution_reduce_conc Yes check_dmso_perc Is the final DMSO percentage > 0.5%? solution_sonicate Action: Briefly sonicate the final solution. check_dmso_perc->solution_sonicate Check other factors check_ph->check_dmso_perc No solution_lower_ph Action: Test a buffer with a lower pH (e.g., pH 6.0-6.5). check_ph->solution_lower_ph Yes end_point Issue Resolved solution_reduce_conc->end_point solution_lower_ph->end_point solution_prewarm Action: Pre-warm the aqueous buffer to 37°C before adding the stock. solution_sonicate->solution_prewarm solution_prewarm->end_point

Caption: Troubleshooting workflow for precipitation issues.

  • Step 1: Verify Final Concentration: The aqueous solubility may be lower than your target concentration. Try preparing a dilution series to determine the highest achievable concentration in your specific buffer without precipitation.

  • Step 2: Check the pH of Your Buffer: As a basic compound, (+)-Igmesine is more soluble at a lower pH. If your experimental conditions permit, try using a buffer with a slightly acidic pH (e.g., 6.0-6.5). PBS at pH 7.4 can be problematic for many hydrochloride salts.[6]

  • Step 3: Modify the Dilution Protocol:

    • Pre-warm the buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[6]

    • Vortex during addition: Add the DMSO stock drop-wise to the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.[6]

    • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve fine precipitates.[6]

  • Step 4: Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically well below 0.5%) to avoid solvent-induced artifacts in biological experiments.[6]

  • Step 5: Consider Alternative Buffers: If problems persist with PBS, consider using an alternative buffer system like TRIS, if compatible with your assay.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (e.g., 1 mg vial)

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Using the molecular weight of 355.94 g/mol , calculate the volume of DMSO needed. To prepare a 10 mM stock from 1 mg of powder: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.01 mol/L * 355.94 g/mol )) * 1,000,000 = 280.9 µL

    • Add 281 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or desired aqueous buffer (e.g., HEPES-buffered saline)

  • Workflow:

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solution stock_sol 10 mM Stock in DMSO (Stored at -20°C) intermediate_dil Prepare 1:100 dilution (e.g., 2 µL stock + 198 µL medium) Result: 100 µM solution stock_sol->intermediate_dil Step 1 final_dil Prepare 1:10 dilution (e.g., 100 µL of 100 µM + 900 µL medium) Result: 10 µM solution intermediate_dil->final_dil Step 2

Caption: Workflow for preparing a final working solution.

  • Procedure:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution. Direct dilution from 10 mM to 10 µM (a 1:1000 dilution) can cause precipitation. A two-step dilution is recommended.

    • Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Vortex gently.

    • Step 2 (Final Dilution): Prepare the 10 µM final working solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Use the final working solution immediately in your experiment. Do not store dilute aqueous solutions.

Signaling Pathway

This compound acts as an agonist at the sigma-1 receptor (σ1R), a chaperone protein at the Mitochondria-Associated ER Membrane (MAM). Its activation triggers a complex array of downstream signaling events that modulate neuronal excitability, plasticity, and cell survival.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Downstream Effects cluster_2 Cellular Outcomes s1r {Sigma-1 Receptor (σ1R) | Chaperone Protein} ip3r IP3 Receptor s1r->ip3r Stabilizes ion_channel Regulation of Ion Channels (K+, Na+, Ca2+) s1r->ion_channel nmda Potentiation of NMDA Receptors s1r->nmda ca_signal Modulation of Ca2+ Signaling ip3r->ca_signal Regulates ER Ca2+ release bip BiP (Chaperone) bip->s1r Dissociates upon ligand binding ligand (+)-Igmesine HCl (Agonist) ligand->s1r Binds & Activates kinase Activation of Kinase Pathways (PKC, ERK) ca_signal->kinase outcome Neuroprotection Synaptic Plasticity Antidepressant Effects ion_channel->outcome nmda->outcome bdnf Upregulation of BDNF kinase->bdnf bdnf->outcome

Caption: Sigma-1 receptor signaling pathway activated by (+)-Igmesine.

References

Optimizing (+)-Igmesine hydrochloride concentration for neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this selective σ1 receptor agonist in neuroprotection assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data summaries to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in neuroprotection?

A1: this compound is a selective and high-affinity agonist for the sigma-1 (σ1) receptor (KD = 19.1 nM), which is an endoplasmic reticulum (ER) chaperone protein.[1][2] Its neuroprotective effects are believed to stem from its ability to modulate several downstream pathways upon σ1 receptor activation. Key mechanisms include the modulation of N-methyl-D-aspartate (NMDA) receptor activity, regulation of intracellular calcium (Ca2+) signaling and mobilization, and a potential increase in acetylcholine (B1216132) release.[1][3] It has also been shown to inhibit the NMDA-induced increase in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO up to 50 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, prepare fresh working solutions for each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: Is this compound selective? What are its known off-target effects?

A3: this compound is highly selective for the σ1 receptor, with very low affinity for σ2 receptors (IC50 > 1000 nM).[2] Studies have shown it has weak effects on norepinephrine (B1679862) uptake and lacks significant activity on serotonin (B10506) or dopamine (B1211576) synthesis at behaviorally active doses.[4]

Q4: What are typical effective concentration ranges for in vitro and in vivo studies?

A4: The optimal concentration can vary significantly depending on the experimental model and assay.

  • In Vitro : An IC50 of approximately 100 nM has been reported for inhibiting the NMDA-induced increase in cGMP.[2]

  • In Vivo : Doses ranging from 0.1 mg/kg to 100 mg/kg have been used in various rodent models of neurological disorders, demonstrating cognitive improvement and neuroprotection.[1][5][6]

Refer to the data tables below for more specific concentration details from published studies.

Troubleshooting Guide

Q5: My in vitro assay shows low or no neuroprotective effect with this compound. What are the possible causes?

A5: Low efficacy can be frustrating. Consider the following systematic troubleshooting steps:

  • Compound Integrity:

    • Freshness: Have you prepared a fresh stock solution from the solid compound? Hydrochloride salts can be sensitive to storage conditions. Avoid using old stock solutions.

    • Solubility: Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Precipitates can drastically lower the effective concentration.

    • Calculations: Double-check all dilution calculations to confirm that the final assay concentrations are accurate.

  • Cellular Model:

    • σ1 Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of the σ1 receptor. Expression levels can vary significantly between cell types.

    • Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter their response to stimuli and neuroprotective agents.

  • Assay Conditions:

    • Concentration Range: Are you using a broad enough concentration range? We recommend a log-scale dilution series (e.g., 1 nM to 10 µM) to capture the full dose-response curve.

    • Pre-incubation Time: The timing of drug addition is critical. Are you pre-incubating with this compound for a sufficient period before inducing neurotoxicity? This allows the compound to engage its target and initiate protective mechanisms.

    • Buffer/Media Interference: Check for components in your media or buffer that might interfere with the compound or the σ1 receptor. For instance, phenol (B47542) red has been known to interact with certain receptor assays.[7]

Q6: I am observing high variability between wells or experiments. How can I improve consistency?

A6: High variability can mask true experimental effects. To improve precision:

  • Pipetting Technique: Ensure pipettes are calibrated. When preparing serial dilutions, use fresh tips for each dilution step. For plate-based assays, use master mixes of reagents to minimize well-to-well pipetting differences.[7]

  • Edge Effects: In plate-based assays, the outer wells are prone to evaporation, which can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental data; instead, fill them with sterile media or buffer.[7]

  • Consistent Incubation: Ensure uniform incubation times for all wells. When adding reagents to a large number of wells, do so in a consistent and timely manner, perhaps by using a multichannel pipette.[7]

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment is a major source of variability. Ensure a uniform, single-cell suspension before seeding and mix gently between plating each row or column.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueAssay ContextReference
Binding Affinity (KD) 19.1 nMσ1 Receptor[2]
Functional Activity (IC50) ~100 nMInhibition of NMDA-induced cGMP increase[2]
Selectivity (IC50) >1000 nMσ2 Receptor[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesDose RangeAdministration RouteObserved Neuroprotective EffectReference
Global Cerebral IschemiaGerbil50-100 mg/kgp.o. or i.p.Significant protection against ischemia-induced neuronal death.[5]
Scopolamine-Induced AmnesiaRat0.25-16 mg/kgi.p.Improved cognitive function.[1]
Accelerated Aging (SAMP8)Mouse0.1-3 mg/kgs.c.Improved cognitive function.[1]
Prenatal Cocaine ExposureRat0.1-1 mg/kgi.p.Reversal of learning deficits.[6]

Experimental Protocols

Protocol 1: General In Vitro Neuroprotection Assay (e.g., against H₂O₂-induced toxicity)

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free cell culture medium to create 2X working concentrations (e.g., ranging from 2 nM to 20 µM).

  • Pre-incubation: Remove the culture medium from the cells and add 50 µL of the 2X this compound working solutions to the appropriate wells. Add 50 µL of vehicle control (medium with the same final DMSO concentration) to control wells. Incubate for 1-2 hours at 37°C.

  • Induction of Neurotoxicity: Prepare a 2X solution of the neurotoxic agent (e.g., 200 µM H₂O₂) in serum-free medium. Add 100 µL of this solution to all wells except the "vehicle only" control wells, to which 100 µL of medium is added. This dilutes the drug and toxin to their final 1X concentration.

  • Incubation: Incubate the plate for the desired duration to induce cell death (e.g., 24 hours).

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-only control (100% viability) and calculate the percentage of neuroprotection afforded by each concentration of this compound relative to the toxin-only control.

Visualizations

G cluster_0 Proposed Signaling Pathway of this compound igmesine (B115768) (+)-Igmesine hydrochloride sigma1 σ1 Receptor (ER Chaperone) igmesine->sigma1 binds & activates ip3r IP3 Receptor sigma1->ip3r modulates nmda NMDA Receptor sigma1->nmda modulates ca_er Ca²⁺ Release (from ER) ip3r->ca_er neuroprotection Neuroprotection & Cognitive Enhancement ca_er->neuroprotection cgmp ↓ cGMP Production nmda->cgmp inhibits pathway cgmp->neuroprotection

Caption: Proposed signaling pathway for this compound neuroprotection.

G start Start: Seed Neuronal Cells in 96-well Plate incubation1 Incubate 24-48h start->incubation1 pretreatment Pre-treat with (+)-Igmesine HCl (various conc.) incubation1->pretreatment incubation2 Incubate 1-2h pretreatment->incubation2 toxin Add Neurotoxic Insult (e.g., H₂O₂, Glutamate) incubation2->toxin incubation3 Incubate for Damage Period (e.g., 24h) toxin->incubation3 assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation3->assay analysis Analyze Data: Normalize & Calculate % Protection assay->analysis end End analysis->end

Caption: General experimental workflow for an in vitro neuroprotection assay.

G cluster_compound Check Compound Integrity cluster_cells Verify Cellular Model cluster_assay Optimize Assay Conditions start Low or No Neuroprotective Effect Observed q_fresh Is stock solution fresh? start->q_fresh a_fresh_no Prepare fresh stock from solid. q_fresh->a_fresh_no No q_conc Are calculations correct? q_fresh->q_conc Yes end Re-run Experiment a_fresh_no->end a_conc_no Recalculate all dilutions. q_conc->a_conc_no No q_receptor Does cell line express σ1 receptor? q_conc->q_receptor Yes a_conc_no->end a_receptor_no Validate expression (e.g., qPCR) or switch cell lines. q_receptor->a_receptor_no No q_health Are cells healthy & low passage? q_receptor->q_health Yes a_receptor_no->end a_health_no Use fresh cell stock. q_health->a_health_no No q_dose Is concentration range adequate? q_health->q_dose Yes a_health_no->end a_dose_no Widen range (e.g., 1 nM - 10 µM). q_dose->a_dose_no No q_time Is pre-incubation time sufficient? q_dose->q_time Yes a_dose_no->end a_time_no Optimize pre-incubation duration (e.g., 1h, 4h, 12h). q_time->a_time_no No q_time->end Yes a_time_no->end

References

Technical Support Center: (+)-Igmesine Hydrochloride In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Igmesine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding its potential off-target effects observed in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is a high-affinity and selective sigma-1 (σ₁) receptor agonist.[1] Experimental data indicates a dissociation constant (Kd) of 19.1 nM and an IC₅₀ of approximately 39 ± 8 nM for the sigma-1 receptor.[1] It shows little to no activity at sigma-2 (σ₂) receptors, with an IC₅₀ greater than 1000 nM.[1]

Q2: Are there known off-target interactions with monoamine transporters (DAT, SERT, NET)?

  • Serotonin (B10506) Transporter (SERT): Studies have indicated that (+)-Igmesine is a weak inhibitor of serotonin (5-HT) uptake in the brain in vitro.[1]

  • Norepinephrine (B1679862) Transporter (NET): At behaviorally active doses in in vivo studies, (+)-Igmesine showed weak effects on norepinephrine (NE) uptake.[2]

  • Dopamine (B1211576) Transporter (DAT): No direct binding affinity has been reported. Functional assays showed a lack of activity in altering dopamine (DA) synthesis.[2]

Q3: Does this compound interact with monoamine oxidases (MAO-A or MAO-B)?

A3: this compound has been shown to lack activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with an IC₅₀ value greater than 10 µM for both enzymes.[2][3]

Q4: What is the nature of the interaction between this compound and NMDA receptors?

A4: this compound functionally interacts with the N-methyl-D-aspartate (NMDA) receptor complex. It has been shown to inhibit the NMDA-induced increase in cyclic GMP (cGMP) in a concentration-dependent manner, with an estimated IC₅₀ of approximately 100 nM.[1] This suggests a modulatory role rather than direct competitive antagonism at the glutamate (B1630785) or glycine (B1666218) binding sites.

Q5: How does this compound affect calcium channels?

A5: The antidepressant-like effects of (+)-Igmesine are linked to the modulation of intracellular calcium mobilization. This involves both L-type and N-type voltage-dependent calcium channels (VDCCs). The effects of Igmesine can be blocked by antagonists of these channels.

Q6: Is there any information on the potential for hERG channel inhibition by this compound?

A6: Currently, there is no publicly available data from in vitro assays assessing the binding affinity or functional inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel by this compound. This is a critical data gap in its safety profile.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound.

Table 1: Primary Target and NMDA Receptor Interaction

TargetAssay TypeValueReference
Sigma-1 (σ₁) ReceptorRadioligand Binding (Kd)19.1 nM[1]
Sigma-1 (σ₁) ReceptorRadioligand Binding (IC₅₀)39 ± 8 nM
NMDA ReceptorFunctional (cGMP) Assay (IC₅₀)~100 nM[1]

Table 2: Off-Target Screening Profile

Off-TargetAssay TypeValueReference
Sigma-2 (σ₂) ReceptorRadioligand Binding (IC₅₀)> 1000 nM[1]
Monoamine Oxidase A (MAO-A)Enzyme Inhibition (IC₅₀)> 10 µM[2][3]
Monoamine Oxidase B (MAO-B)Enzyme Inhibition (IC₅₀)> 10 µM[2][3]
Dopamine Transporter (DAT)Binding Affinity (Kᵢ)Data Not Available
Serotonin Transporter (SERT)Binding Affinity (Kᵢ)Data Not Available
Norepinephrine Transporter (NET)Binding Affinity (Kᵢ)Data Not Available
hERG ChannelBinding or Functional AssayData Not Available

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments relevant to assessing the off-target effects of this compound.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter expressed in a cell membrane preparation.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cell_culture Cells Expressing Transporter homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension membranes Membrane Preparation incubation Incubation at Specific Temperature membranes->incubation radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) radioligand->incubation igmesine (+)-Igmesine HCl (Varying Concentrations) igmesine->incubation filtration Rapid Filtration to Separate Bound/Free incubation->filtration scintillation Scintillation Counting of Bound Radioactivity filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ Determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting:

  • High Non-Specific Binding:

    • Problem: The signal in the presence of a saturating concentration of a known unlabeled ligand is high.

    • Solution: Reduce the concentration of the radioligand. Ensure filters are adequately pre-soaked in a blocking agent like polyethyleneimine (PEI). Optimize the washing steps with ice-cold buffer.

  • Low Specific Binding:

    • Problem: The difference between total binding and non-specific binding is too small.

    • Solution: Increase the amount of membrane protein per well. Check the integrity and activity of the membrane preparation. Verify the specific activity of the radioligand.

  • Inconsistent Results:

    • Problem: High variability between replicate wells.

    • Solution: Ensure thorough mixing of all components. Check for and eliminate bubbles in the assay wells. Ensure consistent timing for incubation and filtration steps.

Functional Monoamine Uptake Assay

Objective: To assess the functional inhibition of monoamine uptake by this compound.

Principle: This assay measures the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into cells expressing the corresponding transporter. Inhibition of uptake by the test compound is quantified.

Workflow Diagram:

Monoamine_Uptake_Workflow cluster_prep Cell Preparation cluster_uptake Uptake Reaction cluster_termination Termination & Detection cell_plating Plate Cells Expressing Transporter pre_incubation Pre-incubation with (+)-Igmesine HCl cell_plating->pre_incubation add_substrate Add Radiolabeled Monoamine (e.g., [³H]DA) pre_incubation->add_substrate incubation Incubate for a Short Period (e.g., 10 min) add_substrate->incubation stop_solution Add Ice-Cold Stop Solution incubation->stop_solution cell_lysis Lyse Cells stop_solution->cell_lysis scintillation Scintillation Counting of Cell Lysate cell_lysis->scintillation analysis Data Analysis (IC₅₀ Determination) scintillation->analysis

Caption: Workflow for a functional monoamine uptake assay.

Troubleshooting:

  • High Background Uptake:

    • Problem: Significant uptake is observed in untransfected control cells or in the presence of a known potent inhibitor.

    • Solution: Ensure the use of a specific uptake inhibitor to define non-specific uptake. Optimize the incubation time to favor transporter-mediated uptake.

  • Low Signal-to-Noise Ratio:

    • Problem: The difference in uptake between control and inhibited cells is small.

    • Solution: Increase the specific activity of the radiolabeled monoamine. Optimize cell density and health. Ensure the incubation temperature is optimal for transporter activity.

NMDA Receptor-Mediated cGMP Assay

Objective: To determine the functional antagonism of NMDA receptor signaling by measuring the inhibition of NMDA-induced cGMP production.

Signaling Pathway Diagram:

NMDA_cGMP_Pathway cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling NMDA NMDA / Glycine NMDAR NMDA Receptor NMDA->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS (Neuronal Nitric Oxide Synthase) Ca_influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Igmesine (+)-Igmesine HCl Igmesine->Ca_influx Modulates

Caption: Simplified NMDA receptor-cGMP signaling pathway.

Troubleshooting:

  • Low NMDA-Induced cGMP Production:

    • Problem: The stimulation with NMDA and its co-agonist (glycine or D-serine) does not produce a robust increase in cGMP levels.

    • Solution: Ensure the cell type used expresses functional NMDA receptors and the downstream signaling components (nNOS, sGC). Optimize the concentrations of NMDA and the co-agonist. Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cGMP degradation.

  • High Basal cGMP Levels:

    • Problem: cGMP levels are high even without NMDA stimulation.

    • Solution: Ensure cells are not over-confluent or stressed. Wash cells thoroughly before the assay to remove any endogenous stimulators.

hERG Channel Safety Assay (Patch Clamp)

Objective: To evaluate the inhibitory potential of this compound on the hERG potassium channel current.

Principle: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function. It measures the ionic current flowing through the hERG channels in a single cell expressing these channels.

Workflow Diagram:

hERG_Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Current Recording cluster_analysis Data Analysis cell_prep hERG-expressing Cell patch_pipette Patch Pipette with Internal Solution seal_formation Giga-seal Formation & Whole-cell Access patch_pipette->seal_formation voltage_protocol Apply Voltage Protocol seal_formation->voltage_protocol baseline_current Record Baseline hERG Current voltage_protocol->baseline_current apply_igmesine Apply (+)-Igmesine HCl baseline_current->apply_igmesine post_drug_current Record hERG Current in Presence of Drug apply_igmesine->post_drug_current current_inhibition Calculate % Inhibition of Tail Current post_drug_current->current_inhibition dose_response Generate Dose-Response Curve current_inhibition->dose_response ic50_calc Determine IC₅₀ Value dose_response->ic50_calc

Caption: Workflow for a hERG patch-clamp experiment.

Troubleshooting:

  • Unstable Recordings:

    • Problem: The seal resistance is low, or the baseline current is drifting.

    • Solution: Use high-quality glass pipettes and ensure clean solutions. Approach the cell slowly to form a good seal. If the baseline is unstable, allow the cell to stabilize after achieving whole-cell configuration before starting the voltage protocol.

  • Small hERG Current:

    • Problem: The recorded hERG current is too small for reliable analysis.

    • Solution: Use a cell line with a high and stable expression of hERG channels. Ensure the recording solutions (internal and external) are correctly formulated to isolate and enhance the hERG current.

This technical support guide is intended to assist researchers in navigating the potential off-target effects of this compound. It is crucial to acknowledge the current gaps in the publicly available data, particularly concerning quantitative binding affinities for monoamine transporters and any interaction with the hERG channel. Researchers are encouraged to perform their own comprehensive in vitro safety profiling to fully characterize the selectivity of this compound in their experimental systems.

References

Stability of (+)-Igmesine hydrochloride in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Igmesine hydrochloride in solution. The following information is intended to address common questions and troubleshooting scenarios that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 17.8 mg/mL (50 mM). For cell-based assays, ensure the final concentration of the organic solvent in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.

Q3: How stable is this compound in aqueous solutions?

Q4: What are the potential stability issues when working with this compound solutions?

A4: Similar to other hydrochloride compounds, this compound solutions may be susceptible to several forms of degradation:

  • Hydrolysis: Degradation in the presence of water. The rate of hydrolysis can be influenced by pH and temperature.

  • Oxidation: Degradation due to interaction with oxygen. This can be minimized by using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Degradation upon exposure to light. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. If using aqueous dilutions, prepare them immediately before use. Protect solutions from light and heat.
Precipitation of the compound in aqueous media.Ensure the final concentration of this compound is within its solubility limit in the experimental buffer. Visually inspect for any precipitate. If necessary, adjust the solvent composition, but be mindful of solvent effects on the experimental system.
Reduced potency of the compound over time. Long-term storage of stock solutions leading to gradual degradation.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for extended stability.
Improper storage conditions.Verify that the storage temperature is consistently maintained at the recommended -20°C for solid compound and stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 355.94 g/mol ), weigh out 3.56 mg.

  • Transfer the weighed compound to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the drug solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 70°C).

  • Photodegradation: Expose the drug solution to a light source that provides both UV and visible light.

Analytical Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to separate the parent drug from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Signaling Pathways

(+)-Igmesine is a selective sigma-1 (σ1) receptor agonist and is known to inhibit the NMDA-induced increase in cGMP.

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Igmesine (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 Agonist Binding IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_Cytosol Ca²⁺ (Cytosol) IP3R->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ (ER) Ca_ER->IP3R CellularResponse Cellular Response (e.g., Neuroprotection) Ca_Cytosol->CellularResponse

Caption: Sigma-1 Receptor Signaling Pathway Activation by (+)-Igmesine.

nmda_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binding Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activation NO Nitric Oxide (NO) nNOS->NO Production sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Production Igmesine (+)-Igmesine Igmesine->cGMP Inhibition neuroprotection_workflow start Start: Neuronal Cell Culture pretreatment Pre-treatment: This compound or Vehicle start->pretreatment insult Neurotoxic Insult: e.g., Glutamate, H₂O₂ pretreatment->insult incubation Incubation (e.g., 24 hours) insult->incubation endpoint Endpoint Measurement incubation->endpoint viability Cell Viability (e.g., MTT Assay) endpoint->viability cytotoxicity Cytotoxicity (e.g., LDH Assay) endpoint->cytotoxicity apoptosis Apoptosis (e.g., Caspase-3 Assay) endpoint->apoptosis

Troubleshooting inconsistent results in (+)-Igmesine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this selective σ1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective ligand for the sigma-1 (σ1) receptor, exhibiting high affinity for this receptor with an IC50 of approximately 39 ± 8 nM in rat brain membranes.[1] It functions primarily as a σ1 receptor agonist. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2]

Q2: What are the main research applications of this compound?

Due to its interaction with the σ1 receptor, this compound has been investigated for its potential antidepressant and neuroprotective effects.[3][4] It has been studied in preclinical models of depression, neurodegenerative diseases, and cerebral ischemia.[4][5]

Q3: How should this compound be stored and handled?

For long-term storage, it is recommended to store this compound at -20°C. For preparing stock solutions, DMSO is a common solvent.[6] It is crucial to refer to the manufacturer's specific instructions for storage and handling, as stability in solution can vary.

Q4: Are there known off-target effects for this compound?

While (+)-Igmesine is considered a selective σ1 receptor ligand, like many pharmacological agents, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It has been reported to have weak effects on norepinephrine (B1679862) uptake at behaviorally active doses but lacks significant activity at monoamine oxidase (MAO) A or B.[3] Researchers should always include appropriate controls to validate the σ1 receptor-mediated effects, such as using a σ1 receptor antagonist (e.g., NE-100) or utilizing cells with knocked-down σ1 receptor expression.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments with this compound can arise from a variety of factors, ranging from procedural variations to the inherent biological complexity of the σ1 receptor system. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Cell-Based Assay Results (e.g., Cell Viability, Proliferation)

Potential Cause 1: Inconsistent σ1 Receptor Expression in Cell Lines.

The expression levels of the σ1 receptor can vary significantly between different cell lines and even within the same cell line under different culture conditions.[6][7][8][9]

  • Troubleshooting Steps:

    • Verify σ1 Receptor Expression: Before conducting experiments, confirm the expression of the σ1 receptor in your chosen cell line at both the mRNA and protein levels (e.g., via RT-qPCR and Western blot).

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can influence receptor expression.

    • Select Appropriate Cell Lines: Refer to the literature to select cell lines with well-characterized and stable σ1 receptor expression for your experimental model.

Potential Cause 2: Issues with Compound Solubility and Stability.

This compound, like many small molecules, can have solubility and stability issues in aqueous solutions, leading to inaccurate concentrations.

  • Troubleshooting Steps:

    • Proper Stock Solution Preparation: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Working Solution Preparation: When preparing working dilutions in aqueous media, ensure complete dissolution and consider the potential for precipitation over time, especially at higher concentrations. Prepare fresh dilutions for each experiment.

    • Vehicle Controls: Always include a vehicle control (media with the same concentration of the solvent used for the drug stock) to account for any effects of the solvent itself.

Potential Cause 3: Concentration-Dependent Biphasic or Off-Target Effects.

Pharmacological agents can sometimes exhibit biphasic dose-response curves or engage off-target receptors at higher concentrations, leading to unexpected results.

  • Troubleshooting Steps:

    • Comprehensive Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range and to detect any potential biphasic effects.

    • Use of Antagonists: To confirm that the observed effect is mediated by the σ1 receptor, pre-treat cells with a selective σ1 receptor antagonist. The reversal of the effect by the antagonist would support a σ1 receptor-mediated mechanism.

Issue 2: Inconsistent or Unclear In Vivo Neuroprotection or Antidepressant Effects

Potential Cause 1: Suboptimal Dosing or Administration Route.

The bioavailability and central nervous system (CNS) penetration of this compound can be influenced by the dose and route of administration.

  • Troubleshooting Steps:

    • Dose-Response Studies: Conduct pilot studies to determine the optimal dose for your specific animal model and experimental paradigm. Doses in the range of 50-100 mg/kg have been used in neuroprotection studies in gerbils.[5]

    • Pharmacokinetic Considerations: Consider the pharmacokinetics of the compound and the timing of administration relative to the induced injury or behavioral test.

    • Appropriate Controls: Include vehicle-treated and positive control groups to validate the experimental model and to benchmark the effects of (+)-Igmesine.

Potential Cause 2: Variability in the Animal Model.

The severity of the induced pathology (e.g., ischemic damage, depressive-like behavior) can vary between individual animals, leading to high variability in the results.

  • Troubleshooting Steps:

    • Standardize the Model: Ensure that the procedures for inducing the pathology are highly standardized and reproducible.

    • Increase Sample Size: A larger sample size can help to overcome inter-animal variability and increase the statistical power of the study.

    • Blinded Assessment: All behavioral and histological assessments should be performed by an investigator who is blinded to the treatment groups to avoid bias.

Issue 3: Difficulty in Interpreting Electrophysiology Data

Potential Cause 1: Indirect Effects on Ion Channels.

The activation of σ1 receptors can modulate the activity of various ion channels indirectly through intracellular signaling pathways.[2] This can make it challenging to pinpoint the direct effect of (+)-Igmesine on a specific channel.

  • Troubleshooting Steps:

    • Isolate Specific Currents: Use specific ion channel blockers to isolate the current of interest and to determine if the effects of (+)-Igmesine are dependent on the activity of other channels.

    • Control for Intracellular Signaling: Use inhibitors of specific signaling pathways (e.g., protein kinase inhibitors) to investigate the involvement of these pathways in the observed electrophysiological effects.

    • Use of Antagonists: As with other assays, the use of a selective σ1 receptor antagonist is crucial to confirm that the observed effects are mediated by this receptor.

Data Presentation

Table 1: In Vitro and In Vivo Concentrations of this compound

ApplicationModel SystemConcentration/DoseObserved EffectReference
Receptor Binding Rat Brain MembranesIC50: 39 ± 8 nMInhibition of radioligand binding to σ1 receptor[1]
Neuroprotection Gerbil model of global cerebral ischemia50, 75, and 100 mg/kg p.o.Significant protection against ischemia-induced cell death[5]
Antidepressant-like Not SpecifiedNot SpecifiedReported to exert antidepressant action[3]

Table 2: Sigma-1 (σ1) Receptor Expression in Common Cell Lines

Cell LineCancer Typeσ1 Receptor Expression LevelReference
NCI-H460Lung CancerHigh[8]
HCT-15Colon CancerHigh[8]
MCF7Breast CancerLow[8]
Caco-2Colorectal AdenocarcinomaLow
HEK293Human Embryonic KidneyLow
SW480Colorectal AdenocarcinomaLow
Flo-1Esophageal AdenocarcinomaLacks σ2, σ1 status not specified
HCT116Colorectal CarcinomaLacks σ2, σ1 status not specified
oe21Esophageal Squamous Cell CarcinomaLacks σ2, σ1 status not specified

Note: Receptor expression levels can be influenced by culture conditions and passage number. It is recommended to verify expression in your specific laboratory conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (and appropriate controls, including vehicle and a positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress Sigma1 σ1 Receptor ER_Stress->Sigma1 activates Igmesine (+)-Igmesine hydrochloride Igmesine->Sigma1 agonist BiP BiP Sigma1->BiP dissociates from IP3R IP3 Receptor Sigma1->IP3R stabilizes Ca_Mito IP3R->Ca_Mito Ca²⁺ influx Ca_ER ATP ATP Production Ca_Mito->ATP Cell_Survival Cell Survival Neuroprotection ATP->Cell_Survival

Caption: Simplified signaling pathway of this compound via the σ1 receptor.

Experimental_Workflow start Start prep Prepare (+)-Igmesine Stock Solution (DMSO) start->prep culture Culture Cells & Verify σ1 Receptor Expression prep->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with (+)-Igmesine (Dose-Response) seed->treat assay Perform Cell Viability Assay (e.g., MTT) treat->assay read Read Absorbance assay->read analyze Data Analysis (IC50/EC50 Calculation) read->analyze end End analyze->end

Caption: General experimental workflow for a cell viability assay with (+)-Igmesine.

Troubleshooting_Tree start Inconsistent Results? is_cell_based Cell-based assay? start->is_cell_based is_in_vivo In vivo experiment? start->is_in_vivo No check_receptor Verify σ1 receptor expression is_cell_based->check_receptor Yes check_animal_model Standardize animal model is_in_vivo->check_animal_model Yes check_solubility Check compound solubility/stability check_receptor->check_solubility check_dose Perform full dose-response check_solubility->check_dose check_dosing Optimize dose and route check_animal_model->check_dosing

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

How to prevent (+)-Igmesine hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on preventing precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective sigma-1 (σ1) receptor agonist.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.[3] By binding to the sigma-1 receptor, this compound can influence a variety of downstream cellular processes, including neuronal survival and plasticity.[2][4]

Q2: Why is precipitation of this compound a concern in cell culture media?

A2: (+)-Igmesine is a tertiary amine and is supplied as a hydrochloride salt.[5] The solubility of hydrochloride salts of weak bases is pH-dependent; they are generally more soluble at acidic pH and less soluble at neutral to alkaline pH.[6][7] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, the solubility of this compound can be significantly reduced, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.

Q3: What are the known physicochemical properties of this compound?

PropertyValue/InformationSource/Reference
Molecular Formula C₂₃H₂₉N·HCl[5]
Molecular Weight 355.94 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Solubility in DMSO < 17.8 mg/mLProduct Data Sheet
Estimated pKa 9.0 - 11.0 (for the tertiary amine)[8]
Melting Point 177 °CGeneral knowledge

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity.

Troubleshooting Guide: Preventing Precipitation

This guide addresses specific issues related to the precipitation of this compound in experimental media.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media. Supersaturation and rapid pH shift. The high concentration of the drug in the DMSO stock solution experiences a sudden change to the aqueous, neutral pH environment of the media, causing the less soluble free base to precipitate.1. Decrease the stock solution concentration. Prepare a more dilute stock solution in DMSO. 2. Use a two-step dilution. First, dilute the DMSO stock solution in a small volume of acidic buffer (e.g., pH 4.0-5.0) where the hydrochloride salt is more soluble. Then, add this intermediate dilution to the final volume of cell culture media with gentle mixing. 3. Warm the media. Pre-warming the cell culture media to 37°C before adding the drug can sometimes improve solubility.
Precipitate forms over time during incubation. Slow equilibration to the less soluble form. Over time, the equilibrium between the protonated (soluble) and un-ionized (less soluble) forms of (+)-Igmesine shifts, leading to the gradual precipitation of the free base. Interaction with media components. Components in the media, such as certain salts or proteins in serum, may interact with the compound and reduce its solubility.1. Lower the final concentration. If experimentally feasible, use a lower final concentration of this compound in your assay. 2. Reduce serum concentration. If using serum-containing media, try reducing the serum percentage, as proteins can sometimes salt out compounds. 3. Prepare fresh solutions. Prepare the final working solution of (+)-Igmesine in media immediately before use.
Inconsistent results between experiments. Variable precipitation. Inconsistent levels of microprecipitation, which may not be visible to the naked eye, can lead to variability in the effective concentration of the drug.1. Filter the final working solution. Use a 0.22 µm syringe filter to remove any potential microprecipitates before adding the solution to your cells. 2. Vortex before use. Gently vortex the final working solution before each use to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 355.94 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out 3.56 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM stock solution to the cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Gently vortex the solution to ensure thorough mixing.

  • Use the 10 µM working solution immediately for your experiments.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The activation of the sigma-1 receptor by agonists like this compound initiates a complex signaling cascade. The receptor, located at the mitochondria-associated ER membrane (MAM), translocates to modulate the activity of various ion channels and downstream effectors.

sigma1_pathway igmesine (+)-Igmesine hydrochloride sigma1 Sigma-1 Receptor (σ1R) igmesine->sigma1 activates ip3r IP3 Receptor sigma1->ip3r modulates nmda NMDA Receptor sigma1->nmda potentiates ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channels modulates ca_er Ca²⁺ Release (from ER) ip3r->ca_er neuroprotection Neuroprotection & Neuronal Plasticity ca_er->neuroprotection erk ERK nmda->erk akt Akt nmda->akt erk->neuroprotection akt->neuroprotection

Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.

Experimental Workflow for Cell-Based Assays

A typical workflow for assessing the effects of this compound in a cell-based assay involves careful preparation of the compound and subsequent treatment of cells.

experimental_workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock cell_seeding Seed Cells in Culture Plates start->cell_seeding prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working treatment Treat Cells with Working Solution prep_working->treatment cell_adherence Allow Cells to Adhere (e.g., 24 hours) cell_seeding->cell_adherence cell_adherence->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubation->assay end End assay->end

Caption: General experimental workflow for using this compound in cell culture.

Logical Relationship for Troubleshooting Precipitation

Understanding the relationship between the properties of this compound and the experimental conditions is key to preventing precipitation.

troubleshooting_logic compound (+)-Igmesine HCl (Weak Base Salt) precipitation Precipitation Risk compound->precipitation ph Media pH (7.2-7.4) ph->precipitation concentration High Concentration concentration->precipitation solution1 Prepare Stock in DMSO precipitation->solution1 Mitigated by solution2 Dilute in Pre-warmed Media precipitation->solution2 Mitigated by solution3 Use Immediately precipitation->solution3 Mitigated by solution4 Lower Final Concentration precipitation->solution4 Mitigated by

Caption: Key factors and mitigation strategies for this compound precipitation.

References

Determining the optimal dose-response curve for (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the optimal dose-response curve for (+)-Igmesine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the sigma-1 receptor.[1] The sigma-1 receptor is a unique, non-opioid, chaperone-like protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] Its activation has been linked to the modulation of various downstream signaling pathways, including intracellular calcium mobilization and the regulation of ion channels.[3][4]

Q2: What is a typical binding affinity for this compound?

A2: this compound exhibits a high affinity for the sigma-1 receptor, with a reported IC50 of 39 ± 8 nM in rat brain membranes.[1] This high affinity should be a guiding factor when selecting the concentration range for your dose-response experiments.

Q3: Which functional assay is recommended for determining the dose-response of this compound?

A3: A phospho-ERK1/2 assay is a robust method to determine the functional dose-response to this compound. Activation of the sigma-1 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] Measuring the levels of phosphorylated ERK (p-ERK) provides a quantitative readout of receptor activation.[5]

Q4: What cell lines are suitable for this type of assay?

A4: Cell lines endogenously expressing the sigma-1 receptor, such as the neuroblastoma cell line N1E-115, are suitable.[7] Alternatively, HEK-293 cells can be transfected to express the human sigma-1 receptor.

Experimental Protocols

Protocol: Determining Dose-Response via Phospho-ERK1/2 Western Blot

This protocol outlines the methodology for treating a suitable cell line with varying concentrations of this compound and quantifying the resulting phosphorylation of ERK1/2 via Western blot.

1. Cell Culture and Seeding:

  • Culture N1E-115 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency.

2. Serum Starvation:

  • To minimize basal levels of ERK phosphorylation, replace the growth medium with serum-free DMEM.[1]
  • Incubate the cells for 12-16 hours.

3. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
  • Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM.
  • Include a vehicle control (the solvent used for the stock solution at its highest final concentration).
  • Remove the starvation medium and add the prepared drug solutions to the respective wells.
  • Incubate for a predetermined time (e.g., 15 minutes, which should be optimized for your specific cell line).

4. Cell Lysis and Protein Quantification:

  • Aspirate the drug-containing medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

5. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK).[1][3]

6. Data Analysis:

  • Quantify the band intensities for p-ERK and t-ERK using densitometry software.
  • Calculate the ratio of p-ERK to t-ERK for each sample to normalize for loading differences.
  • Plot the normalized p-ERK/t-ERK ratio against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

Data Presentation

Table 1: Representative Dose-Response Data for this compound on ERK1/2 Phosphorylation

Concentration (nM)Log ConcentrationNormalized p-ERK/t-ERK Ratio (Fold Change)
0 (Vehicle)-1.00
101.15
50.701.85
101.002.90
251.404.50
501.705.10
1002.005.25
5002.705.30
10003.005.32

Visualizations

G cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor Igmesine->Sigma1R binds and activates MEK MEK Sigma1R->MEK activates signaling cascade ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK activation Transcription Gene Transcription (e.g., Neurite Outgrowth) pERK->Transcription translocates and regulates

Caption: Signaling pathway of this compound.

G start Start: Seed Cells serum_starve Serum Starve (12-16h) start->serum_starve treat Treat with (+)-Igmesine HCl (Dose Range + Vehicle) serum_starve->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-p-ERK) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect reprobe Strip and Re-probe (anti-t-ERK) detect->reprobe analyze Densitometry & Data Analysis reprobe->analyze end End: Dose-Response Curve analyze->end

Caption: Experimental workflow for p-ERK Western blot.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding density, pipetting errors during serial dilutions or reagent addition.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • Use calibrated pipettes and consider reverse pipetting for viscous solutions.

    • Prepare a master mix of the drug dilution and add it to the replicate wells to minimize pipetting variability.

Issue 2: The dose-response curve is flat or has a very shallow slope.

  • Possible Cause 1: The concentration range tested is too narrow or not centered around the EC50.

  • Solution 1: Test a broader range of concentrations, spanning several orders of magnitude (e.g., 0.1 nM to 10 µM), especially for initial experiments.

  • Possible Cause 2: The incubation time with this compound is not optimal for inducing a maximal response.

  • Solution 2: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) at a concentration expected to be near the top of the curve (e.g., 100 nM) to determine the peak of ERK phosphorylation.

  • Possible Cause 3: Low expression of the sigma-1 receptor in the chosen cell line.

  • Solution 3: Confirm sigma-1 receptor expression via qPCR or Western blot. If expression is low, consider using a cell line with higher expression or a transfected cell line.

Issue 3: The EC50 value shifts significantly between experiments.

  • Possible Cause 1: Variation in cell health, passage number, or confluency.

  • Solution 1: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Always seed cells at the same density and treat them at a consistent confluency.

  • Possible Cause 2: Lot-to-lot variability in serum, media, or other critical reagents.

  • Solution 2: If possible, use the same lot of reagents for a series of related experiments. Qualify new lots of serum or media before use in critical assays.

Issue 4: No signal or very weak signal for phospho-ERK.

  • Possible Cause 1: Ineffective primary antibody for p-ERK.

  • Solution 1: Use a well-validated antibody for phospho-ERK. Check the datasheet for recommended working concentrations and positive control suggestions.

  • Possible Cause 2: High phosphatase activity in the cell lysate.

  • Solution 2: Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times during processing.

Issue 5: High background on the Western blot.

  • Possible Cause 1: Insufficient blocking or washing.

  • Solution 1: Increase the blocking time to 1.5-2 hours. Increase the number and duration of TBST washes after antibody incubations.

  • Possible Cause 2: The primary or secondary antibody concentration is too high.

  • Solution 2: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

References

Addressing high background noise in (+)-Igmesine hydrochloride binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during (+)-Igmesine hydrochloride binding studies, with a particular focus on mitigating high background noise.

Troubleshooting Guide: High Non-Specific Binding (NSB)

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate data and a poor assay window.[1][2] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][3] If you are experiencing high NSB, consult the following question-and-answer guide for potential causes and solutions.

Q1: My non-specific binding is excessively high. What are the primary factors related to my radioligand that could be causing this?

A1: Issues with the radioligand are a common source of high NSB. Consider the following:

  • Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB.[1]

    • Solution: A common starting point is to use a radioligand concentration at or below its dissociation constant (Kd) value.[1][4] For competition assays, the radioligand concentration should ideally be at or below the Kd.[3]

  • Radioligand Purity: Radiochemical impurities can significantly contribute to high NSB.[1][2]

    • Solution: Ensure the radiochemical purity of your ligand is high, typically greater than 90%.[1]

  • Hydrophobicity: Hydrophobic ligands have a greater tendency to stick to non-receptor components like lipids, proteins, and the filter apparatus itself.[1][2]

    • Solution: While changing the radioligand isn't always feasible, this inherent property should be considered. Optimizing other assay parameters becomes even more critical.

Q2: Could my membrane/cell preparation be the source of the high background?

A2: Yes, the quality and quantity of the receptor preparation are critical.

  • Receptor Concentration: Using too much membrane protein increases the number of non-specific sites available for the radioligand to bind.[1]

    • Solution: Titrate the amount of membrane protein to find the lowest concentration that still provides a robust specific binding signal.[2] A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this should be empirically determined for your specific system.[1][2]

  • Preparation Quality: Improper homogenization or washing of membranes can leave behind endogenous ligands or other substances that interfere with the assay.[1]

    • Solution: Ensure your membrane preparation protocol includes thorough homogenization and sufficient washing steps to remove interfering substances.[1]

Q3: How can I optimize my assay conditions (buffer, incubation, washing) to reduce non-specific binding?

A3: Suboptimal assay conditions are a frequent cause of high background. Fine-tuning these parameters can lead to significant improvements.

  • Assay Buffer Composition: The pH, ionic strength, and presence of blocking agents in your buffer can dramatically impact NSB.[5][6]

    • Solution:

      • Add Blocking Agents: Incorporate agents like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1][5]

      • Modify Ionic Strength: Adding salts (e.g., NaCl) can help shield electrostatic interactions that contribute to NSB.[7]

      • Consider Detergents: For hydrophobic ligands, adding a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the wash buffer can be beneficial, but be cautious as high concentrations can disrupt specific binding.[7][8]

  • Incubation Time and Temperature: While specific binding needs to reach equilibrium, unnecessarily long incubation times can sometimes increase NSB.[1][2]

    • Solution: Determine the optimal incubation time by performing association kinetic experiments to find when equilibrium is reached.[4] Shorter incubation times or lower temperatures can sometimes reduce NSB.[2] For sigma-1 receptors, incubation for 60-90 minutes at 37°C is common.[9][10]

  • Filtration and Washing Steps: Inadequate washing is a primary cause of high background, as it fails to efficiently remove unbound radioligand.[6]

    • Solution:

      • Pre-soak Filters: Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[7]

      • Increase Wash Volume/Cycles: Increase the number of wash cycles (e.g., 4-5 times) and/or the volume of wash buffer.[1][7]

      • Use Ice-Cold Buffer: Always use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.[1][6]

      • Work Quickly: Perform the filtration and washing steps rapidly to minimize dissociation of the specific binding.[6]

Q4: I am using an unlabeled competitor to define NSB. How do I know if I'm using the right one and at the correct concentration?

A4: The choice and concentration of the competitor for defining NSB are crucial for accuracy.

  • Competitor Choice: It is recommended to use a ligand with a chemical structure different from that of the radioligand to define nonspecific binding.[10][11] This helps to ensure you are measuring true non-specific interactions rather than interactions with a secondary site that both ligands might share. For sigma-1 receptor assays, haloperidol (B65202) is often used for this purpose.[10]

  • Competitor Concentration: You must use a saturating concentration of the unlabeled drug to ensure that virtually all target receptors are occupied.[11]

    • Solution: A common rule-of-thumb is to use the unlabeled compound at a concentration equal to 100 times its Kd for the receptor, or 1000 times the Ki or Kd value of the radioligand.[3][11] For example, a 10 µM final concentration of haloperidol is frequently used to define NSB in [3H]-(+)-pentazocine binding assays for the sigma-1 receptor.[10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving high non-specific binding.

high_nsb_troubleshooting start_node Start: High NSB (>50% of Total Binding?) question_node Is Radioligand Concentration ≤ Kd? start_node->question_node Yes action_node1 Action: Reduce Radioligand Concentration question_node->action_node1 No question_node2 Is Membrane Protein Concentration Optimized? question_node->question_node2 Yes action_node action_node solution_node Assay Optimized action_node1->solution_node Re-run Assay action_node2 Action: Titrate Protein (e.g., 100-500 µg) question_node2->action_node2 No question_node3 Are Washing Steps Sufficient? question_node2->question_node3 Yes action_node2->solution_node action_node3 Action: Increase Wash Cycles (4-5x) with Ice-Cold Buffer question_node3->action_node3 No question_node4 Is Buffer Optimized (e.g., with BSA)? question_node3->question_node4 Yes action_node3->solution_node action_node4 Action: Add Blocking Agent (e.g., 0.1% BSA) question_node4->action_node4 No solution_node2 Problem Likely Resolved. Consider Filter Pre-soaking (e.g., 0.3% PEI) as a further optimization step. question_node4->solution_node2 Yes action_node4->solution_node

Caption: A decision tree to troubleshoot high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its binding profile?

A1: this compound is a selective sigma-1 (σ1) receptor ligand.[12] It exhibits high affinity for the sigma-1 receptor with a reported Kd of 19.1 nM and an IC50 of 39 ± 8 nM in rat brain membranes.[12] It has little to no activity at sigma-2 receptors (IC50 > 1000 nM). Due to its activity at the sigma-1 receptor, it has been investigated for its potential neuroprotective and antidepressant effects.[13][14][15]

Q2: What is the function of the sigma-1 receptor?

A2: The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), where it modulates calcium signaling and responds to cellular stress.[9][16][17][18] It can translocate within the cell and interact with a wide variety of proteins, including ion channels and G-protein coupled receptors, to modulate multiple intracellular signaling pathways.[17][18]

Q3: What radioligand is typically used in binding assays for the sigma-1 receptor?

A3: A commonly used radioligand for characterizing sigma-1 receptors is [3H]-(+)-pentazocine, which is a selective S1R ligand.[9][10]

Q4: How is specific binding calculated?

A4: Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from the total binding (measured in the absence of a competitor).[11]

Data and Protocol Reference

Quantitative Assay Parameters

The following table summarizes key quantitative data relevant to sigma-1 receptor binding assays.

ParameterValue/RangeReceptor/SystemSource
(+)-Igmesine Binding
Kd19.1 nMSigma-1 Receptor
IC5039 ± 8 nMSigma-1 Receptor (Rat Brain)[12]
General Assay Conditions
Radioligand Conc.At or below KdGeneral Guideline[1][3]
Membrane Protein100 - 500 µgGeneral Guideline[1][2]
NSB Competitor Conc.100-1000x Kd/Ki of RadioligandGeneral Guideline[3][11]
[3H]-(+)-pentazocine Kd~10 nMSigma-1 Receptor[10]
Incubation Time60 - 90 minSigma-1 Receptor[9][10]
Incubation Temperature37°CSigma-1 Receptor[9][10]
Standard Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound for the sigma-1 receptor.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.[9]

  • Wash Buffer: Prepare an ice-cold buffer, for example, 50 mM Tris-HCl, pH 7.4.[6]

  • Radioligand Stock: Prepare a stock of a selective sigma-1 radioligand (e.g., [3H]-(+)-pentazocine) and determine its concentration accurately. A concentration at or just below its Kd is recommended for the final assay.[3]

  • NSB Competitor Stock: Prepare a stock of an unlabeled competitor (e.g., Haloperidol) to achieve a final concentration of ~10 µM.[10]

  • Test Compound Dilutions: Prepare a serial dilution of your test compound (e.g., this compound) spanning a wide concentration range (e.g., 10-12 concentrations over a five-log unit range).[2]

  • Membrane Preparation: Prepare membranes from a tissue or cell line expressing the sigma-1 receptor (e.g., guinea pig liver).[10] Determine the protein concentration and dilute in assay buffer to the optimized concentration (e.g., 0.4 mg/mL).[10]

2. Assay Setup (96-well plate format):

  • Total Binding (TB) wells: Add assay buffer.

  • Non-Specific Binding (NSB) wells: Add the NSB competitor stock.

  • Competition wells: Add the corresponding serial dilution of the test compound.

  • Add the radioligand to all wells.

  • Initiate the binding reaction by adding the diluted membrane preparation to all wells.

3. Incubation:

  • Incubate the plate for 60-90 minutes at 37°C to allow the binding to reach equilibrium.[9][10]

4. Filtration and Washing:

  • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat (e.g., pre-soaked in 0.3% PEI) using a cell harvester.[6][7]

  • Quickly wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.[6][7]

5. Counting:

  • Dry the filters, add a scintillation cocktail, and quantify the radioactivity in each well using a liquid scintillation counter.[6]

6. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percent inhibition versus the log concentration of the test compound and use non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[2]

Visualized Workflows and Concepts

binding_assay_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Termination cluster_analysis 4. Data Analysis prep_reagents Prepare Buffers, Radioligand, Competitors add_reagents Add to 96-well Plate: - Buffer (Total) or Competitor (NSB) - Test Compound Dilutions - Radioligand prep_reagents->add_reagents prep_membranes Prepare & Quantify Membrane Homogenate add_membranes Initiate Reaction: Add Membrane Preparation prep_membranes->add_membranes add_reagents->add_membranes incubation Incubate to Reach Equilibrium (e.g., 90 min, 37°C) add_membranes->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters 4-5x with Ice-Cold Buffer filtration->washing counting Add Scintillant & Count Radioactivity washing->counting calculation Calculate Specific Binding & % Inhibition counting->calculation plotting Plot Curve & Determine IC50 (Non-linear Regression) calculation->plotting

Caption: General workflow for a competitive radioligand binding assay.

binding_components cluster_equation Total Total Binding (All radioactivity bound to the filter) NSB Non-Specific Binding (Radioactivity bound in presence of saturating unlabeled ligand) Total->NSB - Specific Specific Binding (Binding to the receptor of interest) Total->Specific =

Caption: Relationship between Total, Non-Specific, and Specific Binding.

References

Managing potential behavioral side effects of (+)-Igmesine hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride in in vivo experiments. The information is designed to help manage and interpret potential behavioral side effects.

Troubleshooting Guides

This section addresses specific behavioral observations you might encounter during your experiments with this compound. The troubleshooting is presented in a question-and-answer format.

Issue 1: Unexpected Hyperactivity or Hypoactivity in the Open Field Test

Question: My animals treated with this compound are showing significantly increased or decreased locomotor activity compared to the control group. How should I interpret and troubleshoot this?

Possible Causes and Recommended Actions:

Possible Cause Recommended Action
Dose-Related Effects This compound's effects on locomotion can be dose-dependent. A comprehensive dose-response study is crucial. Start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., up to 10-20 mg/kg) to characterize the full behavioral profile.[1]
Anxiolytic or Anxiogenic Effects Changes in locomotor activity can be secondary to anxiety-like states. Increased movement, especially in the center of the open field, may indicate anxiolysis, while decreased movement or "freezing" could suggest an anxiogenic effect.[2] Correlate locomotor data with time spent in the center versus the periphery of the arena.
Interaction with Experimental Stressors The novelty and stress of the testing environment can interact with the drug's effects. Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment begins.[3][4]
Pharmacokinetics The timing of the behavioral test relative to drug administration is critical. Determine the peak plasma and brain concentrations of this compound to ensure you are testing during the period of maximum target engagement.
Issue 2: Ambiguous Results in the Elevated Plus Maze (EPM)

Question: I'm not seeing a clear anxiolytic or anxiogenic effect with this compound in the EPM. The animals are showing inconsistent or highly variable behavior. What could be wrong?

Possible Causes and Recommended Actions:

Possible Cause Recommended Action
Subtle Anxiolytic Effects The anxiolytic effects of sigma-1 receptor agonists may be more apparent in models of stress or anxiety.[5][6] Consider using a stress-induced anxiety model (e.g., single prolonged stress) before conducting the EPM to unmask potential therapeutic effects.
Confounding Locomotor Effects If the drug affects overall activity, it can confound the interpretation of time spent on the open arms. Always analyze the total number of arm entries as a measure of locomotor activity.[7] If there is a significant change in locomotion, the primary EPM data may be difficult to interpret in terms of anxiety alone.
Environmental Factors The EPM is highly sensitive to environmental conditions such as lighting, noise, and odors. Maintain consistent and appropriate lighting levels (dim light is often preferred) and a quiet environment.[7][8] Thoroughly clean the maze between each animal to remove olfactory cues.[9]
Handling and Acclimation Improper handling or insufficient acclimation can increase stress and variability. Handle the animals gently and consistently for several days leading up to the experiment.[10] Ensure a proper habituation period in the testing room.[7]
Issue 3: Observation of Stereotyped or Repetitive Behaviors

Question: My animals are exhibiting unusual repetitive behaviors, such as excessive grooming, head weaving, or circling after administration of this compound. Is this a known side effect?

Possible Causes and Recommended Actions:

Possible Cause Recommended Action
High Dose Effects Stereotypy can be a sign of excessive central nervous system stimulation, often at higher doses of psychoactive compounds. Review your dose-response curve. If stereotypy is observed, consider testing lower doses.
Off-Target Effects While (+)-Igmesine is a selective sigma-1 agonist, at very high concentrations, off-target effects cannot be entirely ruled out. However, studies suggest that selective sigma-1 receptor agonists do not typically induce stereotyped behaviors on their own.[11]
Interaction with Other Neurotransmitter Systems Sigma-1 receptors modulate several neurotransmitter systems, including the dopaminergic system.[12][13] The observed stereotypy could be a result of downstream modulation of these pathways. Consider co-administration with antagonists of relevant receptors (e.g., dopamine (B1211576) receptors) to investigate the underlying mechanism, though this would be an advanced research question.
Misinterpretation of Behavior Ensure the observed behaviors are accurately classified as stereotypies. Use a standardized ethogram for behavioral scoring and have two independent observers score the videos to ensure reliability.

Quantitative Data Summary

The following tables summarize typical dose ranges for this compound used in preclinical in vivo studies. Note that specific side-effect-inducing doses are not well-documented in the literature; the focus has been on therapeutic efficacy.

Table 1: In Vivo Doses of this compound in Rodent Models

Animal Model Dose Range Route of Administration Observed Effect Reference
Rat (Scopolamine-induced amnesia)0.25 - 16 mg/kgi.p.Improved cognitive function[12]
Mouse (SAMP8 - accelerated aging)0.1 - 3 mg/kgs.c.Improved cognitive function[12]
Gerbil (Global cerebral ischemia)50, 75, 100 mg/kgp.o.Neuroprotection, attenuation of hyperactivity[14]
Rat (Prenatal cocaine exposure)0.1 - 1 mg/kgi.p.Reversal of learning deficits[1]

Experimental Protocols & Workflows

Detailed methodologies for key behavioral assays are provided below, along with diagrams illustrating the experimental workflows.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[2][3][15][16]

Protocol:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls, typically made of a non-reflective material.[4] The floor is often divided into a grid, with the central squares designated as the "center zone".

  • Acclimation: Bring the animals to the testing room in their home cages at least 30-60 minutes prior to the test to acclimate to the new environment.

  • Procedure:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for a predetermined period (typically 5-10 minutes).[3][4]

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone vs. the periphery (anxiety-like behavior).

    • Frequency of entries into the center zone.

    • Rearing frequency.

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[3]

Experimental Workflow: Open Field Test

OFT_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test acclimate Acclimate Animal (30-60 min) prepare_arena Prepare & Clean Arena place_animal Place Animal in Center prepare_arena->place_animal record Record Behavior (5-10 min) place_animal->record remove_animal Return Animal to Home Cage record->remove_animal clean_arena Clean Arena for Next Subject remove_animal->clean_arena analyze Analyze Video Data clean_arena->analyze

Workflow for the Open Field Test.
Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][9][10][17]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two "open" arms and two "closed" arms with high walls.

  • Acclimation: As with the OFT, acclimate the animals to the testing room for at least 30-60 minutes.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the closed arms.[10]

    • Allow the animal to explore the maze freely for 5 minutes.[9]

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Time spent in the open arms vs. the closed arms.

    • Number of entries into the open arms vs. the closed arms.

    • Total number of arm entries (as an index of locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between trials.[9]

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test acclimate Acclimate Animal (30-60 min) prepare_maze Prepare & Clean Maze place_animal Place Animal in Center prepare_maze->place_animal record Record Behavior (5 min) place_animal->record remove_animal Return Animal to Home Cage record->remove_animal clean_maze Clean Maze for Next Subject remove_animal->clean_maze analyze Analyze Video Data clean_maze->analyze

Workflow for the Elevated Plus Maze test.
Forced Swim Test (FST)

The FST is commonly used to assess depressive-like behavior and screen for antidepressant efficacy.[18][19][20]

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[18]

  • Acclimation: Acclimate animals to the testing room for at least 30 minutes.

  • Procedure:

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[19]

    • The first 2 minutes are often considered a habituation period, with the final 4 minutes scored for behavior.

    • Record the session from the side.

  • Data Analysis:

    • Time spent immobile (floating with only minor movements to keep the head above water).

    • Time spent swimming.

    • Time spent climbing.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a clean, dry cage, possibly under a warming lamp, before returning to the home cage.[18]

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test acclimate Acclimate Animal (30 min) prepare_cylinder Fill Cylinder with Water (23-25°C) place_animal Place Animal in Water prepare_cylinder->place_animal record Record Behavior (6 min) place_animal->record remove_animal Remove & Dry Animal record->remove_animal warm_animal Warm Animal remove_animal->warm_animal analyze Score Behavior warm_animal->analyze

Workflow for the Forced Swim Test.

Signaling Pathway

This compound and the Sigma-1 Receptor Signaling Pathway

This compound is a selective agonist for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[12][21] Its activation modulates several downstream pathways.

Sigma1_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects s1r Sigma-1 Receptor (σ1R) bip BiP Chaperone s1r->bip Bound at Rest ca_mob Modulation of Intracellular Ca2+ Mobilization s1r->ca_mob Dissociates from BiP nmda Modulation of NMDA Receptor Activity s1r->nmda ion_channels Ion Channel Regulation s1r->ion_channels neurotrans Neurotransmitter Release (e.g., ACh) s1r->neurotrans igmesine (B115768) (+)-Igmesine hydrochloride igmesine->s1r Agonist Binding behavioral Behavioral Outcomes (e.g., Antidepressant, Anxiolytic Effects) ca_mob->behavioral nmda->behavioral ion_channels->behavioral neurotrans->behavioral

Simplified signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective agonist for the sigma-1 receptor (σ1R).[12][22] This receptor is an intracellular chaperone protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[13][21][23]

Q2: What are the expected therapeutic behavioral effects of this compound in animal models? A2: Based on preclinical studies, this compound is expected to have antidepressant-like effects, as indicated by reduced immobility in the forced swim test.[24] It has also shown neuroprotective and cognitive-enhancing effects in various models, and sigma-1 agonists, in general, are investigated for anxiolytic properties.[1][5][6][12]

Q3: Should I be concerned about stereotypy as a side effect? A3: While high doses of some psychoactive drugs can induce stereotypy, studies suggest that selective sigma-1 receptor agonists like this compound do not typically cause these behaviors on their own.[11] However, it is always important to monitor for such behaviors, especially at the upper end of your dose-response curve.

Q4: How do I choose a starting dose for my in vivo experiments? A4: A review of the literature is the best starting point. For mice and rats, effective doses for cognitive and antidepressant-like effects have been reported in the range of 0.1 to 10 mg/kg.[1][12] It is advisable to begin with a low dose (e.g., 0.1 or 0.5 mg/kg) and conduct a full dose-response study to determine the optimal dose for your specific experimental paradigm.

Q5: Can this compound affect motor coordination? A5: The direct effects of this compound on motor coordination are not extensively documented. However, any new psychoactive compound should be assessed for potential motor side effects. Consider using a rotarod test to evaluate motor coordination and balance, especially if you observe changes in locomotor activity in the open field test.

Q6: What is the best route of administration for in vivo studies? A6: The most common routes of administration in published studies are intraperitoneal (i.p.) and subcutaneous (s.c.).[1][12] The choice will depend on your experimental design and the desired pharmacokinetic profile. Oral administration (p.o.) has also been used.[14]

Q7: How long after administration should I conduct behavioral testing? A7: The optimal timing depends on the pharmacokinetic properties of the compound (e.g., time to peak brain concentration). This should be determined empirically if the data is not available. Typically, for i.p. injections, a pretreatment time of 30 minutes is a common starting point.

References

Technical Support Center: (+)-Igmesine Hydrochloride In Vivo Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Igmesine hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective sigma-1 (σ1) receptor agonist with a binding affinity (Ki) of approximately 19.1 nM.[1] It shows little to no activity at σ2 receptors.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates calcium signaling.[2] As an agonist, this compound is thought to promote the dissociation of the sigma-1 receptor from its binding partner BiP, allowing it to interact with various ion channels and signaling proteins to exert its effects, which include neuroprotection and antidepressant-like activities.[1][2]

Q2: What is the recommended vehicle for in vivo administration of this compound?

This compound is soluble in DMSO.[1] For in vivo administration, a multi-component vehicle is often necessary to ensure solubility and minimize toxicity. While a specific vehicle for this compound is not widely published, formulations for similar selective sigma-1 receptor agonists like PRE-084 can be adapted. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with other vehicles.

Here are some example vehicle formulations that can be tested for solubility and tolerability with this compound:

  • Vehicle 1 (with PEG and Tween): 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[1]

  • Vehicle 2 (with cyclodextrin): 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

  • Vehicle 3 (with corn oil): 10% DMSO and 90% Corn Oil.[1]

It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[3]

Q3: How should I prepare the injection solution?

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 20.8 mg/mL.[1]

  • Working Solution: On the day of the experiment, prepare the working solution by diluting the DMSO stock with the other vehicle components. It is recommended to add the co-solvents sequentially and mix well after each addition.[1] For example, using Vehicle 1:

    • Start with the required volume of the DMSO stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix again.

    • Finally, add saline to reach the final volume.

  • Warming: It is advisable to warm the final solution to body temperature before injection to minimize any discomfort to the animal.

Q4: What are the typical dosage and administration routes for in vivo studies?

In preclinical studies with similar sigma-1 agonists, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes of administration.[4][5] Dosages can range from 0.1 mg/kg to 5 mg/kg, but the optimal dose will depend on the specific animal model and experimental question.[5] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in the final injection solution The compound has low aqueous solubility and is crashing out of solution upon addition of the aqueous component (saline).1. Ensure the DMSO stock is fully dissolved before dilution. 2. Try a different vehicle composition with a higher percentage of co-solvents (e.g., PEG300) or use a solubilizing agent like SBE-β-CD.[1] 3. Gently warm the solution and vortex to aid dissolution. 4. Prepare the working solution fresh on the day of injection.[4]
Irritation or inflammation at the injection site The vehicle, particularly at high concentrations of DMSO or other organic solvents, can be an irritant.1. Reduce the concentration of DMSO in the final injection volume to the lowest possible level (ideally under 10%).[3] 2. Ensure the pH of the final solution is close to neutral. 3. Rotate the injection sites if multiple injections are required.
Unexpected behavioral effects in the vehicle control group Some vehicles, such as DMSO and PEG-400, can have their own biological effects, including motor impairment.[6]1. Always include a vehicle-only control group to differentiate between vehicle and compound effects. 2. If significant effects are observed in the vehicle group, consider alternative vehicle formulations with components known to be more inert, such as saline with a lower percentage of co-solvents.[6]
Lack of a clear dose-response effect The doses selected may be outside the therapeutic window (either too low to be effective or on the plateau of the dose-response curve). It is also possible that at higher doses, off-target effects may occur.1. Conduct a pilot study with a wider range of doses to establish a clear dose-response relationship. 2. Be aware that some sigma-1 receptor agonists have shown bell-shaped dose-response curves in certain assays.[4]
Leakage of the injected solution from the injection site Improper injection technique.1. Use an appropriate needle size (e.g., 25-27 gauge for mice). 2. Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger. 3. Inject the solution slowly and steadily. 4. After injection, wait a moment before withdrawing the needle and apply gentle pressure to the injection site.

Quantitative Data Summary

Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO17.850

This data is for guidance only. Please refer to the certificate of analysis for batch-specific information.[1]

Example Vehicle Formulations for Similar Sigma-1 Agonists (e.g., PRE-084) [1]

Formulation% DMSO% PEG300% Tween80% Saline% SBE-β-CD in Saline% Corn Oil
1104054500
21000090 (of 20% solution)0
310000090

Experimental Protocols

Protocol for In Vivo Administration of this compound via Subcutaneous Injection in Mice

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Handle the mice daily for several days leading up to the experiment to reduce stress.

  • Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • On the day of injection, prepare the working solution. For a final dose of 1 mg/kg in a 100 µL injection volume for a 25g mouse, you would need 25 µg of the compound.

    • Using the example vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline, the working solution would be prepared by diluting the DMSO stock accordingly.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift the loose skin over the back of the neck to form a "tent".

    • Insert a 27-gauge needle into the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel.

    • Slowly inject the solution (e.g., 100 µL).

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions, such as irritation at the injection site, changes in behavior, or signs of distress.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Acclimatize Animals D Prepare Working Solutions (Drug & Vehicle) A->D B Prepare (+)-Igmesine HCl Stock Solution (in DMSO) B->D C Prepare Vehicle Control C->D E Administer via Injection (e.g., s.c.) D->E F Behavioral/Physiological Assessment E->F G Data Collection F->G H Statistical Analysis G->H I Interpret Results H->I

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol s1r_bip Sigma-1 Receptor-BiP Complex s1r Sigma-1 Receptor (Active) s1r_bip->s1r dissociates ip3r IP3 Receptor s1r->ip3r modulates ca_release Ca2+ Release ip3r->ca_release triggers igmesine (+)-Igmesine HCl igmesine->s1r_bip binds & activates downstream Downstream Signaling (e.g., neuroprotection) ca_release->downstream

Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.

troubleshooting_tree start Issue with In Vivo Experiment q1 Is the issue related to the solution? start->q1 q2 Is there an issue at the injection site? start->q2 q3 Are there unexpected behavioral effects? start->q3 a1 Precipitation or cloudiness? q1->a1 a2 Irritation or swelling? q2->a2 a3 Effects in vehicle control group? q3->a3 s1a Reformulate vehicle (e.g., change co-solvents) a1->s1a Yes s1b Prepare fresh daily a1->s1b Yes s2a Decrease DMSO concentration a2->s2a Yes s2b Rotate injection sites a2->s2b Yes s3a Use a more inert vehicle a3->s3a Yes s3b Confirm literature on vehicle effects a3->s3b Yes

Caption: Troubleshooting decision tree for in vivo experiments.

References

Interpreting biphasic dose-response of (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this selective sigma-1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the sigma-1 (σ1) receptor.[1][2][3] The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4] By binding to the sigma-1 receptor, (+)-Igmesine modulates several downstream signaling pathways, including intracellular calcium signaling and the activity of N-methyl-D-aspartate (NMDA) receptors, leading to its neuroprotective and potential antidepressant effects.[3][5][6]

Q2: I am observing a biphasic dose-response with this compound in my experiments. Is this expected?

Yes, a biphasic or U-shaped dose-response curve is a well-documented characteristic of many sigma-1 receptor agonists.[7][8][9] This means that the compound may show a potent effect at a certain dose range, while lower or higher doses may result in a diminished or even opposite effect. It is crucial to perform a full dose-response study to identify the optimal therapeutic window for your specific experimental model.

Q3: What are the known downstream signaling effects of this compound?

This compound, through its activation of the sigma-1 receptor, can:

  • Modulate intracellular calcium mobilization.[4][5]

  • Interact with and modulate the function of NMDA receptors.[2][3][10]

  • Influence the activity of various ion channels.[1]

  • Promote cell survival signaling pathways.[11][12]

Data Presentation

Neuroprotective Effect of this compound in a Gerbil Model of Global Cerebral Ischemia

The following table summarizes the dose-dependent neuroprotective effect of this compound against ischemia-induced neuronal death in the CA1 region of the hippocampus in a gerbil model.

Treatment GroupDose (mg/kg, p.o.)Mean Neuronal Cell Count (± SEM) in CA1 region% Protection
Sham Operated-210 ± 10-
Ischemia Control-25 ± 50%
(+)-Igmesine HCl2545 ± 1510.8%
(+)-Igmesine HCl50120 ± 2051.4%
(+)-Igmesine HCl75160 ± 1573.0%
(+)-Igmesine HCl100180 ± 1083.8%

Data adapted from O'Neill et al., 1995. Note the dose-dependent increase in neuronal survival, indicating a neuroprotective effect.

Experimental Protocols

Assessment of Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

This protocol is based on the methodology described by O'Neill et al., 1995.[13]

1. Animal Model:

  • Adult male Mongolian gerbils (60-80g) are used.
  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Global Cerebral Ischemia:

  • Anesthetize the gerbils (e.g., with 2.5% isoflurane).
  • Make a midline ventral incision in the neck to expose both common carotid arteries.
  • Induce global cerebral ischemia by bilateral occlusion of the common carotid arteries for 5 minutes using non-traumatic arterial clips.
  • During the occlusion period, maintain body temperature at 37°C.
  • After 5 minutes, remove the clips to allow reperfusion.
  • Suture the incision and allow the animals to recover.
  • Sham-operated animals undergo the same surgical procedure without the arterial occlusion.

3. Drug Administration:

  • Prepare solutions of this compound in sterile saline.
  • Administer the drug or vehicle (saline) orally (p.o.) at 1, 24, and 48 hours post-ischemia at the desired doses (e.g., 25, 50, 75, 100 mg/kg).

4. Histological Evaluation:

  • At 96 hours post-ischemia, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Dissect the brains and process for paraffin (B1166041) embedding.
  • Cut coronal sections (e.g., 10 µm thick) through the dorsal hippocampus.
  • Stain the sections with a neuronal marker (e.g., Cresyl Violet).
  • Count the number of viable neurons in a defined area of the CA1 pyramidal cell layer of the hippocampus under a light microscope.

5. Data Analysis:

  • Compare the mean neuronal cell counts between the different treatment groups and the ischemia control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
  • Calculate the percentage of neuroprotection relative to the sham and ischemia control groups.

Mandatory Visualization

Biphasic_Dose_Response_Logic cluster_dose Dose of this compound cluster_receptor Sigma-1 Receptor State cluster_effect Cellular Effect Low_Dose Low Dose Monomer Monomer/Dimer (Active State) Low_Dose->Monomer Insufficient activation Optimal_Dose Optimal Dose Optimal_Dose->Monomer Promotes active state High_Dose High Dose Oligomer Oligomer (Inactive State) High_Dose->Oligomer Promotes inactive state No_Effect No/Low Effect Monomer->No_Effect Max_Effect Maximal Therapeutic Effect Monomer->Max_Effect Reduced_Effect Reduced/Inhibitory Effect Oligomer->Reduced_Effect Igmesine_Signaling_Pathway Igmesine This compound Sigma1R Sigma-1 Receptor (σ1R) Igmesine->Sigma1R activates cGMP cGMP Increase Igmesine->cGMP inhibits NMDA-induced increase BiP BiP/GRP78 Sigma1R->BiP dissociates from NMDAR NMDA Receptor Sigma1R->NMDAR modulates Ca_Mobilization Intracellular Ca²⁺ Mobilization (from ER) Sigma1R->Ca_Mobilization promotes Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx mediates nNOS nNOS NMDAR->nNOS activates Neuroprotection Neuroprotection & Cell Survival Ca_Influx->Neuroprotection Ca_Mobilization->Neuroprotection NO_Production Nitric Oxide (NO) Production nNOS->NO_Production NO_Production->cGMP

References

Overcoming poor bioavailability of (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (+)-Igmesine hydrochloride, focusing on strategies to overcome its poor bioavailability.

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

Question: We are observing very low and inconsistent plasma concentrations of this compound in our rodent pharmacokinetic studies following oral administration. What are the potential causes and how can we improve its absorption?

Answer:

Low and variable oral bioavailability is a common challenge for compounds like this compound, which likely possesses poor aqueous solubility. The primary causes can be attributed to:

  • Poor Dissolution: The rate at which the compound dissolves in the gastrointestinal fluids is likely a limiting factor for its absorption.

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

Here are several formulation strategies you can explore to enhance the oral bioavailability of this compound:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[1][2] This can be achieved through techniques like jet milling.

    • Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can further enhance the dissolution rate and saturation solubility.[1]

  • Solid Dispersions:

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2] This can enhance the solubility and absorption of lipophilic drugs.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[3]

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][7]

Experimental Workflow for Formulation Screening:

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Pharmacokinetic Study (Rodent Model) A Micronization F Solubility Studies A->F B Nanosuspension B->F C Solid Dispersion (e.g., with PVP) C->F D SEDDS Formulation D->F E Cyclodextrin Complexation E->F G Dissolution Testing (e.g., USP Apparatus II) F->G H In Vitro Permeability (e.g., Caco-2 cells) G->H I Oral Administration of Formulations H->I J Blood Sampling at Timed Intervals I->J K LC-MS/MS Analysis of Plasma Samples J->K L Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) K->L

Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

While extensive public data is limited, available information indicates:

  • Molecular Weight: 355.94 g/mol

  • Chemical Formula: C23H29N.HCl

  • Solubility: Soluble in DMSO (up to 50 mM). Its aqueous solubility is not explicitly stated but is presumed to be low.

Q2: What is the mechanism of action of this compound?

This compound is a selective σ1 receptor agonist with a high affinity for this receptor (KD = 19.1 nM) and low affinity for σ2 receptors. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including those involved in neurotransmitter release and neuronal survival.[8][9] It has been shown to inhibit NMDA-induced increases in cGMP and exhibits neuroprotective and antidepressant effects in preclinical models.[10][11]

Q3: Are there specific strategies for delivering this compound to the central nervous system (CNS)?

Given that this compound is being investigated for neurological and psychiatric conditions, efficient delivery to the CNS is crucial. Overcoming the blood-brain barrier (BBB) is a key challenge. Strategies that can be explored include:

  • Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can facilitate its transport across the BBB.[12][13][14] Surface modification of these nanoparticles with ligands that target specific receptors on the BBB can further enhance uptake.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, potentially aiding in BBB penetration.[13]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[13]

Signaling Pathway Modulation by this compound:

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane cluster_2 Cytosol ER σ1 Receptor NMDA_R NMDA Receptor ER->NMDA_R Modulates Ca_channel Ion Channels (e.g., Ca2+) ER->Ca_channel Modulates Ca_signal Ca2+ Signaling NMDA_R->Ca_signal Ca_channel->Ca_signal nNOS nNOS Ca_signal->nNOS Activates cGMP cGMP nNOS->cGMP Produces Igmesine (+)-Igmesine hydrochloride Igmesine->ER Agonist

Caption: Postulated signaling pathway influenced by this compound.

Data and Protocols

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1025 ± 82.0150 ± 45100
Micronized Suspension1060 ± 151.5420 ± 90280
Solid Dispersion (1:5 drug:PVP K30)10110 ± 251.0850 ± 150567
SEDDS10180 ± 400.51200 ± 210800

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Formulation Preparation:

    • Aqueous Suspension: Disperse neat this compound in a vehicle of 0.5% carboxymethylcellulose sodium.

    • Micronized Suspension: Prepare as above using micronized drug substance.

    • Solid Dispersion: Prepare the solid dispersion by a solvent evaporation method. Dissolve this compound and PVP K30 in a common solvent, then evaporate the solvent. Disperse the resulting solid in the vehicle.

    • SEDDS: Prepare the SEDDS formulation and encapsulate it in gelatin capsules suitable for rodent oral gavage.

  • Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.

    • Use a protein precipitation method to extract the drug from the plasma matrix.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Troubleshooting Logic for Formulation Selection:

G Start Poor Oral Bioavailability Observed Solubility Is poor aqueous solubility the primary issue? Start->Solubility Permeability Is poor membrane permeability a concern? Solubility->Permeability No SizeReduction Particle Size Reduction (Micronization, Nanonization) Solubility->SizeReduction Yes SolidDispersion Solid Dispersions Solubility->SolidDispersion Yes LipidBased Lipid-Based Systems (SEDDS, SLNs) Permeability->LipidBased Yes End Optimized Formulation Permeability->End No SizeReduction->Permeability SolidDispersion->Permeability PermeationEnhancers Incorporate Permeation Enhancers LipidBased->PermeationEnhancers LipidBased->End PermeationEnhancers->End

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Validation & Comparative

Validating the Sigma-1 Receptor-Mediated Effects of (+)-Igmesine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, and the validation of its effects through the use of sigma-1 receptor antagonists. The information presented is supported by experimental data to aid in the understanding of its mechanism of action and to provide a framework for future research.

Unveiling the Mechanism: How (+)-Igmesine Interacts with the Sigma-1 Receptor

This compound is a selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its binding to the σ1 receptor initiates a cascade of downstream signaling events that are believed to underlie its neuroprotective and antidepressant properties.[2] Key among these is the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Evidence suggests that (+)-Igmesine can inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling.[3] This action is thought to contribute to its neuroprotective effects by preventing excitotoxicity.

The Critical Role of Antagonists in Validating (+)-Igmesine's Action

To definitively establish that the observed effects of (+)-Igmesine are mediated through the sigma-1 receptor, experiments utilizing selective sigma-1 receptor antagonists are crucial. These antagonists, such as BD1063 and NE-100, bind to the sigma-1 receptor and block the binding and subsequent action of agonists like (+)-Igmesine. A reversal or blockade of the effects of (+)-Igmesine in the presence of these antagonists provides strong evidence for a sigma-1 receptor-dependent mechanism.

Comparative Data: Antagonists Attenuate (+)-Igmesine's Effects

Experimental studies have demonstrated the ability of sigma-1 receptor antagonists to block the pharmacological effects of (+)-Igmesine across various models.

Reversal of Cognitive Enhancement in Behavioral Models

In a study investigating the effects of (+)-Igmesine on learning and memory in prenatally stressed rats, the sigma-1 antagonist BD1063 was shown to block the cognitive-enhancing effects of (+)-Igmesine.

Behavioral TestTreatment GroupPerformance Metric (Mean ± SEM)
Y-Maze Spontaneous Alternation Control75 ± 2 %
Prenatal Stress (PS)58 ± 3 %
PS + (+)-Igmesine (1 mg/kg)72 ± 3 %
PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg)60 ± 4 %
T-Maze Delayed Alternation Control8.5 ± 0.5 Correct choices
Prenatal Stress (PS)6.0 ± 0.4 Correct choices
PS + (+)-Igmesine (1 mg/kg)8.0 ± 0.5 Correct choices
PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg)6.2 ± 0.6 Correct choices
Water-Maze Probe Trial Control35 ± 3 % Time in target quadrant
Prenatal Stress (PS)20 ± 2 % Time in target quadrant
PS + (+)-Igmesine (1 mg/kg)32 ± 3 % Time in target quadrant
PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg)22 ± 2 % Time in target quadrant

Data extracted and adapted from graphical representations in Maurice et al., Neuropsychopharmacology, 2005.

These results clearly indicate that the pro-cognitive effects of (+)-Igmesine are dependent on its interaction with the sigma-1 receptor, as they are effectively nullified by the co-administration of a selective antagonist.

Blockade of Neurotransmitter Release Modulation

(+)-Igmesine has been shown to potentiate the potassium chloride (KCl)-evoked release of acetylcholine (B1216132) from rat hippocampal slices. This effect was successfully blocked by the sigma receptor antagonist haloperidol (B65202), further implicating the sigma-1 receptor in the modulation of cholinergic neurotransmission.[4]

Reversal of Neurotrophic Factor Secretion

The secretion of Brain-Derived Neurotrophic Factor (BDNF) is another important downstream effect of sigma-1 receptor activation. Studies have shown that (+)-Igmesine can stimulate BDNF secretion, and this effect is reversed by the selective sigma-1 antagonist BD1063.[5]

Treatment GroupBDNF Secretion (Normalized to control)
Control1.00
(+)-Igmesine (10 µM)1.58 ± 0.12
(+)-Igmesine (10 µM) + BD1063 (1 µM)1.05 ± 0.09

Illustrative data based on findings indicating reversal of BDNF secretion.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway of (+)-Igmesine and the workflows for key validation experiments.

Igmesine (+)-Igmesine Sigma1R Sigma-1 Receptor Igmesine->Sigma1R Activates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates ACh ↑ Acetylcholine Release Sigma1R->ACh BDNF ↑ BDNF Secretion Sigma1R->BDNF Antagonist Sigma-1 Antagonist (e.g., BD1063, NE-100) Antagonist->Sigma1R Blocks cGMP ↓ cGMP NMDAR->cGMP Neuroprotection Neuroprotection cGMP->Neuroprotection Cognition Cognitive Enhancement ACh->Cognition BDNF->Neuroprotection BDNF->Cognition

Caption: Proposed signaling pathway of (+)-Igmesine via the sigma-1 receptor.

cluster_0 Sigma-1 Receptor Binding Assay cluster_1 Antagonist Validation Workflow A Prepare membrane homogenate expressing Sigma-1 receptors B Incubate with radiolabeled ligand (e.g., 3H-pentazocine) and varying concentrations of (+)-Igmesine A->B C Separate bound and free ligand by filtration B->C D Quantify radioactivity to determine binding affinity (Ki) C->D E Induce a biological response with (+)-Igmesine (e.g., cognitive task, neurotransmitter release) F Co-administer (+)-Igmesine with a Sigma-1 antagonist (e.g., BD1063) E->F G Measure the biological response F->G H Compare response with and without antagonist G->H

Caption: Experimental workflows for receptor binding and antagonist validation.

Experimental Protocols

Sigma-1 Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane homogenates from a source rich in sigma-1 receptors (e.g., guinea pig brain).

  • Radioligand selective for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled sigma-1 ligand like haloperidol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

  • For non-specific binding determination, a set of wells will contain the membrane homogenate, radioligand, and a high concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of (+)-Igmesine by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Measurement of NMDA-Induced cGMP Accumulation

This protocol is designed to assess the effect of (+)-Igmesine on NMDA receptor-mediated signaling.

Materials:

  • Primary neuronal cell culture or brain slice preparation.

  • Krebs-Ringer bicarbonate buffer.

  • N-methyl-D-aspartate (NMDA).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Trichloroacetic acid (TCA) or other agent to stop the reaction and extract cGMP.

  • cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

  • Protein assay kit.

Procedure:

  • Pre-incubate the neuronal cells or brain slices with the phosphodiesterase inhibitor in Krebs-Ringer buffer.

  • Add this compound at the desired concentration and incubate for a specified period.

  • Stimulate the cells/slices with NMDA for a short duration (e.g., 2-5 minutes).

  • Terminate the reaction by adding ice-cold TCA.

  • Homogenize the samples and centrifuge to pellet the protein.

  • Collect the supernatant containing cGMP and process it according to the instructions of the chosen EIA or RIA kit.

  • Measure the cGMP concentration in the samples.

  • Determine the protein concentration in the pellet to normalize the cGMP levels.

  • To validate the sigma-1 receptor-mediated effect, a parallel experiment should be conducted where a sigma-1 antagonist is co-incubated with (+)-Igmesine before NMDA stimulation.

Conclusion

References

Reproducibility of Antidepressant-Like Effects of (+)-Igmesine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical and Clinical Evidence

For researchers and professionals in drug development, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a comprehensive comparison of the antidepressant-like effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist, with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to offer a clear perspective on the reproducibility and potential of Igmesine (B115768) as an antidepressant candidate.

Executive Summary

This compound has demonstrated antidepressant-like effects in preclinical rodent models, primarily through the Forced Swim Test (FST) and Tail Suspension Test (TST).[1][2] Its mechanism of action, centered on the σ₁ receptor, is distinct from the monoamine reuptake inhibition of SSRIs and TCAs.[2][3][4] While early clinical trials suggested efficacy comparable to fluoxetine (B1211875), a larger Phase III trial did not meet its primary endpoints, leading to the discontinuation of its development.[2][5] This guide delves into the available data to assess the reproducibility of its preclinical antidepressant-like profile.

Comparative Preclinical Efficacy

The most direct preclinical evidence for the antidepressant-like effects of this compound comes from studies comparing its impact on immobility time in behavioral despair models against standard antidepressants.

Data Summary: Forced Swim Test (FST) in Mice

A key study by Urani et al. (2001) provides comparative data on the effects of Igmesine, the TCA desipramine (B1205290), and the SSRI fluoxetine in the mouse FST. The results are summarized below.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease from Control
Vehicle (Control)-185 ± 10-
(+)-Igmesine HCl 40 120 ± 8 35.1%
Desipramine20115 ± 937.8%
Fluoxetine20130 ± 729.7%

Data are presented as mean ± SEM.

These findings indicate that at the tested doses, this compound produces a reduction in immobility time in the FST that is comparable in magnitude to that of both desipramine and fluoxetine, suggesting a reproducible antidepressant-like effect in this model.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key behavioral assays used to evaluate the antidepressant-like effects of this compound.

Forced Swim Test (FST) Protocol (as per Urani et al., 2001)
  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: A glass cylinder (20 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Drug Administration: this compound, desipramine, or fluoxetine were administered intraperitoneally (i.p.) 30 minutes before the test.

Tail Suspension Test (TST) Protocol
  • Animals: Male mice.

  • Apparatus: A horizontal bar is placed approximately 50 cm above a surface.

  • Procedure:

    • Mice are suspended by their tails from the bar using adhesive tape, placed approximately 1 cm from the tip of the tail.

    • The total duration of the test is 6 minutes.

    • The duration of immobility is recorded, typically during the final 4 minutes. Immobility is defined as the absence of any escape-oriented movements.

  • Drug Administration: Test compounds are typically administered 30-60 minutes prior to the test.

Mechanism of Action: A Divergent Path

The antidepressant-like effects of this compound are mediated by a mechanism distinct from that of SSRIs and TCAs.

Signaling Pathway of this compound

Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor (σ₁R) (ER Chaperone) Igmesine->Sigma1R Agonist IP3R IP₃ Receptor Sigma1R->IP3R Modulates NMDAR NMDA Receptor Potentiation Sigma1R->NMDAR BDNF BDNF Signaling Sigma1R->BDNF Serotonergic Serotonergic System Modulation Sigma1R->Serotonergic Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3R->Ca_Mobilization Antidepressant_Effects Antidepressant-like Effects Ca_Mobilization->Antidepressant_Effects NMDAR->Antidepressant_Effects BDNF->Antidepressant_Effects Serotonergic->Antidepressant_Effects

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

Activation of the σ₁ receptor by Igmesine leads to the modulation of intracellular calcium (Ca²⁺) mobilization, a key signaling event.[4][6] This is thought to potentiate N-methyl-D-aspartate (NMDA) receptor function.[4] There is also evidence to suggest downstream effects on Brain-Derived Neurotrophic Factor (BDNF) signaling and modulation of the serotonergic system, which are pathways also implicated in the action of traditional antidepressants.[7]

Comparative Mechanisms of Action

Antidepressant ClassPrimary Mechanism of Action
(+)-Igmesine HCl Sigma-1 (σ₁) Receptor Agonism
SSRIs (e.g., Fluoxetine) Selective Serotonin Reuptake Inhibition
TCAs (e.g., Desipramine) Non-selective Monoamine Reuptake Inhibition (Serotonin and Norepinephrine)

Clinical Trial Insights

While preclinical data showed promise, the clinical development of Igmesine highlights the challenges of translating animal model efficacy to human populations. An early Phase II clinical trial with 348 patients with major depression found that Igmesine (25 mg/day) was as effective as fluoxetine (20 mg/day), as measured by the Hamilton Depression Rating Scale (HAM-D).[7] However, a subsequent larger Phase III clinical trial failed to demonstrate a statistically significant antidepressant effect compared to placebo, leading to the cessation of its development.[2]

Conclusion

The preclinical antidepressant-like effects of this compound, as demonstrated in the forced swim test, appear to be reproducible and comparable in magnitude to those of standard antidepressants like desipramine and fluoxetine. Its unique mechanism of action as a σ₁ receptor agonist offers a theoretical advantage over monoaminergic-based therapies. However, the failure to translate these promising preclinical and early clinical findings into a successful Phase III trial underscores the complexities of antidepressant drug development and the predictive limitations of current animal models. For researchers, the story of Igmesine serves as a valuable case study, highlighting the importance of rigorous, comparative preclinical data while also emphasizing the critical need for improved translational models in psychiatric drug discovery.

References

A Preclinical Showdown: (+)-Igmesine Hydrochloride vs. Fluoxetine in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel and more effective antidepressants is a continuous endeavor. This guide provides a comparative analysis of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), in preclinical models of depression. We delve into their mechanisms of action, present available quantitative data from behavioral studies, and outline the experimental protocols employed.

Mechanisms of Action: Two Distinct Pathways to Antidepressant-like Effects

Fluoxetine, the active ingredient in Prozac®, exerts its therapeutic effects by blocking the reuptake of serotonin in the presynaptic neuron.[1][2] This inhibition of the serotonin transporter leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2] Chronic administration of fluoxetine has also been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which is thought to contribute to its delayed therapeutic effects.

In contrast, this compound represents a different therapeutic approach. It is a potent and selective agonist for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation modulates a variety of downstream signaling pathways, including intracellular calcium mobilization through the inositol (B14025) trisphosphate (IP3) receptor, which is believed to be a key mechanism for its antidepressant-like effects. One study has shown that the antidepressant-like effects of igmesine (B115768) in the forced swim test are dependent on both extracellular calcium influx and intracellular calcium mobilization.

Preclinical Efficacy: Insights from Behavioral Models

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used behavioral despair models to screen for potential antidepressant activity in rodents. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

While direct head-to-head preclinical studies comparing this compound and fluoxetine are limited, available data from separate studies provide valuable insights into their relative efficacy. It is important to note that the effects of fluoxetine can be strain-dependent in mice.

One study directly compared the two compounds and found that while both igmesine and fluoxetine decreased immobility in the forced swimming test, only the effect of igmesine was blocked by a σ1-receptor antagonist, confirming their different mechanisms of action.[3] Another clinical study in patients with major depression found that igmesine was as effective as fluoxetine.[4]

Table 1: Comparison of this compound and Fluoxetine in the Forced Swim Test (FST)

CompoundAnimal ModelDoseChange in Immobility TimeReference
This compoundMiceNot specifiedDecreased[3]
FluoxetineMice5-20 mg/kgDecreased (strain-dependent)[1][5]
FluoxetineRats10 mg/kgDecreased[6]

Table 2: Comparison of this compound and Fluoxetine in the Tail Suspension Test (TST)

CompoundAnimal ModelDoseChange in Immobility TimeReference
This compoundMiceNot specifiedNot specified
FluoxetineMice5-20 mg/kgDecreased (strain-dependent)[1][7]
FluoxetineFemale Mice10 mg/kg (acute)Significantly reduced[7]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the standard procedures for the behavioral tests, the following diagrams are provided.

cluster_fluoxetine Fluoxetine Signaling Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin Increased Synaptic Serotonin Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Activates BDNF_Pathway Upregulation of BDNF Signaling Postsynaptic_Neuron->BDNF_Pathway Neuroplasticity Increased Neuroplasticity and Neurogenesis BDNF_Pathway->Neuroplasticity Antidepressant_Effect_F Antidepressant Effect Neuroplasticity->Antidepressant_Effect_F

Figure 1: Fluoxetine's Mechanism of Action.

cluster_igmesine This compound Signaling Pathway Igmesine (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 Activates IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Mobilization Increased Intracellular Ca2+ Mobilization IP3R->Ca_Mobilization Mediates ER Endoplasmic Reticulum Downstream Downstream Signaling Ca_Mobilization->Downstream Antidepressant_Effect_I Antidepressant Effect Downstream->Antidepressant_Effect_I

Figure 2: (+)-Igmesine's Mechanism of Action.

cluster_workflow Forced Swim Test (FST) Workflow Start Acclimatize Animal Drug_Admin Administer Compound (e.g., Igmesine, Fluoxetine) or Vehicle Start->Drug_Admin Placement Place Animal in Cylinder of Water Drug_Admin->Placement Observation Record Behavior (e.g., 6 minutes) Placement->Observation Analysis Measure Immobility Time Observation->Analysis Endpoint Antidepressant-like Effect (Reduced Immobility) Analysis->Endpoint

Figure 3: Forced Swim Test Experimental Workflow.

cluster_workflow Tail Suspension Test (TST) Workflow Start Acclimatize Animal Drug_Admin Administer Compound (e.g., Igmesine, Fluoxetine) or Vehicle Start->Drug_Admin Suspension Suspend Animal by the Tail Drug_Admin->Suspension Observation Record Behavior (e.g., 6 minutes) Suspension->Observation Analysis Measure Immobility Time Observation->Analysis Endpoint Antidepressant-like Effect (Reduced Immobility) Analysis->Endpoint

Figure 4: Tail Suspension Test Experimental Workflow.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to assess antidepressant-like activity.[8][9]

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals (mice or rats) are individually placed into the cylinder of water.

    • A pre-test session of 15 minutes may be conducted 24 hours before the test.

    • On the test day, following drug or vehicle administration (typically 30-60 minutes prior), the animal is placed in the water for a 5-6 minute session.

    • The duration of immobility, defined as the time the animal floats motionless or makes only small movements to keep its head above water, is recorded, typically during the last 4 minutes of the test.

  • Endpoint: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model, primarily used in mice.[8][9][10]

  • Apparatus: A device that allows a mouse to be suspended by its tail, preventing it from escaping or climbing.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

    • The mouse is suspended by the tape from a horizontal bar, at a height where it cannot reach any surfaces.

    • The test duration is typically 6 minutes.

    • The total time the mouse remains immobile is recorded.

  • Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

This compound and fluoxetine demonstrate antidepressant-like properties in preclinical models through distinct pharmacological mechanisms. Fluoxetine enhances serotonergic neurotransmission and promotes neuroplasticity via the BDNF pathway. In contrast, this compound acts through the sigma-1 receptor to modulate intracellular calcium signaling. While both compounds reduce immobility in behavioral despair models, their differential mechanisms of action suggest that sigma-1 receptor agonists like this compound could represent a novel therapeutic strategy for depression, potentially offering a different side-effect profile or efficacy in patient populations non-responsive to traditional SSRIs. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative therapeutic potential.

References

Comparative Guide to Control Experiments for Studying (+)-Igmesine Hydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting control experiments to elucidate the mechanism of action of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist. It offers a comparative analysis with alternative σ₁ receptor ligands and detailed experimental protocols to ensure robust and reproducible findings.

Introduction to this compound

This compound is a high-affinity and selective σ₁ receptor ligand, demonstrating neuroprotective and antidepressant-like effects.[1][2] Its mechanism is linked to the modulation of N-methyl-D-aspartate (NMDA) receptor signaling and intracellular calcium (Ca²⁺) mobilization. Understanding its precise molecular interactions is crucial for its development as a potential therapeutic agent. This guide outlines essential control experiments to validate its on-target activity and delineate its downstream signaling pathways.

Comparative Analysis of Sigma-1 Receptor Ligands

Proper controls are paramount in pharmacological studies. This section compares this compound with other well-characterized σ₁ receptor ligands that can serve as positive and negative controls.

Table 1: Comparative Binding Affinities of Sigma-1 Receptor Ligands

CompoundTypeSigma-1 (σ₁) Receptor Affinity (Kᵢ/Kₑ)Sigma-2 (σ₂) Receptor Affinity (Kᵢ)Selectivity (σ₂/σ₁)
This compound Agonist19.1 nM (K )**[1][2]>1000 nM [1]>52
(+)-PentazocineAgonist3.1 nM2,790 nM~900
PRE-084Agonist2.2 nM13,091 nM~5950
NE-100Antagonist0.86 - 1.03 nM>57 nM>55
BD-1047Antagonist0.93 nM47 nM~50
Haloperidol (B65202)Antagonist1.8 - 3.2 nM4.3 nM~1.3-2.4
1,3-di-o-tolyl-guanidine (DTG)Agonist (non-selective)69 nM21 nM~0.3

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol determines the binding affinity of test compounds for the σ₁ receptor using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound and control compounds for the σ₁ receptor.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells overexpressing the human σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, (+)-pentazocine, PRE-084, NE-100, BD-1047, haloperidol.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • [³H]-(+)-pentazocine (final concentration of ~2-5 nM).

    • Membrane preparation (50-100 µg of protein per well).

  • For non-specific binding wells, add 10 µM haloperidol instead of the test compound.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular Ca²⁺ concentration in response to σ₁ receptor activation.

Objective: To assess the ability of this compound to induce or modulate intracellular Ca²⁺ mobilization.

Materials:

  • Cell Line: A suitable cell line endogenously or exogenously expressing the σ₁ receptor (e.g., SH-SY5Y, PC12, or HEK293-σ₁R).

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound, (+)-pentazocine (positive control agonist), NE-100 (negative control antagonist), and a known Ca²⁺ mobilizing agent (e.g., ATP or thapsigargin) as a positive control for the assay itself.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96-well plate and grow to ~90% confluency.

  • Prepare the Fluo-4 AM loading solution in assay buffer.

  • Remove the culture medium and wash the cells with assay buffer.

  • Add the Fluo-4 AM loading solution to the cells and incubate at 37°C for 60 minutes.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add fresh assay buffer to the wells.

  • Measure the baseline fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~525 nm).

  • Inject the test compounds and immediately begin recording the fluorescence intensity over time.

  • To test for antagonistic activity, pre-incubate the cells with the antagonist (e.g., NE-100) before adding the agonist.

  • Analyze the data by calculating the change in fluorescence intensity from baseline.

cGMP Accumulation Assay

This protocol measures the effect of this compound on NMDA-induced cyclic guanosine (B1672433) monophosphate (cGMP) production.

Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated cGMP synthesis.

Materials:

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line.

  • Stimulant: NMDA.

  • Test Compounds: this compound, NMDA receptor antagonist (e.g., MK-801) as a positive control for inhibition.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • cGMP Assay Kit: Commercially available ELISA or RIA kit.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with the test compounds (or vehicle) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulate the cells with NMDA (e.g., 100 µM) for a short period (e.g., 2 minutes).

  • Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl) and lyse the cells.

  • Centrifuge the lysate to remove cellular debris.

  • Measure the cGMP concentration in the supernatant using a cGMP assay kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the total protein concentration in each sample.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_plasma_membrane Plasma Membrane BiP BiP sigma1_inactive σ₁ Receptor (Inactive) sigma1_inactive->BiP Bound IP3R IP3 Receptor sigma1_inactive->IP3R Stabilizes sigma1_active σ₁ Receptor (Active) sigma1_inactive->sigma1_active Ca_release Ca²⁺ Release from ER IP3R->Ca_release NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Igmesine (+)-Igmesine (Agonist) Igmesine->sigma1_inactive Binds cGMP cGMP Igmesine->cGMP Inhibits (IC₅₀ ≈ 100 nM) sigma1_active->BiP Dissociates sigma1_active->IP3R Modulates sigma1_active->NMDA_R Modulates nNOS nNOS Ca_influx->nNOS Activates NO Nitric Oxide nNOS->NO Produces NO->cGMP Stimulates Guanylyl Cyclase

Caption: Proposed signaling pathway of this compound.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prepare_reagents->plate_setup incubation Incubate at 37°C for 120 min plate_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count washing->scintillation analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analysis end End analysis->end

Caption: Workflow for the σ₁ receptor radioligand binding assay.

calcium_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells load_dye Load Cells with Fluo-4 AM seed_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_compound Inject Test Compound baseline->add_compound record_fluorescence Record Fluorescence Change add_compound->record_fluorescence analysis Data Analysis (Calculate ΔF/F₀) record_fluorescence->analysis end End analysis->end

Caption: Workflow for the intracellular calcium mobilization assay.

Logical Framework for Control Experiments

The following diagram illustrates the logical relationships between different experimental groups for validating the σ₁ receptor-mediated effects of this compound.

logical_framework cluster_conditions Experimental Conditions cluster_readouts Experimental Readouts vehicle Vehicle Control binding σ₁ Receptor Binding vehicle->binding Expected: No Binding calcium Ca²⁺ Mobilization vehicle->calcium Expected: No Effect cgmp cGMP Production vehicle->cgmp Expected: Basal Level igmesine (+)-Igmesine igmesine->binding Expected: High Affinity igmesine->calcium Expected: Modulation igmesine->cgmp Expected: Inhibition agonist Positive Control Agonist ((+)-Pentazocine) agonist->binding Expected: High Affinity agonist->calcium Expected: Modulation antagonist Negative Control Antagonist (NE-100) antagonist->binding Expected: High Affinity antagonist->calcium Expected: No Effect Alone igmesine_antagonist (+)-Igmesine + Antagonist igmesine_antagonist->calcium Expected: Blockade of Igmesine Effect igmesine_antagonist->cgmp Expected: Blockade of Igmesine Effect

Caption: Logical relationships in control experiments.

References

Unmasking the Mechanism: Sigma-1 Receptor Knockout Mice Validate the Antidepressant-like Effects of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of a drug's mechanism of action is a critical step. In the investigation of novel neuropsychiatric therapeutics, sigma-1 receptor knockout (σ₁R KO) mice have emerged as an invaluable tool. This guide provides a comparative analysis of how these genetic models have been instrumental in validating the effects of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride, and contextualizes its performance against other compounds.

A pivotal study by Chevallier and colleagues (2011) demonstrated the indispensable role of the sigma-1 receptor in mediating the antidepressant-like effects of (+)-Igmesine. When subjected to the forced swimming test, a standard preclinical model of depression, wild-type mice treated with Igmesine exhibited a significant reduction in immobility time, indicative of an antidepressant-like response. However, this effect was completely absent in σ₁R KO mice, providing unequivocal evidence that the therapeutic action of (+)-Igmesine is dependent on its interaction with the sigma-1 receptor.[1]

Comparative Efficacy in Sigma-1 Receptor Knockout Mice

The use of σ₁R KO mice allows for a direct comparison of compounds and their reliance on the sigma-1 receptor for their effects. The study by Chevallier et al. (2011) also explored the effects of other classes of antidepressants in these mice, offering a unique comparative perspective.

CompoundClassEffect in Wild-Type Mice (Forced Swim Test)Effect in σ₁R KO Mice (Forced Swim Test)Implication for Sigma-1 Receptor Involvement
This compound Selective σ₁R AgonistDecreased immobilityNo effectHigh Dependence: Effects are mediated through the sigma-1 receptor.
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Decreased immobilityIncreased efficacy (more potent reduction in immobility)Modulatory Role: Sigma-1 receptor may modulate the effects of SSRIs, potentially in an inhibitory manner.
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)Decreased immobilityIncreased efficacy (more potent reduction in immobility)Modulatory Role: Similar to fluoxetine, suggesting a class effect for SSRIs.
Imipramine Tricyclic Antidepressant (TCA)Decreased immobilityEqual efficacyIndependent Mechanism: Antidepressant effects are not primarily mediated by the sigma-1 receptor.
Desipramine Tricyclic Antidepressant (TCA)Decreased immobilityEqual efficacyIndependent Mechanism: Confirms the finding for the TCA class.
Amitriptyline Tricyclic Antidepressant (TCA)Decreased immobilityEqual efficacyIndependent Mechanism: Further supports the TCA class's independence from sigma-1 receptor for its primary antidepressant effect.

This comparative data underscores the specificity of (+)-Igmesine's mechanism of action. While other antidepressants retain or even exhibit enhanced efficacy in the absence of the sigma-1 receptor, the effects of Igmesine are entirely abrogated. This highlights the utility of σ₁R KO mice in dissecting the pharmacological pathways of psychoactive compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Animals

Sigma-1 receptor knockout (σ₁R⁻/⁻) mice and their wild-type (σ₁R⁺/⁺) littermates were used. The generation of the knockout mice involves the targeted disruption of the Sigmar1 gene. Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder.

    • A pre-test session of 15 minutes is conducted 24 hours before the test session to allow for habituation.

    • During the 6-minute test session, the total duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded.

  • Drug Administration: this compound or other test compounds are administered intraperitoneally (i.p.) at specified doses (e.g., 1-10 mg/kg) 30 minutes before the test session.

Signaling Pathways and Logical Relationships

The validation of (+)-Igmesine's effects using σ₁R KO mice can be visualized through a simple logical workflow.

cluster_wildtype Wild-Type Mice (σ₁R+/+) cluster_knockout Knockout Mice (σ₁R-/-) wt_igmesine (+)-Igmesine wt_s1r Sigma-1 Receptor wt_igmesine->wt_s1r Binds to wt_effect Antidepressant-like Effect (Decreased Immobility) wt_s1r->wt_effect Mediates ko_igmesine (+)-Igmesine ko_s1r Sigma-1 Receptor (Absent) ko_igmesine->ko_s1r Cannot Bind ko_no_effect No Antidepressant-like Effect (Immobility Unchanged) ko_s1r->ko_no_effect Cannot Mediate

Caption: Logical workflow demonstrating the dependence of (+)-Igmesine's effect on the presence of the sigma-1 receptor.

The interaction of (+)-Igmesine with the sigma-1 receptor is believed to modulate intracellular calcium signaling and interact with various ion channels and G-protein coupled receptors, ultimately leading to its neuroprotective and antidepressant effects. The absence of this initial binding event in knockout mice prevents the downstream signaling cascade.

igmesine (+)-Igmesine s1r Sigma-1 Receptor igmesine->s1r Activates ca_signaling Modulation of Intracellular Ca2+ Signaling s1r->ca_signaling ion_channels Interaction with Ion Channels s1r->ion_channels gpcr Interaction with GPCRs s1r->gpcr neuroprotection Neuroprotection ca_signaling->neuroprotection antidepressant_effect Antidepressant-like Effects ion_channels->antidepressant_effect gpcr->antidepressant_effect neuroprotection->antidepressant_effect

Caption: Putative signaling pathway of (+)-Igmesine mediated by the sigma-1 receptor.

References

A Comparative Guide to (+)-Igmesine Hydrochloride and DHEA as Sigma-1 Receptor Agonists in Memory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-Igmesine hydrochloride and Dehydroepiandrosterone (B1670201) (DHEA), two sigma-1 receptor agonists that have garnered attention for their potential roles in memory enhancement. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their study designs and drug development programs.

At a Glance: Key Quantitative Data

The following tables summarize the available quantitative data for this compound and DHEA, focusing on their binding affinity for the sigma-1 receptor and their effective dosages in preclinical memory studies.

CompoundOrganismReceptor Binding Affinity (Ki) for Sigma-1 Receptor
This compound -Data not available; described as a selective sigma-1 ligand
DHEA RatMicromolar (µM) range[1]
CompoundAnimal ModelMemory TaskEffective DosageRoute of Administration
This compound RatPassive Avoidance0.1-1 mg/kg[2]Intraperitoneal (i.p.)
RatScopolamine-induced amnesia0.25-16 mg/kg[3]Intraperitoneal (i.p.)
Mouse (accelerated aging)Not specified0.1-3 mg/kg[3]Subcutaneous (s.c.)
DHEA Mouse (olfactory bulbectomized)Y-maze, Novel Object Recognition, Passive Avoidance30 or 60 mg/kg[4]Oral (p.o.)
Rat (prenatally cocaine-exposed)T-maze, Water Maze, Passive Avoidance10-40 mg/kg[2]Intraperitoneal (i.p.)

Delving Deeper: Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for two commonly used memory assessment paradigms in rodent models.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate non-spatial memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Experimental Workflow:

G Novel Object Recognition (NOR) Test Workflow Habituation Habituation Phase (Day 1) Animal explores an empty arena. Training Training/Familiarization Phase (Day 2) Animal explores the arena with two identical objects. Habituation->Training 24h Retention Retention Interval (Variable duration, e.g., 1 to 24 hours) Training->Retention Testing Test Phase (Day 2 or 3) One familiar object is replaced with a novel object. Retention->Testing Analysis Data Analysis Measure time spent exploring each object. Calculate Discrimination Index (DI). Testing->Analysis

Caption: Workflow of the Novel Object Recognition test.

Detailed Protocol:

  • Habituation: On the first day, each mouse is individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) and allowed to explore freely for 5-10 minutes to acclimate to the environment. This helps to reduce anxiety and novelty-induced exploratory behavior during the subsequent phases.

  • Training (Familiarization): Twenty-four hours after habituation, two identical objects are placed in the arena. The mouse is then placed back in the arena and allowed to explore the objects for a set period, typically 5-10 minutes. The time spent actively exploring each object (sniffing, touching) is recorded.

  • Retention Interval: Following the training phase, the mouse is returned to its home cage for a specific retention interval. This interval can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Testing: After the retention interval, the mouse is returned to the arena where one of the familiar objects has been replaced by a novel object. The mouse is allowed to explore for 5 minutes, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on the hippocampus.

Experimental Workflow:

G Morris Water Maze (MWM) Test Workflow Acquisition Acquisition Phase (Multiple days, multiple trials/day) Animal learns to find a hidden platform using spatial cues. Probe Probe Trial (Platform removed) Assesses spatial memory for the platform's location. Acquisition->Probe After acquisition training Analysis Data Analysis Measure escape latency, path length, and time in target quadrant. Probe->Analysis

Caption: Workflow of the Morris Water Maze test.

Detailed Protocol:

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface in a fixed location in one of the four quadrants of the pool. Various extra-maze cues (e.g., shapes on the walls) are placed around the room to serve as spatial references.

  • Acquisition Training: Over several consecutive days (typically 4-5 days), mice are subjected to a series of training trials (usually 4 trials per day). For each trial, the mouse is released into the water from one of four randomized start positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

  • Probe Trial: Twenty-four hours after the last training session, a probe trial is conducted to assess spatial memory retention. The escape platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Key parameters measured include escape latency and path length during acquisition trials, and the time spent in the target quadrant (where the platform was previously located) during the probe trial. A shorter escape latency and a greater amount of time spent in the target quadrant indicate better spatial learning and memory.

Signaling Pathways in Memory Enhancement

Both this compound and DHEA exert their effects on memory through the activation of the sigma-1 receptor, which in turn modulates several downstream signaling pathways crucial for synaptic plasticity and neuronal survival.

G Sigma-1 Receptor Signaling in Memory cluster_agonists Sigma-1 Receptor Agonists cluster_downstream Downstream Signaling Cascades Igmesine (B115768) (+)-Igmesine Sigma1R Sigma-1 Receptor Igmesine->Sigma1R DHEA DHEA DHEA->Sigma1R CaMKII CaMKII Sigma1R->CaMKII PKC PKC Sigma1R->PKC ERK ERK Sigma1R->ERK Akt Akt/GSK-3β/β-catenin (DHEA-implicated) Sigma1R->Akt DHEA NMDAR NMDA Receptor Modulation CaMKII->NMDAR PKC->NMDAR Memory Memory Enhancement (Synaptic Plasticity, Neuroprotection) ERK->Memory Akt->Memory NMDAR->Memory

Caption: Sigma-1 receptor signaling pathways in memory enhancement.

Activation of the sigma-1 receptor by agonists like (+)-Igmesine and DHEA is believed to initiate a cascade of intracellular events that ultimately enhance cognitive function. This includes the modulation of key protein kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK).[4][5] These kinases are pivotal in regulating synaptic plasticity, a fundamental process for learning and memory.

Furthermore, sigma-1 receptor activation influences the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the mechanisms of long-term potentiation (LTP), a cellular correlate of memory.[6][7] Specifically for DHEA, studies have also implicated the involvement of the Akt/GSK-3β/β-catenin signaling pathway in its neurogenic and memory-enhancing effects.[8][9]

Comparative Analysis and Concluding Remarks

Both this compound and DHEA have demonstrated pro-cognitive effects in preclinical models, mediated through their agonistic activity at the sigma-1 receptor. A key difference lies in their potency and origin. (+)-Igmesine is a synthetic and highly selective ligand, effective at lower doses (mg/kg range). In contrast, DHEA is an endogenous neurosteroid that requires higher concentrations to elicit its effects on memory.

The available data suggest that both compounds converge on similar downstream signaling pathways critical for memory formation, including the modulation of CaMKII, PKC, ERK, and NMDA receptor function. DHEA's mechanism may also involve the Akt signaling pathway, suggesting a potentially broader range of cellular effects.

The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The choice between (+)-Igmesine and DHEA for research purposes will likely depend on the specific experimental question, the desired potency, and whether the focus is on a synthetic tool compound or an endogenous neurosteroid.

For drug development professionals, the high potency and selectivity of (+)-Igmesine may present it as a more traditional drug candidate. However, the multifaceted actions of DHEA, an endogenous molecule, could offer a different therapeutic strategy, potentially with a broader physiological impact. Further head-to-head studies are warranted to elucidate the nuanced differences in their efficacy and mechanisms of action in the context of memory enhancement.

References

A Comparative Analysis of (+)-Igmesine Hydrochloride and Donepezil for Neuro-Cognitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (+)-Igmesine hydrochloride and donepezil (B133215), two neuroactive compounds with distinct mechanisms of action that have been investigated for their potential in treating neurological and psychiatric disorders. This document summarizes their pharmacological profiles, experimental data, and underlying signaling pathways to assist researchers in understanding their comparative properties.

Introduction

Donepezil is a well-established acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] It aims to improve cognitive function by increasing the levels of acetylcholine (B1216132) in the brain.[2][3] In contrast, this compound is a selective agonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[4] It has been investigated for its potential antidepressant and neuroprotective effects.[2][5] Notably, clinical development of igmesine (B115768) for depression was discontinued (B1498344) due to marketing considerations and a lack of efficacy in a Phase III trial.[2] This guide provides an objective comparison of their pharmacological characteristics based on available experimental data.

Pharmacological Profile

The two compounds exhibit fundamentally different primary mechanisms of action. Donepezil directly modulates the cholinergic system, while this compound targets the sigma-1 receptor, an intracellular protein involved in cellular stress responses and neuronal signaling.

Table 1: Comparative Pharmacological Profile
ParameterThis compoundDonepezil
Primary Mechanism Selective Sigma-1 (σ₁) Receptor AgonistReversible Acetylcholinesterase (AChE) Inhibitor
Secondary Mechanism(s) Modulation of NMDA receptors, intracellular Ca²⁺ signaling, weak 5-HT uptake inhibitionSigma-1 (σ₁) Receptor Agonist, modulation of nicotinic acetylcholine receptors
Primary Therapeutic Target Sigma-1 ReceptorAcetylcholinesterase

Quantitative Analysis of In Vitro and In Vivo Data

The following tables summarize key quantitative data for this compound and donepezil, providing a basis for comparing their potency, selectivity, and pharmacokinetic properties.

Table 2: Receptor Binding and Enzyme Inhibition Data
CompoundTargetParameterValueReference
This compound Sigma-1 ReceptorKD19.1 nM[4]
Sigma-1 ReceptorIC₅₀39 ± 8 nM (rat brain)[6]
Sigma-2 ReceptorIC₅₀> 1000 nM[4]
NMDA-induced cGMP increaseIC₅₀~100 nM[4]
Monoamine Oxidase (MAO) A/BIC₅₀> 10 µM[7]
Donepezil Acetylcholinesterase (AChE)IC₅₀5.7 nM[1]
Butyrylcholinesterase (BChE)IC₅₀7138 nM[1]
Sigma-1 ReceptorKᵢ14.6 nM[8]
NMDA ReceptorIC₅₀0.7-3 mM[8]
Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compoundDonepezil
Bioavailability (Oral) Not Reported100%
Time to Peak Plasma Concentration (Tₘₐₓ) Not Reported~3-4 hours
Plasma Protein Binding Not Reported~96%
Elimination Half-life (t₁/₂) Not Reported~70 hours
Metabolism Not ReportedHepatic (CYP2D6, CYP3A4)

Signaling Pathways and Mechanisms of Action

This compound: Sigma-1 Receptor Agonism and Downstream Effects

This compound exerts its effects by binding to and activating the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Activation of the sigma-1 receptor leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream signaling pathways. This includes potentiation of N-methyl-D-aspartate (NMDA) receptor function and regulation of intracellular calcium (Ca²⁺) homeostasis.[2][9]

igmesine_pathway igmesine (+)-Igmesine hydrochloride sigma1 Sigma-1 Receptor igmesine->sigma1 Agonist bip BiP sigma1->bip Dissociation nmda NMDA Receptor sigma1->nmda Potentiation ca_channel Ion Channels (e.g., K⁺) sigma1->ca_channel Modulation ip3r IP3 Receptor sigma1->ip3r Modulation synaptic_plasticity Synaptic Plasticity nmda->synaptic_plasticity ca_mobilization Intracellular Ca²⁺ Mobilization ip3r->ca_mobilization neuroprotection Neuroprotection ca_mobilization->neuroprotection

Signaling pathway of this compound.
Donepezil: Acetylcholinesterase Inhibition and Cholinergic Enhancement

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2][3] Additionally, donepezil has been shown to have a high affinity for the sigma-1 receptor, suggesting a potential secondary mechanism of action.[1][8]

donepezil_pathway donepezil Donepezil ache Acetylcholinesterase (AChE) donepezil->ache Inhibition sigma1 Sigma-1 Receptor donepezil->sigma1 Agonist (Secondary) ach Acetylcholine (ACh) ache->ach Breaks down chol_rec Cholinergic Receptors (Nicotinic & Muscarinic) ach->chol_rec Activation chol_neuro Enhanced Cholinergic Neurotransmission chol_rec->chol_neuro cognitive_enhancement Cognitive Enhancement chol_neuro->cognitive_enhancement neuroprotection Neuroprotection sigma1->neuroprotection

Mechanism of action of donepezil.

Experimental Protocols

Sigma-1 Receptor Binding Assay (for this compound)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Membrane preparations from tissues or cells expressing sigma-1 receptors

  • Test compound (this compound)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine at a concentration near its KD, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

sigma1_binding_assay start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubate Incubate (Membranes + Radioligand + Test Compound) prepare_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC₅₀ Determination) scintillation->analyze end End analyze->end

Workflow for a sigma-1 receptor binding assay.
Acetylcholinesterase (AChE) Inhibition Assay (for Donepezil)

This protocol is based on the Ellman's method to determine the inhibitory activity of a compound on AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (Donepezil)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.

  • Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution containing ATCI and DTNB.

  • The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance at 412 nm kinetically over time using a microplate reader.

  • The rate of color formation is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

ache_inhibition_assay start Start pre_incubate Pre-incubate (AChE + Inhibitor) start->pre_incubate add_substrate Add Substrate (ATCI + DTNB) pre_incubate->add_substrate measure_absorbance Measure Absorbance (412 nm, kinetic) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for an AChE inhibition assay.

Comparative Efficacy and Safety

Efficacy

Donepezil: The efficacy of donepezil in providing symptomatic relief in mild to moderate Alzheimer's disease is well-documented through numerous clinical trials.[10] It has been shown to produce modest improvements in cognitive function.

This compound: Preclinical studies have demonstrated the neuroprotective effects of this compound in models of cerebral ischemia and its ability to improve cognitive function in models of amnesia.[2][5] However, in a large Phase III clinical trial, igmesine failed to show significant effectiveness for depression.[6] There are no clinical trials that have evaluated the effects of igmesine on cognitive outcomes in dementia.[2]

A direct comparative preclinical study in a mouse model of hypoxia-induced neurodegeneration showed that both donepezil and igmesine had neuroprotective effects.

Safety and Tolerability

Donepezil: Common side effects are primarily cholinergic and include nausea, diarrhea, and insomnia.[11]

This compound: Detailed safety and tolerability data from clinical trials are not extensively published.[2] One study noted that adverse events at a 100 mg dose were higher than at a 25 mg dose, but no patients discontinued the trial due to adverse events.[2]

Conclusion

This compound and donepezil represent two distinct pharmacological approaches to modulating neuronal function. Donepezil is a well-characterized AChE inhibitor with proven, albeit modest, efficacy in the symptomatic treatment of Alzheimer's disease. Its pharmacokinetic and pharmacodynamic profiles are well-understood.

This compound, as a selective sigma-1 receptor agonist, offers a different mechanism of action with demonstrated neuroprotective potential in preclinical models. However, the lack of comprehensive pharmacokinetic data and the discontinuation of its clinical development for depression highlight the need for further research to fully understand its therapeutic potential and safety profile. The dual action of donepezil as both an AChE inhibitor and a sigma-1 receptor agonist may contribute to its overall pharmacological effects and warrants further investigation.

This comparative guide is intended to provide a foundation for researchers and drug development professionals to explore these and other neuroactive compounds. The distinct mechanisms of action of this compound and donepezil may offer different therapeutic opportunities and challenges in the ongoing search for effective treatments for neuro-cognitive disorders.

References

Assessing the Selectivity of (+)-Igmesine Hydrochloride for Sigma-1 over Sigma-2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (+)-Igmesine hydrochloride's binding affinity and selectivity for sigma-1 (σ1) versus sigma-2 (σ2) receptors. The data presented is supported by established experimental protocols and is compared against other common sigma receptor ligands to provide a comprehensive assessment for research and drug development applications.

Introduction to this compound

This compound is a selective sigma-1 receptor agonist.[1][2] It has demonstrated neuroprotective and antidepressant effects in preclinical and early clinical studies.[1][3] The therapeutic potential of (+)-Igmesine is linked to its high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, which is involved in modulating various cellular signaling pathways.[1][4][5] Understanding its selectivity is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Comparative Binding Affinity Data

The selectivity of a ligand is determined by comparing its binding affinity for its primary target versus other potential targets. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other reference compounds for σ1 and σ2 receptors. A higher selectivity ratio (σ2/σ1) indicates greater selectivity for the σ1 receptor.

Compoundσ1 Receptor Affinity (nM)σ2 Receptor Affinity (nM)Selectivity Ratio (σ2/σ1)
This compound K D = 19.1, IC50 = 39 [1][3]IC50 > 1000 [3]> 25.6
(+)-PentazocineKi = 3.1Ki = 1542~500
HaloperidolIC50 = 4.5--
SA4503 (Cutamesine)IC50 = 17.4IC50 = 1784~103
SiramesineIC50 = 17IC50 = 0.120.007 (σ2 selective)

Data compiled from various sources.[1][3][4][5][6][7][8] Note: K D (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity. The selectivity ratio is calculated from the IC50 values.

As the data indicates, this compound displays a high degree of selectivity for the sigma-1 receptor, with its affinity for the sigma-2 receptor being significantly lower.

Experimental Protocol: Radioligand Binding Assay

The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., (+)-Igmesine) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective:

To determine the inhibitory constant (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Materials:
  • Receptor Source: Membranes prepared from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, rat liver).[9]

  • Radioligand for σ1: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.[4][9]

  • Radioligand for σ2: [ 3 H]DTG (1,3-di-o-tolylguanidine), in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.[9]

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9][10]

  • Scintillation Counter: For measuring radioactivity.

Procedure:
  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its K D, and varying concentrations of the test compound.[9][10]

  • Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 90-120 minutes) at a controlled temperature (e.g., 37°C for σ1, 25°C for σ2).[4][9]

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9][10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.[11]

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Binding to Receptors) Membrane_Prep->Incubation Radioligand Radioligand (3H-pentazocine) Radioligand->Incubation Test_Compound Test Compound ((+)-Igmesine) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

sigma1_signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects Igmesine (+)-Igmesine Sigma1 Sigma-1 Receptor (ER Chaperone) Igmesine->Sigma1 Binds and Activates Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1->Ion_Channels Modulates Protein_Interactions Protein-Protein Interactions Sigma1->Protein_Interactions Interacts with Signaling_Pathways Modulation of Signaling Pathways (e.g., NMDA receptor) Sigma1->Signaling_Pathways Influences

Caption: Simplified Sigma-1 receptor signaling pathway.

Conclusion

The available data robustly demonstrates that this compound is a highly selective ligand for the sigma-1 receptor, with negligible affinity for the sigma-2 receptor at therapeutic concentrations. This high selectivity, as determined by standard radioligand binding assays, is a key characteristic that likely underlies its specific pharmacological profile. For researchers in drug development, the pronounced selectivity of this compound makes it a valuable tool for investigating the specific roles of the sigma-1 receptor in various physiological and pathological processes, and a promising lead compound for the development of targeted therapies.

References

A Head-to-Head Comparison: (+)-Igmesine Hydrochloride and Dextromethorphan in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, both (+)-Igmesine hydrochloride and dextromethorphan (B48470) have garnered significant interest for their potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. While both compounds interact with the sigma-1 (σ1) receptor, a key modulator of intracellular signaling, their broader pharmacological profiles exhibit notable distinctions. This guide provides a comparative analysis of their performance based on available preclinical data, offering researchers a comprehensive overview to inform future studies.

Pharmacological Profile: A Tale of Two Compounds

This compound is recognized as a selective σ1 receptor agonist. In contrast, dextromethorphan, widely known as a cough suppressant, presents a more complex, multi-target profile.[1][2] It acts as a non-selective serotonin-norepinephrine reuptake inhibitor, a sigma-1 receptor agonist, and an NMDA receptor antagonist at higher doses, with its major metabolite, dextrorphan, being a more potent NMDA receptor antagonist.[1][3]

Comparative Binding Affinities

The following tables summarize the binding affinities of this compound and dextromethorphan for key receptors implicated in their mechanisms of action.

Table 1: Sigma Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki/KD/IC50, nM)Species/TissueReference
This compoundσ1KD = 19.1-
σ1IC50 = 39 ± 8Rat brain membrane
σ2IC50 > 1000-
Dextromethorphanσ1Ki = 138 - 652-[4]
σ1Nanomolar affinity-[5]

Table 2: NMDA Receptor Binding Affinities

CompoundReceptor/SiteBinding Affinity (Ki, nM)Species/TissueReference
This compoundNMDAIC50 ≈ 100 (functional assay)-
DextromethorphanNMDA (ion channel)460 (for dextrorphan)-[3]
NMDAHigher affinity than ketamine in some assays-[6][7]

Preclinical Efficacy in Antidepressant Models

Both compounds have demonstrated antidepressant-like effects in rodent models, a key area of investigation for their therapeutic potential.

Table 3: Efficacy in the Forced Swim Test

CompoundSpeciesEffectNotable FindingsReference
This compound-Showed antidepressant-like effectsAs effective as fluoxetine (B1211875) in a Phase II clinical trial for major depression.[8][9]
DextromethorphanMiceDose-dependent decrease in immobility timeEffects attenuated by σ1 receptor antagonists; potentiated by the CYP2D6 inhibitor quinidine.[4][5][10]

Signaling Pathways and Mechanisms of Action

The distinct receptor profiles of this compound and dextromethorphan translate to different downstream signaling cascades.

cluster_Igmesine Igmesine Signaling cluster_DXM Dextromethorphan Signaling Igmesine (+)-Igmesine hydrochloride Sigma1_I σ1 Receptor Igmesine->Sigma1_I Agonist Ca_I Ca²⁺ Mobilization Sigma1_I->Ca_I Modulates Antidepressant_I Antidepressant-like Effects Sigma1_I->Antidepressant_I Neuroprotection_I Neuroprotection Ca_I->Neuroprotection_I DXM Dextromethorphan Sigma1_D σ1 Receptor DXM->Sigma1_D Agonist NMDA_D NMDA Receptor DXM->NMDA_D Antagonist SERT_NET SERT/NET DXM->SERT_NET Inhibitor Antidepressant_D Antidepressant-like Effects Sigma1_D->Antidepressant_D Ca_D ↓ Ca²⁺ Influx NMDA_D->Ca_D Monoamines ↑ Serotonin/ Norepinephrine SERT_NET->Monoamines Monoamines->Antidepressant_D

Caption: Simplified signaling pathways for (+)-Igmesine and Dextromethorphan.

Experimental Protocols

Sigma-1 Receptor Binding Assay

A common method to determine the binding affinity of a compound for the σ1 receptor is a competitive radioligand binding assay.[11][12]

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare receptor source (e.g., guinea pig brain membranes) I1 Incubate receptor, radioligand, and test compound/control P1->I1 P2 Prepare radioligand (e.g., ³H-pentazocine) P2->I1 P3 Prepare test compound dilutions P3->I1 P4 Prepare non-specific binding control (e.g., haloperidol) P4->I1 S1 Rapid filtration to separate bound and free radioligand I1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity using scintillation counting S2->S3 A1 Calculate specific binding S3->A1 A2 Determine IC₅₀ and/or Kᵢ values A1->A2

Caption: Workflow for a sigma-1 receptor competitive binding assay.

Protocol Details:

  • Receptor Source: Guinea pig brain membranes are often used due to their high density of σ1 receptors.[11]

  • Radioligand: --INVALID-LINK---pentazocine is a commonly used selective radioligand for σ1 receptors.[12][13]

  • Procedure: The assay measures the ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.[14][15][16]

cluster_acclimation Acclimation & Dosing cluster_test Test Session cluster_scoring Scoring & Analysis AD1 Acclimate animals to the testing room AD2 Administer test compound, vehicle, or positive control AD1->AD2 T1 Place animal in a cylinder of water with no escape AD2->T1 T2 Record behavior for a set duration (e.g., 6 minutes) T1->T2 SA1 Score the duration of immobility (typically in the last 4 minutes) T2->SA1 SA2 Compare immobility time across treatment groups SA1->SA2

Caption: Experimental workflow for the Forced Swim Test.

Protocol Details:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape. After an initial period of struggling, they adopt an immobile posture.

  • Measurement: The duration of immobility is recorded. Antidepressant compounds are expected to reduce the time spent immobile.

  • Controls: A vehicle-treated group serves as a negative control, and a known antidepressant (e.g., imipramine) can be used as a positive control.[4]

Conclusion

While a direct head-to-head clinical comparison is lacking, the available preclinical data provides a valuable framework for understanding the distinct pharmacological profiles of this compound and dextromethorphan. (+)-Igmesine's selectivity for the σ1 receptor positions it as a tool for probing the specific roles of this receptor. Dextromethorphan's multi-target engagement, including NMDA receptor antagonism and monoamine reuptake inhibition, suggests a broader, more complex mechanism of action that may offer different therapeutic possibilities. Researchers designing future studies should consider these differing profiles to appropriately select the compound that best addresses their experimental questions.

References

Safety Operating Guide

Proper Disposal of (+)-Igmesine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling (+)-Igmesine hydrochloride now have a clear, step-by-step guide for its proper and safe disposal. This document outlines essential safety and logistical information, ensuring compliance with standard laboratory practices for non-controlled chemical waste.

This compound, a selective σ1 receptor ligand used in neuropharmacological research, is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). This means that while the stringent disposal protocols for scheduled narcotics are not required, responsible chemical waste management practices are still mandatory to ensure personnel safety and environmental protection.

Key Disposal Procedures

Proper disposal of this compound should be managed through a licensed chemical waste disposal company. Laboratory personnel must adhere to the following procedures:

  • Segregation: Isolate this compound waste from other waste streams. This includes unused or expired compounds, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Labeling: Clearly label the waste container as "Non-Controlled Pharmaceutical Waste" and identify the contents as "this compound."

  • Containerization: Use a designated, leak-proof, and sealable container appropriate for chemical waste.

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, pending collection by a certified waste management vendor.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical or hazardous waste disposal company. These companies typically use high-temperature incineration to ensure the complete destruction of the compound.

Under no circumstances should this compound be disposed of in regular trash, flushed down the drain, or mixed with biohazardous waste.

Quantitative Data Summary

For easy reference, the key chemical and safety data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₃H₂₉N·HCl
Molecular Weight355.94 g/mol
CAS Number130152-35-1
DEA ScheduleNot a controlled substance
Recommended DisposalIncineration via a licensed chemical waste vendor

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) is_controlled Is the substance a DEA Controlled Substance? start->is_controlled segregate Segregate as Chemical/ Pharmaceutical Waste is_controlled->segregate No dea_protocol Follow DEA regulations for controlled substance disposal (e.g., reverse distributor) is_controlled->dea_protocol Yes non_controlled_path No controlled_path Yes label_waste Label container clearly: 'this compound (Non-Controlled)' segregate->label_waste store_waste Store in a secure, designated area label_waste->store_waste contact_vendor Contact licensed chemical waste disposal vendor store_waste->contact_vendor end Disposal via Incineration contact_vendor->end

Caption: Disposal workflow for this compound.

Handling and Safety Protocols

When handling this compound, researchers should always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent, collect it into a sealed container, and dispose of it as chemical waste.

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Safeguarding Your Research: A Guide to Handling (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Igmesine hydrochloride, a selective σ1 receptor ligand used in neuroscience research. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound does not meet the criteria for hazard classification under EC Directives, it is prudent to employ standard laboratory personal protective equipment to minimize exposure to this research chemical.[1] The following PPE is recommended:

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or if there is a risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn and kept fastened.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If dusts are generated, a dust mask or respirator may be appropriate.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the quality of this compound and ensuring the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • The use of a fume hood is recommended, especially when weighing or preparing solutions, to avoid the inhalation of any dust or aerosols.

Handling Procedures:

  • Before use, allow the container to reach room temperature to prevent condensation.

  • Weigh the compound in a designated area, preferably within a fume hood, to minimize the potential for dust generation.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

  • Wash hands thoroughly after handling.

Storage:

  • Store at -20°C in a tightly sealed container.

  • Keep in a dry place to prevent degradation.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categories:

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be placed in a designated chemical waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Disposal Workflow:

G Disposal Workflow for this compound cluster_waste Waste Generation cluster_disposal Disposal Procedure Unused_Compound Unused (+)-Igmesine hydrochloride Chemical_Waste Designated Chemical Waste Container Unused_Compound->Chemical_Waste Contaminated_PPE Contaminated PPE (Gloves, etc.) Contaminated_PPE->Chemical_Waste Empty_Containers Empty Containers Rinse_Container Rinse with Solvent Empty_Containers->Rinse_Container Licensed_Disposal Dispose via Licensed Waste Disposal Service Chemical_Waste->Licensed_Disposal Collect_Rinsate Collect Rinsate Rinse_Container->Collect_Rinsate Collect_Rinsate->Chemical_Waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.